Pyridazinediones-derivative-1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-chloro-3,5-dihydro-2H-pyridazino[4,5-b]quinoline-1,4,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWYCFYTWWTGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Pyridazinediones-derivative-1
For the purpose of this technical guide, "Pyridazinediones-derivative-1" will be represented by the well-characterized compound 6-Phenyl-4,5-dihydropyridazin-3(2H)-one, a foundational structure in a class of biologically active molecules.
The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] These activities include cardiotonic, anti-inflammatory, analgesic, anticancer, and antihypertensive effects, making this class of compounds a significant focus for drug discovery and development.[1] This guide provides a detailed overview of the synthesis, characterization, and biological relevance of a representative pyridazinedione derivative.
Section 1: Synthesis
The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction with hydrazine (B178648).[2][3] This method is robust and widely applicable for creating various derivatives.[4]
1.1 General Reaction Scheme
-
Step 1: Friedel-Crafts Acylation: Benzene (B151609) is acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form β-benzoylpropionic acid.
-
Step 2: Cyclization: The resulting β-benzoylpropionic acid is then cyclized by reacting it with hydrazine hydrate (B1144303) to yield the final product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]
1.2 Detailed Experimental Protocol
Materials and Equipment:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Hydrazine hydrate (85%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel, and filtration apparatus.
-
Rotary evaporator
Protocol for Step 1: Synthesis of β-Benzoylpropionic Acid
-
In a clean, dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous benzene (100 mL) and succinic anhydride (25 g, 0.25 mol).
-
Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (70 g, 0.525 mol) to the stirred mixture. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for approximately 2 hours.
-
Cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Separate the benzene layer. Extract the aqueous layer with two portions of benzene (50 mL each).
-
Combine the benzene extracts and wash them with water.
-
Extract the product from the benzene solution using a 10% sodium hydroxide solution.
-
Acidify the alkaline extract with dilute hydrochloric acid to precipitate the β-benzoylpropionic acid.
-
Filter the crude product using a Buchner funnel, wash with cold water, and dry. Recrystallize from hot water to obtain pure β-benzoylpropionic acid.
Protocol for Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Dissolve β-benzoylpropionic acid (17.8 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (15 mL, 85%) to the solution.[5]
-
Heat the mixture under reflux for 3-4 hours.[5]
-
After reflux, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Filter the solid product, wash it with cold water and then with a small amount of cold ethanol.
-
Dry the product to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Further purification can be achieved by recrystallization from ethanol.
Section 2: Characterization
The identity and purity of the synthesized "this compound" are confirmed using various spectroscopic and analytical techniques.[6][7][8]
2.1 Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 148-150 °C |
2.2 Spectroscopic Data
The structural confirmation is primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2.1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.85 | s | 1H | -NH (amide) |
| 7.70 - 7.65 | m | 2H | Ar-H (ortho) |
| 7.45 - 7.35 | m | 3H | Ar-H (meta, para) |
| 2.85 | t, J = 8.0 Hz | 2H | -CH₂-C=N |
| 2.40 | t, J = 8.0 Hz | 2H | -CH₂-C=O |
Table 2.2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O (amide) |
| 145.0 | C=N |
| 135.2 | Ar-C (ipso) |
| 129.8 | Ar-CH (para) |
| 128.9 | Ar-CH (meta) |
| 125.6 | Ar-CH (ortho) |
| 28.7 | -CH₂-C=N |
| 22.1 | -CH₂-C=O |
Table 2.3: Mass Spectrometry Data
| Technique | Result |
| ESI-MS | [M+H]⁺ = 175.08 |
Section 3: Biological Activity and Signaling Pathways
Pyridazinone derivatives are known to exhibit a wide range of biological activities, with anti-inflammatory and cardiotonic effects being prominent.[1][9] Many pyridazinone-based compounds function as selective inhibitors of enzymes like phosphodiesterase-4 (PDE-4) or cyclooxygenase-2 (COX-2).[1][10]
3.1 Mechanism of Action: COX-2 Inhibition
Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[10] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can exert potent anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Below is a diagram illustrating the inflammatory signaling pathway and the point of intervention for a COX-2 inhibiting pyridazinedione derivative.
References
- 1. sarpublication.com [sarpublication.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Pyridazinedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinedione scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the synthesis and biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this promising area.
Anticancer Activity
Novel pyridazinedione derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Data Presentation: In Vitro Anticancer Activity
A series of diarylurea derivatives based on pyridazinone scaffolds were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).[1] Additionally, 3,6-disubstituted pyridazine (B1198779) derivatives have demonstrated potent anti-proliferative action against human breast cancer cell lines.[2]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Diarylurea Derivative 10l | A549/ATCC (NSCLC) | GI50 | 3.18 - 100 µM | [1][3] |
| HOP-92 (NSCLC) | GI50 | 3.18 µM | [3] | |
| SNB-75 (CNS Cancer) | GI50 | 3.92 µM | [3] | |
| UACC-62 (Melanoma) | GI50 | 4.07 µM | [3] | |
| NCI-H522 (NSCLC) | GI50 | 4.55 µM | [3] | |
| Diarylurea Derivative 17a | Melanoma, NSCLC, Prostate, Colon | % Growth Inhibition | 62.21 - 100.14% | [1] |
| Pyridazine Derivative 5b | HCT-116 (Colon Cancer) | IC50 | Potent | [4][5] |
| Methyltetrahydropyran-bearing pyridazine 11m | T-47D (Breast Cancer) | IC50 | 0.43 ± 0.01 µM | [2] |
| MDA-MB-231 (Breast Cancer) | IC50 | 0.99 ± 0.03 µM | [2] | |
| Pyridazine Derivative 11d | MDA-MB-231 (Breast Cancer) | IC50 | 2.18 ± 0.07 µM | [2] |
| Pyridazine Derivative 11h | MDA-MB-231 (Breast Cancer) | IC50 | 2.44 ± 0.08 µM | [2] |
| Pyridazine Derivative 11l | MDA-MB-231 (Breast Cancer) | IC50 | 1.30 ± 0.04 µM | [2] |
| Pyridazine Derivative 11n | MDA-MB-231 (Breast Cancer) | IC50 | 2.94 ± 0.09 µM | [2] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 4e & 4f | MCF-7 (Breast Cancer) | IC50 | 1 - 10 µM | [6][7] |
| SK-MEL-28 (Melanoma) | IC50 | 1 - 10 µM | [6][7] |
Experimental Protocols: Anticancer Assays
In Vitro Cytotoxicity Assay (MTT Assay): The anticancer activities of newly synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides were evaluated against five human cancer cell lines (A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with 5-fluorouracil (B62378) and etoposide (B1684455) as reference drugs.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.
NCI-60 Human Tumor Cell Line Screen: Selected pyridazinedione derivatives were evaluated against the NCI-60 panel of human tumor cell lines.[1]
-
Compound Preparation: The test compound is dissolved in a suitable solvent and diluted to the required concentrations.
-
Cell Plating: The 60 different human tumor cell lines are grown in 96-well microtiter plates.
-
Compound Addition: The cells are exposed to five different concentrations of the test compound (typically ranging from 10^-8 to 10^-4 M) for 48 hours.
-
Cell Viability Assay: A Sulforhodamine B (SRB) protein assay is used to determine cell viability.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.
Signaling Pathway: Apoptosis Induction by Pyridazinedione Derivatives
Some pyridazinedione derivatives exert their anticancer effects by inducing apoptosis. Compound 10l, for instance, was found to upregulate the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2 in the A549/ATCC non-small cell lung cancer (NSCLC) cell line.[1][3] This shifts the balance towards programmed cell death.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Evaluation of Pyridazinediones-Derivative-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of a representative pyridazinedione compound, herein referred to as Pyridazinediones-derivative-1. The information presented is a synthesis of findings from multiple studies on various pyridazinedione derivatives, reflecting the common methodologies and biological activities associated with this class of compounds. Pyridazinone and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their broad spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4][5]
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data from in vitro evaluations of various pyridazinedione derivatives, which serve as a proxy for the expected activity profile of this compound.
Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
| Derivative/Compound | Target | Assay | IC50/EC50 | Reference |
| ABT-963 | COX-2 | PGE2 Production | Selective (276:1 for COX-2/COX-1) | [1] |
| Compound 7c | COX-1/COX-2 | In vitro inhibition | Dual inhibitor | [6] |
| Pyridazinone derivatives | PDE4B | In vitro inhibition | 64% inhibition at 20 µM (compound 4ba) | [7] |
| Pyridazinone derivatives | PDE4B | In vitro inhibition | IC50 = 251 ± 18 nM (compound 4ba) | [7] |
| Pyrazolo[3,4-d]pyridazinone derivative | BTK enzyme | In vitro inhibition | IC50 = 2.1 nM | [8] |
| 2-phenyl-3,6-pyridazinedione derivative | PDE-5 enzyme | In vitro inhibition | IC50 = 22 nM (compound 28) | [8] |
| Phenyl dihydropyridazinone derivatives | B-Raf | In vitro inhibition | IC50 = 24.79 nM (compound 36) | [8] |
| Pyridazin-3-one derivatives | Vasorelaxant activity | Isolated rat thoracic aorta | EC50 = 0.0025–2.9480 µM | [9] |
Table 2: Anticancer and Cytotoxic Activity
| Derivative/Compound | Cell Line | Assay | IC50/GI50 | Reference |
| Pyridazinone-based diarylurea derivatives (10l, 17a) | Various (melanoma, NSCLC, prostate, colon) | 5-dose screening | GI50 = 1.66–100 µM | [5] |
| Pyridazin-3(2H)-one with quinoline (B57606) moiety (Compound 43) | Panc-1 (pancreatic cancer) | Cytotoxicity | IC50 = 2.9 µM | [8] |
| Pyridazin-3(2H)-one with quinoline moiety (Compound 43) | Paca-2 (pancreatic cancer) | Cytotoxicity | IC50 = 2.2 µM | [8] |
| N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acid (Compound 5b) | P815 (murine mastocytoma) | Cytotoxicity | IC50 = 0.40 µg/mL | [10] |
Table 3: Antimicrobial Activity
| Derivative/Compound | Organism | Assay | MIC | Reference |
| Pyridazinone-based diarylurea derivative (10h) | Staphylococcus aureus | Broth microdilution | 16 µg/mL | [4] |
| Pyridazinone-based diarylurea derivative (8g) | Candida albicans | Broth microdilution | 16 µg/mL | [4] |
| Pyridazinone-based congeners (IXa-c) | S. aureus and MRSA | Broth microdilution | 0.5–128 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are outlined below.
Anti-inflammatory Activity Assays
-
Objective: To determine the inhibitory activity of the compound against cyclooxygenase enzymes (COX-1 and COX-2).
-
Methodology:
-
The in vitro COX inhibition assay is performed using a commercial COX inhibitor screening assay kit.
-
The compound is incubated with purified COX-1 or COX-2 enzyme in the presence of arachidonic acid as the substrate.
-
The production of prostaglandin (B15479496) H2 (PGH2), a primary product of COX activity, is measured. This can be quantified by various methods, including enzyme-linked immunosorbent assay (ELISA) for its downstream product prostaglandin E2 (PGE2).[1]
-
The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.
-
-
Objective: To assess the compound's ability to inhibit the pro-inflammatory NF-κB signaling pathway.
-
Methodology:
-
Human monocytic cell lines (e.g., THP1-Blue) are used. These cells are engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
-
Cells are pre-treated with various concentrations of the pyridazinedione derivative for a specified time.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
After incubation, the activity of the reporter gene is measured in the cell supernatant using a suitable substrate.
-
A decrease in reporter gene activity indicates inhibition of the NF-κB pathway.
-
Anticancer Activity Assays
-
Objective: To determine the effect of the compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., A549, P815, various NCI-60 cell lines) are seeded in 96-well plates and allowed to adhere overnight.[5][10]
-
The cells are then treated with a range of concentrations of the pyridazinedione derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.
-
-
Objective: To investigate the effect of the compound on the progression of the cell cycle in cancer cells.
-
Methodology:
-
Cancer cells (e.g., A549) are treated with the compound at its IC50 concentration for a defined period.[5]
-
Both treated and untreated cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[5]
-
-
Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.
-
Methodology:
-
Cancer cells are treated with the compound for a specified time.
-
Cells are harvested and washed with a binding buffer.
-
The cells are then stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Enzyme Inhibition Assays
-
Objective: To evaluate the inhibitory effect of the compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
-
Methodology:
-
The assay is typically performed using a commercial kinase assay kit.
-
Recombinant human VEGFR-2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the pyridazinedione derivative.
-
The kinase reaction is allowed to proceed for a set time.
-
The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form, in an ELISA-based format.
-
The IC50 value is calculated based on the dose-response curve.
-
-
Objective: To measure the inhibition of PDE4, an enzyme involved in the degradation of cyclic AMP (cAMP) and a target for anti-inflammatory drugs.[7][11]
-
Methodology:
-
The assay can be performed using a nonradioactive method.[7]
-
Recombinant human PDE4B is used as the enzyme source.[7]
-
The enzyme is incubated with cAMP as a substrate in the presence of the test compound.
-
The reaction is stopped, and the amount of AMP produced is quantified. This can be done by a subsequent enzymatic reaction where AMP is converted to uric acid, which can be measured spectrophotometrically.
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Structure-Activity Relationship of Pyridazinedione Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinedione core is a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This heterocyclic motif has been successfully incorporated into molecules targeting various enzymes and receptors, leading to the development of potent and selective inhibitors with therapeutic potential in oncology, inflammation, and cardiovascular diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazinedione analogs, focusing on their interactions with key biological targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the pyridazinedione framework.
Core Structure-Activity Relationships
The biological activity of pyridazinedione analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. Key areas of modification include the nitrogen atoms (N1 and N2) and the carbon atoms of the pyridazinedione ring, as well as the incorporation of the pyridazinedione moiety into larger, fused ring systems.
I. Pyridazinedione Analogs as Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[1] Pyridazinedione-based compounds have emerged as potent PDE4 inhibitors.[2][3]
Key SAR Insights:
-
Substitution at N2: Introduction of a hydrophobic substituent at the N2 position of the pyridazinone ring generally enhances PDE4 inhibitory activity.[4][5]
-
Planarity of the Scaffold: A more planar pyridazinone scaffold, as opposed to a dihydropyridazinone, appears to allow for better interactions within the active site of the PDE4 enzyme.[6]
-
Indole (B1671886) Moiety at C4: The presence of an indole moiety at the 4-position of the pyridazinone ring has been shown to significantly increase PDE4B inhibition.[3]
Quantitative Data for Pyridazinedione-based PDE4 Inhibitors:
| Compound ID | R2 Substituent | C4 Substituent | PDE4B Inhibition (%) @ 20 µM | IC50 (µM) | Reference |
| Compound A | H | Indole | High | - | [6] |
| Compound B | CH3 | Indole | Moderate | - | [6] |
| Compound C | Bn | Indole | Moderate | - | [6] |
| Compound 72 | - | - | - | 2.58 (PDE4) | [5] |
Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
II. Pyridazinedione Analogs as Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in inflammation and pain by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibitors offer a safer alternative to non-selective NSAIDs by minimizing gastrointestinal side effects.[7][8] The pyridazine (B1198779) nucleus is a promising scaffold for the development of potent and selective COX-2 inhibitors.[7][9]
Key SAR Insights:
-
The specific substitutions on the pyridazinone and any attached phenyl rings are critical for both potency and selectivity towards COX-2 over COX-1.[9][10]
-
Molecular docking studies have revealed that pyridazinone derivatives can establish favorable binding interactions within the active site of the COX-2 enzyme.[9]
Quantitative Data for Pyridazinedione-based COX-2 Inhibitors:
| Compound ID | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Compound 3d | 67.23 | - | - | [9] |
| Compound 3g | 43.84 | - | 11.51 | [9][11] |
| Compound 6a | 53.01 | - | - | [9] |
| Celecoxib (Ref.) | 73.53 | - | 11.78 | [9] |
| Indomethacin (Ref.) | 739.2 | - | - | [9] |
| Compound 5a | 770 | 12870 | 16.70 | [10] |
| Compound 5f | 1890 | 25290 | 13.38 | [10] |
Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
III. Pyridazinedione Analogs as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[13] Pyridazinedione-containing molecules have been investigated as VEGFR-2 inhibitors.[14]
Key SAR Insights:
-
The pyridazinedione core can serve as a scaffold to which various aryl and heterocyclic groups are attached, influencing the binding affinity to the VEGFR-2 kinase domain.
-
Docking simulations have shown that these compounds can bind to the active site of VEGFR-2 through hydrogen bonds and hydrophobic interactions.[15]
Quantitative Data for Pyridazinedione-based VEGFR-2 Inhibitors:
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| Compound 17 | 0.0035 | [15] |
| Compound 35h | 0.0030 | [15] |
| Compound 11 | 0.19 - 0.60 | [14] |
| Compound 12b | 0.09 | [13] |
| Sorafenib (Ref.) | 0.08 | [14] |
Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the in vitro potency of pyridazinedione analogs to inhibit PDE4 activity.
Methodology: A common method involves a cell-based assay measuring the downstream effects of PDE4 inhibition, such as the suppression of TNF-α release from stimulated immune cells.[16]
Protocol: LPS-Stimulated TNF-α Release Assay in Human PBMCs [16]
-
Cell Isolation and Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of the test pyridazinedione analogs in an appropriate solvent (e.g., DMSO) and then in cell culture medium. Add the diluted compounds to the wells containing PBMCs and pre-incubate for 1 hour.
-
Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce TNF-α production and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
TNF-α Measurement: Centrifuge the plate to pellet the cells. Collect the cell-free supernatants and measure the concentration of TNF-α using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of pyridazinedione analogs to inhibit COX-2 activity.
Methodology: A common method is an in vitro enzyme assay using purified recombinant human COX-1 and COX-2 enzymes.[6][17]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [6]
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.
-
Compound and Control Preparation: Dissolve test pyridazinedione analogs in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a solvent control.
-
Assay Reaction: In a 96-well white opaque plate, add the diluted test inhibitors, inhibitor control, or enzyme control. Add the reaction mix containing the COX assay buffer, COX probe, and COX cofactor to all wells.
-
Initiation and Measurement: Initiate the reaction by adding a solution of arachidonic acid to all wells. Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration. Repeat the assay with the COX-1 enzyme to determine selectivity.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Assay
Objective: To determine the in vitro potency of pyridazinedione analogs to inhibit VEGFR-2 kinase activity.
Methodology: An in vitro kinase assay using purified recombinant human VEGFR-2 enzyme and a suitable substrate.[18][19]
Protocol: VEGFR-2 (KDR) Kinase Assay [18][19]
-
Reagent Preparation: Prepare the 1x Kinase Buffer, Master Mix (containing 5x Kinase Buffer, ATP, and PTK Substrate), and dilute the recombinant VEGFR-2 kinase to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test pyridazinedione analogs in 1x Kinase Buffer with a constant final concentration of DMSO (not to exceed 1%).
-
Assay Plate Setup: Add the Master Mix to all wells of a 96-well plate. Add the diluted test inhibitors to the designated "Test Inhibitor" wells and a diluent solution to the "Blank" and "Positive Control" wells.
-
Reaction Initiation: Add 1x Kinase Buffer to the "Blank" wells. Initiate the reaction in the "Positive Control" and "Test Inhibitor" wells by adding the diluted VEGFR-2 kinase.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to all wells. Incubate at room temperature for 15 minutes.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Caption: PDE4 Inhibition Signaling Pathway.
Caption: COX-2 Inhibition Pathway.
Caption: VEGFR-2 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Discovery of 1,3-Diaryl-pyridones as Potent VEGFR-2 Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide on the Physicochemical Properties of Pyridazinedione-derivative-1
Disclaimer: "Pyridazinediones-derivative-1" is a generic placeholder. This technical guide utilizes 6-phenyl-2H-pyridazin-3-one (CAS: 2166-31-6) as a representative molecule for this class, hereafter referred to as PPD-1 . The data and protocols presented are based on this specific, well-characterized compound.
Introduction
The pyridazinone core is a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, which has garnered significant interest in medicinal chemistry.[1][2] Pyridazinone derivatives are recognized as versatile structures with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] Their therapeutic potential is largely influenced by their physicochemical properties, which govern absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed overview of the core physicochemical properties of the representative compound PPD-1, outlines the experimental protocols for their determination, and illustrates relevant biological pathways.
Core Physicochemical Properties of PPD-1
The fundamental physicochemical characteristics of a drug candidate are critical for predicting its behavior in biological systems.[5] Key properties for PPD-1 have been determined experimentally and are summarized below.
Table 1: Summary of Physicochemical Data for PPD-1
| Property | Value | Source |
| IUPAC Name | 6-phenyl-2H-pyridazin-3-one | [3] |
| CAS Number | 2166-31-6 | [3][6] |
| Molecular Formula | C₁₀H₈N₂O | [3][7] |
| Molar Mass | 172.18 g/mol | [3][7] |
| Appearance | White to bright yellow crystalline solid | [4][6] |
| Melting Point | 201-204 °C | [6][7][8] |
| Lipophilicity (logP) | 1.43690 | [7] |
| Acid Diss. Constant (pKa) | 11.05 ± 0.40 (Predicted) | [6][8] |
| Aqueous Solubility | 1.26 x 10⁻⁵ (mole fraction at 318.2 K) |
Table 2: Solubility of PPD-1 in Various Pharmaceutical Solvents at Different Temperatures (Mole Fraction, xe)
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 0.81 x 10⁻⁵ | 0.92 x 10⁻⁵ | 1.05 x 10⁻⁵ | 1.15 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol (B129727) | 3.31 x 10⁻³ | 3.86 x 10⁻³ | 4.45 x 10⁻³ | 4.89 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.86 x 10⁻³ | 6.45 x 10⁻³ | 7.04 x 10⁻³ | 7.61 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.61 x 10⁻² | 1.75 x 10⁻² | 1.87 x 10⁻² | 1.99 x 10⁻² | 2.11 x 10⁻² |
| Propylene Glycol (PG) | 1.01 x 10⁻² | 1.14 x 10⁻² | 1.25 x 10⁻² | 1.37 x 10⁻² | 1.50 x 10⁻² |
| PEG-400 | 3.01 x 10⁻¹ | 3.28 x 10⁻¹ | 3.56 x 10⁻¹ | 3.84 x 10⁻¹ | 4.12 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 3.65 x 10⁻¹ | 3.96 x 10⁻¹ | 4.21 x 10⁻¹ | 4.49 x 10⁻¹ | 4.73 x 10⁻¹ |
| Data synthesized from Shakeel F, et al., Molecules, 2019.[3] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate characterization of drug candidates. The following sections describe standard protocols for determining the key physicochemical properties of PPD-1.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.[8]
Methodology:
-
Sample Preparation: A small quantity of dry, crystalline PPD-1 is finely powdered. The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is tapped gently to pack the powder into the sealed end to a height of 1-2 mm.[7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a calibrated melting point apparatus (e.g., a heated metal block or Thiele tube with oil bath).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the T1-T2 range.[8]
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous medium, considered the gold standard for solubility measurement.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid PPD-1 is added to a vial containing a specific volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4). This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: The vials are sealed and placed in a shaker or agitator within a temperature-controlled water bath (e.g., 25 °C or 37 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a sub-micron filter that does not adsorb the compound) to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of PPD-1 in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
Lipophilicity (logP) Determination (RP-HPLC Method)
Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, which influences its permeability across biological membranes. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable alternative to the traditional shake-flask method.
Methodology:
-
System Setup: An RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Standards: A series of reference compounds with known logP values are selected. These standards should bracket the expected logP of the test compound.
-
Chromatographic Analysis:
-
The retention time (t₀) of a non-retained compound (e.g., uracil) is determined.
-
Each reference compound and the test compound (PPD-1) are injected separately, and their retention times (tᵣ) are recorded under identical isocratic conditions.
-
-
Calculation and Correlation:
-
For each compound, the capacity factor (k) is calculated using the formula: k = (tᵣ - t₀) / t₀ .
-
The logarithm of the capacity factor (log k) for the reference compounds is plotted against their known logP values.
-
A linear regression analysis is performed on this plot to generate a standard calibration curve.
-
-
logP Determination: The log k value for PPD-1 is calculated from its retention time and then interpolated into the linear regression equation of the standard curve to determine its logP value.[7]
Visualization of Workflows and Pathways
Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms. The following diagrams were generated using Graphviz (DOT language) in accordance with the specified requirements.
Experimental Workflow
The general workflow for the physicochemical characterization of a novel pyridazinone derivative involves synthesis, purification, and a series of analytical tests.
Biological Signaling Pathway
Many pyridazinone derivatives exhibit anti-inflammatory effects through the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. This pathway is central to the production of pro-inflammatory prostaglandins.
References
- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Physicochemical Characterization Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 6-PHENYL-3(2H)-PYRIDAZINONE [chembk.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. 6-PHENYL-3(2H)-PYRIDAZINONE CAS#: 2166-31-6 [amp.chemicalbook.com]
Spectroscopic Analysis of 6-Phenyl-3(2H)-pyridazinone: An In-depth Technical Guide
Introduction
Pyridazinedione derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. A thorough understanding of their structure and spectroscopic characteristics is paramount for drug design, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic analysis of a representative pyridazinedione derivative, 6-phenyl-3(2H)-pyridazinone, which will be referred to as Pyridazinediones-derivative-1 for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to facilitate a deeper understanding of the spectroscopic characterization of this important class of molecules.
Data Presentation
The spectroscopic data for this compound (6-phenyl-3(2H)-pyridazinone) is summarized in the following tables for clarity and ease of comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ ppm) | Assignment |
| 7.14 (d, J = 8 Hz, 1H) | ArH of C5 pyridazinone |
| 7.52 (m, 7H) | Ar-H |
| 7.71 (d, J = 8 Hz, 2H) | ArH |
| 7.86 (d, J = 8 Hz, 2H) | ArH |
| 7.98 (m, 4H) | Ar-H |
| 8.13 (d, J = 8 Hz, 1H) | ArH of C4 pyridazinone |
| 9.52 (s, 1H) | NH |
| 10.82 (s, 1H) | CONH |
Note: Some assignments are based on data from similar derivatives and may vary slightly for the specific compound.
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Assignment |
| 3304 | N-H stretching |
| 3130–2846 | C-H stretching (aromatic and aliphatic) |
| 1684 | C=O stretching (carbonyl) |
| 1623 | C=N stretching |
| 1600 | N=C stretching |
| 1529 | Aromatic ring stretch |
| 1282 | C-N stretching |
| 712 | C-Cl stretching (in a chloro-derivative) |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z Value | Assignment |
| ESI-MS | 275.0509 | [M+H]⁺ (for a methyl-derivative) |
| ESI-HRMS | 331.0020 | [M+H]⁺ (for a dichloro-benzyl derivative) |
| GC-MS | 312.34 | Molecular Ion (for a phenylsulfonyl-derivative) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance-II 400 MHz NMR spectrophotometer.[1]
-
Sample Preparation : The pyridazinedione derivative is dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃).
-
Data Acquisition :
-
¹H NMR : The chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS) as an internal standard.[1] Data is typically collected at room temperature.
-
¹³C NMR : The chemical shifts are also reported in ppm relative to TMS.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as necessary.
2. Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on an FT-IR spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : For solid samples, a small amount of the powdered compound is placed directly on the ATR crystal. Alternatively, the KBr pellet technique can be used, where the sample is mixed with potassium bromide and pressed into a thin disk.
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation : Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled with a mass analyzer (e.g., Time-of-Flight, Quadrupole). ESI-MS and ESI-HRMS are commonly used for these types of compounds.[2]
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition : The instrument is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.
-
Data Processing : The resulting mass-to-charge ratio (m/z) data is plotted to generate the mass spectrum.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: How different spectroscopic techniques provide specific information about the molecular structure.
References
The Ascendancy of Pyridazinediones: A Technical Guide to Discovery and Synthesis of Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridazinedione core, a privileged scaffold in medicinal chemistry, continues to capture the attention of researchers due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyridazinedione derivatives, offering a comprehensive resource for professionals engaged in drug development. The document summarizes key quantitative biological data, details experimental protocols for the synthesis of promising compounds, and visualizes critical synthetic pathways and experimental workflows.
Quantitative Biological Data: A Comparative Overview
The biological evaluation of newly synthesized pyridazinedione scaffolds has revealed their potential in various therapeutic areas, most notably as anti-inflammatory and antimicrobial agents. The following tables summarize the quantitative data from key studies, providing a clear comparison of the efficacy of different derivatives.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Pyridazinedione derivatives have demonstrated significant potential as inhibitors of COX enzymes, which are key targets in the development of anti-inflammatory drugs. The data below highlights the half-maximal inhibitory concentrations (IC50) and selectivity indices (SI) for selected compounds against COX-1 and COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 7c | COX-1 | 1.95 | Dual Inhibitor | [1] |
| COX-2 | 1.95 | [1] | ||
| 4c | COX-2 | 0.26 | Preferential COX-2 | [2] |
| 6b | COX-1 | >100 | >555.5 | [2] |
| COX-2 | 0.18 | [2] | ||
| 5a | COX-1 | 12.87 | 16.70 | [3] |
| COX-2 | 0.77 | [3] | ||
| 5f | COX-1 | 25.29 | 13.38 | [3] |
| COX-2 | 1.89 | [3] | ||
| 5f (Pyrazole-pyridazine hybrid) | COX-1 | 16.85 | 11.23 | [4] |
| COX-2 | 1.50 | [4] | ||
| 6e (Pyrazole-pyridazine hybrid) | COX-1 | 14.23 | 8.37 | [4] |
| COX-2 | 1.70 | [4] | ||
| 6f (Pyrazole-pyridazine hybrid) | COX-1 | 13.25 | 11.52 | [4] |
| COX-2 | 1.15 | [4] | ||
| Indomethacin | COX-1 | 0.21 | 0.50 | [3] |
| COX-2 | 0.42 | [3] | ||
| Celecoxib | COX-1 | 12.96 | 37.03 | [3] |
| COX-2 | 0.35 | [3] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Several novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are presented below, demonstrating the potential of these scaffolds in combating microbial infections.
| Compound | S. aureus (MRSA) (µM) | P. aeruginosa (µM) | A. baumannii (µM) | C. albicans (µg/mL) | Reference |
| 3 | 4.52 | - | - | - | [5] |
| 7 | 7.8 | - | 7.8 | - | [5] |
| 13 | 8.92 | 7.48 | 3.74 | - | [5] |
| 10h | 16 (µg/mL) | - | - | - | [6] |
| 8g | - | - | - | 16 | [6] |
| Amikacin (Reference) | - | - | - | - | [5] |
Experimental Protocols: Synthesis of Key Pyridazinedione Scaffolds
The synthesis of pyridazinedione derivatives often involves multi-step reactions, starting from readily available precursors. Detailed methodologies for the synthesis of representative compounds are provided below.
Synthesis of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives[1]
This protocol describes a synthetic route to a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives.
Step 1: Synthesis of Polyfunctionalized 2-pyridone Substrates (2a-g and 3a-g)
-
A mixture of β-enamino diketones (1a-g) and an active methylene (B1212753) reagent (malononitrile or ethyl cyanoacetate) in ethanol (B145695) is refluxed for 6-24 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the 2-pyridone substrates.
Step 2: Cyclocondensation to form Pyrido[2,3-d]pyridazine-2,8-diones (4a-g and 5a-g)
-
A solution of the 2-pyridone substrate (2 or 3) and hydrazine (B178648) monohydrate in a 1:1 mixture of ethanol and acetonitrile (B52724) is refluxed for 6-16 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired pyridazinedione derivatives.
Synthesis of 6-(Substituted-phenyl)-2-(substituted-acetyl)-4,5-dihydropyridazin-3(2H)-one Derivatives[7]
This procedure outlines the synthesis of pyridazinone derivatives with potential analgesic and anti-inflammatory activities.
Step 1: Synthesis of β-(Substituted-aroyl)propionic Acids (II)
-
To a solution of a substituted benzene (B151609) (I) and succinic anhydride (B1165640) in a suitable solvent, anhydrous aluminum chloride is added portion-wise.
-
The mixture is heated and then poured onto ice-cold hydrochloric acid. The resulting solid is filtered and recrystallized to give the β-aroylpropionic acid.
Step 2: Synthesis of 6-(Substituted-phenyl)-4,5-dihydropyridazin-3(2H)-ones (III)
-
A mixture of the β-aroylpropionic acid (II) and hydrazine hydrate (B1144303) in ethanol is refluxed.
-
The reaction mixture is cooled, and the precipitated solid is filtered and recrystallized to yield the dihydropyridazinone.
Step 3: Synthesis of 6-(Substituted-phenyl)-3(2H)-pyridazinone-2-acetylhydrazide (IV)
-
A mixture of the dihydropyridazinone (III), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone (B3395972) is refluxed.
-
The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce the acetylhydrazide derivative.
Step 4: Synthesis of Final Hydrazone Derivatives (V)
-
A solution of the acetylhydrazide (IV) and a substituted benzaldehyde (B42025) in glacial acetic acid is refluxed.
-
The mixture is cooled, and the solid product is filtered and recrystallized to obtain the final pyridazinone derivative.
Synthesis of Novel Pyridazinone Derivatives as Antibacterial Agents[8]
This protocol describes the synthesis of a series of pyridazinone derivatives and their evaluation as antibacterial agents.
Step 1: Preparation of Pyridazin-3(2H)-one (1)
-
4-Oxo-4-phenylbutanoic acid is reacted with hydrazine hydrate in a suitable solvent to yield the starting pyridazin-3(2H)-one.
Step 2: Condensation with Aromatic Aldehydes (3-7)
-
Pyridazin-3(2H)-one (1) is condensed with various aromatic aldehydes (2a-e) to obtain compounds 3-7.
Step 3: Esterification (8-12)
-
Compounds 3-7 are reacted with ethyl bromoacetate (B1195939) in the presence of sodium methoxide (B1231860) in refluxing ethanol to afford the corresponding esters (8-12).
Step 4: Hydrolysis to Carboxylic Acids (13-17)
-
The esters (8-12) are hydrolyzed using sodium hydroxide (B78521) in dry ethanol, followed by acidification with diluted hydrochloric acid to yield the final carboxylic acid derivatives (13-17).
Visualizing the Core: Diagrams of Pathways and Workflows
To facilitate a deeper understanding of the synthetic strategies and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Pyridazinediones-Derivative-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinedione scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities. This document focuses on a specific compound, Pyridazinediones-derivative-1, identified as a potential therapeutic agent for neurodegenerative disorders.[1][2] Based on available data, this derivative exhibits inhibitory effects on glutamate-induced tissue contractions, suggesting a mechanism of action related to the modulation of excitatory neurotransmission. This guide provides a comprehensive overview of the potential therapeutic targets, delineates plausible signaling pathways, presents available quantitative data, and furnishes detailed experimental protocols to facilitate further research and development.
Introduction: The Therapeutic Potential of the Pyridazinedione Scaffold
Pyridazinone and its derivatives are heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities, including roles as vasodilators and anticancer agents.[3] The broader class of pyridazinediones has been explored for applications ranging from covalent modification of cysteine residues in proteins to the development of stable and potent antibody-drug conjugates (ADCs).[4][5] This chemical versatility underscores the potential for developing novel therapeutics based on this core structure.
This compound (CAS No. 147493-44-5) has emerged as a compound of interest with potential applications in the treatment of neurodegenerative disorders.[1][2] The primary piece of publicly available biological data for this compound is its potent inhibition of glutamate-induced contractions in an ex vivo model.[1][2] This finding points towards a potential mechanism centered on the antagonism of glutamate (B1630785) signaling, a pathway critically implicated in the pathophysiology of numerous neurodegenerative diseases through mechanisms such as excitotoxicity.[6]
Potential Therapeutic Targets and Signaling Pathways
The sole reported biological activity of this compound is the inhibition of glutamate-induced contractions of isolated guinea pig ileum, with a half-maximal effective dose (ED50) of 2.1 μM.[1][2] This suggests that the compound may act as an antagonist at glutamate receptors or interfere with downstream signaling cascades that lead to smooth muscle contraction.
Hypothesized Target: Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are also present in the enteric nervous system, which controls gastrointestinal motility. The contraction of the guinea pig ileum induced by glutamate is mediated by the activation of ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors (mGluRs) on enteric neurons and smooth muscle cells. This activation leads to depolarization, calcium influx, and subsequent muscle contraction.
Given the link to neurodegenerative disorders, a primary hypothesis is that this compound acts as an antagonist of one or more types of glutamate receptors. Glutamate-mediated excitotoxicity—neuronal damage caused by excessive stimulation of glutamate receptors—is a key pathological mechanism in conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[6] A compound that can modulate this pathway could therefore have significant neuroprotective effects.
Postulated Signaling Pathway
The diagram below illustrates a plausible signaling pathway for glutamate-induced smooth muscle contraction and highlights the potential point of intervention for this compound. The compound could act by directly blocking the glutamate receptor or by inhibiting a key downstream signaling node, such as phospholipase C (PLC) or the inositol (B14025) trisphosphate (IP3) receptor, to prevent the release of intracellular calcium.
Quantitative Data Summary
The available quantitative data for this compound is limited. The table below presents its reported ED50 value in the context of other known antagonists of smooth muscle contraction for comparative purposes.
| Compound | Assay | Target/Mechanism | ED50 / IC50 | Reference |
| This compound | Glutamate-induced guinea pig ileum contraction | Unknown (Hypothesized Glutamate Receptor Antagonist) | 2.1 μM (ED50) | [1][2] |
| Atropine | Acetylcholine-induced guinea pig ileum contraction | Muscarinic Receptor Antagonist | ~1 nM (IC50) | Generic Textbook Value |
| Mepyramine | Histamine-induced guinea pig ileum contraction | Histamine H1 Receptor Antagonist | ~2 nM (IC50) | Generic Textbook Value |
| D-AP5 | NMDA-mediated synaptic transmission | NMDA Receptor Antagonist | 5-50 μM (IC50) | Generic Textbook Value |
Experimental Protocols and Workflows
To facilitate further investigation into this compound, this section provides a detailed protocol for the assay used to generate the known biological data and a proposed workflow for target identification and validation.
Protocol: Glutamate-Induced Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classic pharmacology preparation used to assess the effects of compounds on smooth muscle contraction mediated by specific neurotransmitters.
Objective: To determine the dose-dependent effect of this compound on the contraction of isolated guinea pig ileum induced by glutamate.
Materials:
-
Male guinea pigs (250-350 g)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
L-Glutamic acid stock solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Isolated organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2)
-
Isotonic force transducer and data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and excise a terminal portion of the ileum. Clean the segment by gently flushing with warm Tyrode's solution.
-
Mounting: Cut a 2-3 cm segment of the ileum and suspend it in an organ bath containing 10 mL of Tyrode's solution, maintained at 37°C and continuously aerated. One end of the tissue is attached to a fixed hook, and the other is connected to an isotonic force transducer.
-
Equilibration: Allow the tissue to equilibrate for 45-60 minutes under a resting tension of 0.5-1.0 g. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
Control Response: Elicit a series of control contractions by adding a submaximal concentration of glutamate (e.g., 10-100 μM) to the bath and washing it out after the response plateaus. Repeat until consistent contractile responses are obtained.
-
Antagonist Incubation: To test the effect of the derivative, add the desired concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Challenge: While the derivative is still present, add the same submaximal concentration of glutamate and record the contractile response.
-
Dose-Response Curve: Wash the tissue extensively to remove all compounds. Repeat steps 5 and 6 with varying concentrations of this compound to construct a dose-response curve. The response in the presence of the inhibitor is calculated as a percentage of the control response.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable sigmoidal model to determine the ED50 value.
Proposed Workflow for Target Identification and Validation
The following workflow outlines a logical progression for identifying the specific molecular target of this compound and validating its mechanism of action.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its demonstrated ability to inhibit glutamate-induced smooth muscle contraction strongly implicates the glutamate signaling pathway as its primary area of activity. The immediate priorities for future research should be the definitive identification of its molecular target through comprehensive screening and binding assays, followed by validation in cell-based models of neuronal excitotoxicity.
Furthermore, exploring the structure-activity relationship (SAR) by synthesizing and testing analogues of this compound will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, particularly brain penetration. Given the versatility of the pyridazinedione scaffold, investigations into secondary mechanisms, such as anti-inflammatory effects, may also unveil additional therapeutic benefits. The systematic approach outlined in this guide provides a clear roadmap for advancing this promising compound from a preliminary hit to a validated lead compound for the treatment of neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS No. 1887046-60-7 | Chemsrc [chemsrc.com]
- 4. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intricate mechanisms of neurodegeneration in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroscirn.org [neuroscirn.org]
Preliminary Cytotoxicity Screening of Pyridazinedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for "Pyridazinediones-derivative-1" did not yield specific cytotoxicity data. Therefore, this document provides a comprehensive overview and technical guidance based on published research for various pyridazinedione derivatives, serving as a representative framework for the preliminary cytotoxicity screening of this class of compounds.
Introduction
Pyridazinedione and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anticancer agents has been a primary focus of research.[1] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, operating through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression, like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2][3]
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of pyridazinedione derivatives. It outlines the common experimental protocols, summarizes key quantitative data from representative studies, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of Pyridazinedione Derivatives
The following tables summarize the cytotoxic activity of various pyridazinedione derivatives against different human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Pyridazinedione Derivatives in Various Cancer Cell Lines
| Derivative/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10l | A549/ATCC | Non-Small Cell Lung Cancer | 1.66 - 100 | [2][4] |
| Compound 17a | Various | Melanoma, NSCLC, Prostate, Colon | - | [2][4] |
| Pyr-1 | CEM, HL-60 | Leukemia | Not Specified | [5] |
| Pyr-1 | MDA-MB-231, MDA-MB-468 | Breast Cancer | Not Specified | [5] |
| Pyr-1 | A-549 | Lung Cancer | Not Specified | [5] |
| Fused Pyridazino-quinazolinones | B16F10 | Melanoma | 10 - 100 | [6] |
| Fused Pyridazino-quinazolinones | PC3 | Prostate Cancer | 10 - 100 | [6] |
| Compound 4a | HCT-116 | Colon Cancer | 11.90 | [7] |
| Compound 28 | - | - | 0.022 | [1] |
| Compound 43 | Panc-1, Paca-2 | Pancreatic Cancer | 2.9, 2.2 | [1] |
| Phenyl dihydropyridazinone (Thiourea series) | Various | - | 0.02497 - 0.03559 | [1] |
Note: A lower IC50 value indicates a more potent cytotoxic effect. The range for Compound 10l reflects its activity across a panel of 60 cancer cell lines.
Experimental Protocols
The following section details a generalized methodology for assessing the cytotoxicity of pyridazinedione derivatives, based on commonly employed techniques in the referenced literature. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, HCT-116, MCF-7, PC3) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Cytotoxicity Assay
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The pyridazinedione derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualization of Methodologies and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and the key signaling pathways implicated in the action of pyridazinedione derivatives.
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening.
Signaling Pathways
Several studies have shown that pyridazinedione derivatives can induce apoptosis, or programmed cell death, in cancer cells.[10] This is a critical mechanism for eliminating cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is often implicated.
Caption: Intrinsic apoptosis pathway activation.
Pyridazinedione derivatives have been observed to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, thereby inhibiting the proliferation of cancer cells.[2][4]
Caption: Cell cycle arrest mechanism.
Some pyridazinedione derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[2][3]
Caption: VEGFR-2 signaling pathway inhibition.
Conclusion
This technical guide provides a foundational understanding of the preliminary cytotoxicity screening of pyridazinedione derivatives. The presented data and protocols, derived from existing literature, highlight the potential of this class of compounds as anticancer agents. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and VEGFR-2 inhibition, underscore the importance of continued research and development in this area. Researchers and drug development professionals can use this guide as a starting point for their own investigations into the cytotoxic properties of novel pyridazinedione derivatives.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Pyridazinediones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyridazinediones have emerged as a particularly promising class of compounds. Their structural versatility allows for facile chemical modifications, leading to the development of potent anti-inflammatory agents with potentially reduced gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of the anti-inflammatory potential of pyridazinediones, focusing on their mechanism of action, quantitative structure-activity relationships, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism by which pyridazinediones exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (B1171923) (PGs). While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[2]
Many pyridazinedione derivatives have been designed and synthesized to selectively inhibit the COX-2 isoform over COX-1.[1][3][4] This selectivity is a key strategy in developing anti-inflammatory drugs with a reduced risk of gastrointestinal ulceration, a common side effect of non-selective NSAIDs.[5] The pyridazine (B1198779) nucleus is considered a promising scaffold for the development of potent and selective COX-2 inhibitors.[1]
Quantitative Data on Anti-Inflammatory Activity
Numerous studies have reported the synthesis and evaluation of various pyridazinedione derivatives, providing valuable quantitative data on their anti-inflammatory potency. This data, primarily in the form of IC50 values for COX inhibition and in vivo efficacy in animal models, is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent compounds.
| Compound | Target | IC50 (µM) | In Vivo Model | Dose | % Inhibition of Edema | Reference |
| Compound 4c | COX-2 | 0.26 | - | - | - | [3] |
| Compound 6b | COX-2 | 0.18 | Carrageenan-induced paw edema | - | Comparable to indomethacin (B1671933) and celecoxib | [3] |
| Compound 3j | - | - | Carrageenan-induced rat paw edema | - | ED50 = 17 µmol | [6] |
| Compound 2d | COX-2 | 0.01556 | Carrageenan-induced rat paw edema | - | Superior to indomethacin and celecoxib | [4] |
| Compound 2f | COX-2 | 0.01977 | Carrageenan-induced rat paw edema | - | Superior to indomethacin and celecoxib | [4] |
| Compound 3c | COX-2 | 0.01633 | Carrageenan-induced rat paw edema | - | Superior to indomethacin and celecoxib | [4] |
| Compound 3d | COX-2 | 0.01812 | Carrageenan-induced rat paw edema | - | Superior to indomethacin and celecoxib | [4] |
| Compound 5a | COX-2 | 0.77 | Rat paw edema | - | Strong anti-inflammatory effects | [7] |
| Compound 5f | COX-2 | 1.89 | Rat paw edema | - | Strong anti-inflammatory effects | [7] |
| Compound 3g | COX-2 | 0.04384 | - | - | Comparable to indomethacin and celecoxib | [8] |
| Compound 6a | COX-2 | 0.05301 | - | - | - | [8] |
Table 1: Summary of Anti-Inflammatory Activity of Selected Pyridazinedione Derivatives. This table presents a selection of pyridazinedione compounds and their reported anti-inflammatory activities, including their IC50 values against COX-2 and their efficacy in in vivo models.
Beyond COX Inhibition: Other Potential Mechanisms
While COX inhibition is the most well-documented mechanism, some research suggests that pyridazinone derivatives may exert their anti-inflammatory effects through other pathways.
Phosphodiesterase 4 (PDE4) Inhibition: Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[9][10] Increased cAMP levels have been shown to have anti-inflammatory effects.
Modulation of NF-κB and MAPK Signaling Pathways: The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathway are critical regulators of the inflammatory response, controlling the expression of various pro-inflammatory genes.[11][12][13] While direct evidence for pyridazinediones is still emerging, the inhibition of these pathways is a known mechanism for other anti-inflammatory compounds, and it is plausible that some pyridazinedione derivatives may also act through these pathways.[14][15] Further research is needed to fully elucidate the role of these pathways in the anti-inflammatory action of pyridazinediones.
Experimental Protocols for Evaluating Anti-Inflammatory Potential
The assessment of the anti-inflammatory properties of pyridazinedione derivatives involves a combination of in vitro and in vivo assays.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Principle: This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The inhibition is typically determined by measuring the production of prostaglandin (B15479496) E2 (PGE2) or other prostanoids.
-
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.[3][8]
-
2. Nitric Oxide (NO) Production Assay in Macrophages:
-
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Methodology:
-
Murine macrophage cell line (e.g., RAW 264.7) are cultured in 96-well plates.[16][17]
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.[17]
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[17][18]
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[16][18]
-
The absorbance is measured at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.[19][20] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.
-
Methodology:
-
Animals (typically rats) are divided into control and treatment groups.
-
The test compound or a reference drug (e.g., indomethacin, celecoxib) is administered orally or intraperitoneally at a specific dose.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[6][19][21]
-
2. Ulcerogenicity Assay:
-
Principle: This assay assesses the potential of a compound to cause gastric ulcers, a common side effect of NSAIDs.
-
Methodology:
-
Animals are administered the test compound or a reference drug at a therapeutic dose for a specified period.
-
The animals are then euthanized, and their stomachs are removed and examined for the presence of ulcers or lesions.
-
The severity of gastric damage is often scored based on the number and size of the lesions.[19]
-
Signaling Pathways and Experimental Workflow Visualizations
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: COX-mediated inflammatory pathway and the inhibitory action of pyridazinediones.
Caption: General experimental workflow for evaluating the anti-inflammatory potential of pyridazinediones.
Caption: Potential involvement of pyridazinediones in the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
Pyridazinediones represent a highly promising scaffold for the development of novel anti-inflammatory agents. Their well-established ability to selectively inhibit the COX-2 enzyme provides a strong foundation for designing drugs with improved gastrointestinal safety profiles. The quantitative data accumulated from numerous studies offer valuable insights for further lead optimization.
Future research in this area should continue to focus on:
-
Enhancing COX-2 Selectivity and Potency: Fine-tuning the substituents on the pyridazinedione ring to maximize interactions with the COX-2 active site.
-
Elucidating a Broader Mechanistic Profile: Investigating the potential inhibitory effects of pyridazinediones on other key inflammatory pathways, such as NF-κB and MAPK, to identify compounds with multi-target activity.
-
Comprehensive Preclinical Evaluation: Conducting thorough in vivo studies to assess not only the anti-inflammatory efficacy but also the pharmacokinetic and toxicological profiles of lead candidates.
By pursuing these research avenues, the full therapeutic potential of pyridazinediones as safe and effective anti-inflammatory drugs can be realized, offering new hope for patients suffering from a wide range of inflammatory conditions.
References
- 1. Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 6. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pirfenidone suppresses MAPK signalling pathway to reverse epithelial-mesenchymal transition and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity | MDPI [mdpi.com]
- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 2.8. Determination of Anti-Inflammatory Activity [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridazinedione Derivatives as Potent and Selective COX-2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of novel pyridazinedione derivatives as promising candidates for selective cyclooxygenase-2 (COX-2) inhibition. The development of selective COX-2 inhibitors is a critical area of research aimed at producing anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Pyridazinediones as COX-2 Inhibitors
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.[1][2][3] The selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[3][4]
Pyridazine-based compounds have emerged as a promising scaffold for the design of potent and selective COX-2 inhibitors.[1][4] Modifications to the pyridazinone core have led to the development of derivatives with significant anti-inflammatory activity and favorable safety profiles.[5][6][7][8] This guide focuses on a selection of these derivatives, highlighting their potential as next-generation anti-inflammatory agents.
Quantitative Analysis of COX-2 Inhibition
Several studies have reported the synthesis and evaluation of various pyridazinedione derivatives, demonstrating their potent and selective inhibition of the COX-2 enzyme. The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinedione derivatives, with Celecoxib and Indomethacin included as reference compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridazinedione Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Derivative 6b | >1.14 | 0.18 | >6.33 | [9] |
| Derivative 4c | >1.14 | 0.26 | >4.38 | [9] |
| Derivative 3g | 0.50 | 0.0438 | 11.51 | [5][7] |
| Derivative 6a | >1 | 0.0530 | >18.87 | [5][7] |
| Derivative 3d | >1 | 0.0672 | >14.88 | [5][7] |
| Derivative 2d | 0.47 | 0.0197 | 24 | [6] |
| Derivative 2f | 0.60 | 0.0155 | 38 | [6] |
| Derivative 3c | 0.55 | 0.0156 | 35 | [6] |
| Derivative 5a | 12.87 | 0.77 | 16.70 | [10] |
| Derivative 5f | 25.29 | 1.89 | 13.38 | [10] |
| Celecoxib | 4.0 | 0.35 | 11.43 | [9] |
| Celecoxib | 0.86 | 0.0735 | 11.78 | [5][7] |
| Celecoxib | - | 0.017 | 17 | [6] |
| Celecoxib | 12.96 | 0.35 | 37.03 | [10] |
| Indomethacin | 0.21 | 0.42 | 0.50 | [9][10] |
| Indomethacin | 0.09 | 0.739 | 0.12 | [5][7] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is a ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI indicates greater selectivity for COX-2.
Experimental Protocols
The evaluation of pyridazinedione derivatives as COX-2 inhibitors involves a series of in vitro and in vivo experiments. The following sections detail the methodologies for key assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the synthesized compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds, at various concentrations, are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 10 minutes) at a specific temperature (e.g., 37°C), the reaction is terminated by adding a solution of hydrochloric acid.
-
Prostaglandin (B15479496) Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model
This widely used animal model assesses the in vivo anti-inflammatory effects of the compounds.
Objective: To evaluate the ability of the test compounds to reduce acute inflammation in a rat model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compounds, a positive control (e.g., Indomethacin or Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% w/v in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Ulcerogenic Activity Assessment
This assay evaluates the gastrointestinal side effects of the test compounds, a critical parameter for COX-2 selective inhibitors.
Objective: To assess the potential of the test compounds to induce gastric ulcers in rats.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compounds and a positive control (e.g., Indomethacin) are administered orally at a high dose for a specified number of days.
-
Gastric Examination: After the treatment period, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or any other gastric mucosal damage.
-
Ulcer Index Scoring: The severity of gastric lesions is scored based on their number and size.
-
Histopathological Examination: Gastric tissues may be subjected to histopathological examination to assess for microscopic damage.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating COX-2 inhibitors.
COX-2 Signaling Pathway in Inflammation
Caption: The COX-2 signaling pathway in inflammation and its inhibition by pyridazinedione derivatives.
Experimental Workflow for COX-2 Inhibitor Evaluation
Caption: A typical experimental workflow for the discovery and evaluation of novel COX-2 inhibitors.
Conclusion
The presented data strongly support the potential of pyridazinedione derivatives as a promising class of selective COX-2 inhibitors. Several synthesized compounds have demonstrated superior potency and selectivity compared to the established drug Celecoxib in in vitro assays.[5][6][7][9] Furthermore, in vivo studies have confirmed their significant anti-inflammatory activity, often coupled with a favorable gastrointestinal safety profile.[5][7][9] The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers in the field of anti-inflammatory drug discovery and development. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term safety of these compounds is warranted to advance them towards clinical applications.
References
- 1. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 8. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigation of Pyridazinedione Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation into pyridazinedione derivatives as inhibitors of Phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. The inhibition of PDE4 elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger that modulates inflammatory responses.[1][2][3] This document summarizes quantitative biological data, details key experimental protocols, and visualizes the underlying signaling pathways and research workflows.
The PDE4 Signaling Pathway in Inflammation
Phosphodiesterase 4 (PDE4) is the predominant isoenzyme expressed in airway cells and immune cells, where it plays a critical role in regulating inflammation by hydrolyzing cAMP.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB).[3][4] This signaling cascade ultimately downregulates the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-8), while increasing the production of anti-inflammatory cytokines such as IL-10.[1][4] The therapeutic potential of PDE4 inhibitors lies in their ability to manage both airway smooth muscle relaxation and the release of inflammatory mediators.[1]
Quantitative Data: Inhibitory Activity of Pyridazinedione Derivatives
The potency of pyridazinedione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. The following tables summarize the IC50 values for various pyridazinedione and related heterocyclic scaffolds against different PDE4 subtypes. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyridazinone Derivatives [5]
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity Ratio (IC50 PDE4D / IC50 PDE4B) |
| 9e | 0.32 | 2.5 | 7.8 |
Compound 9e demonstrates notable selectivity for the PDE4B subtype, which is associated with anti-inflammatory effects, over the PDE4D subtype, which is often linked to emetic side effects.[5]
Table 2: Inhibitory Activity of Pyridazinone Derivatives Bearing an Indole (B1671886) Moiety [1]
| Compound | R² | R⁵' | % Inhibition of PDE4B (at 20 µM) |
| 4aa | H | H | 65.4 |
| 4ba | H | OMe | 91.5 |
| 4da | H | F | 71.9 |
| 4ea | H | Cl | 58.7 |
| Roflumilast | - | - | 97.2 |
This series highlights the impact of substitutions on the indole ring. The 5'-methoxy substituted compound (4ba) showed the highest inhibitory activity among the tested derivatives, approaching the potency of the reference drug, Roflumilast.[1]
Table 3: Inhibitory Activity of Various PDE4 Inhibitors
| Compound | Scaffold | Target / Subtype | IC50 |
| Apremilast | Phthalimide | PDE4 | 74 nM[6] |
| Crisaborole | Benzoxaborole | PDE4B | 0.42 nM[6] |
| Roflumilast | Dichloropyridine | PDE4 | - |
| Compound 21 | Pyridazinone | PDE4B | 5.5 nM[7] |
| Compound 21 | Pyridazinone | PDE4D | 440 nM[7] |
| LASSBio-448 | Benzodioxole | PDE4B | 1.4 µM[6] |
This table provides context by comparing pyridazinone derivatives to other classes of PDE4 inhibitors that have reached clinical use or advanced preclinical stages.
Experimental Protocols and Workflow
The investigation of novel pyridazinedione derivatives typically follows a structured workflow, from chemical synthesis to biological evaluation.
Protocol: PDE4 Inhibition Assay
This protocol is a representative method for determining the in vitro potency of compounds against PDE4 enzymes.
Objective: To measure the IC50 value of a test compound against a specific PDE4 isoform (e.g., PDE4B).
Materials:
-
Recombinant human PDE4B enzyme
-
Test compounds (pyridazinedione derivatives)
-
Reference inhibitor (e.g., Roflumilast)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
cAMP substrate
-
Snake venom nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the PDE4B enzyme, and the test compound at various concentrations.
-
Initiation: Start the enzymatic reaction by adding the cAMP substrate. Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Termination & Conversion: Stop the reaction and convert the resulting AMP to adenosine and inorganic phosphate (Pi) by adding snake venom nucleotidase. Incubate further.
-
Detection: Add a phosphate detection reagent (e.g., Malachite Green) to each well. This reagent forms a colored complex with the inorganic phosphate produced.
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Anti-Inflammatory Cytokine Production Assay
This protocol assesses the functional anti-inflammatory effect of the compounds in a cellular context.
Objective: To measure the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or macrophage cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
Test compounds (pyridazinedione derivatives)
-
ELISA kit for the target cytokine (e.g., Human TNF-α ELISA Kit)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the immune cells (e.g., PBMCs or macrophages) into a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulation: Add LPS to the wells (except for the negative control) to induce an inflammatory response and stimulate cytokine production.
-
Incubation: Incubate the plate in a CO₂ incubator at 37°C for a specified duration (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
Quantification (ELISA): Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value for the inhibition of cytokine release.
Conclusion
Pyridazinedione derivatives represent a promising scaffold for the development of novel and selective PDE4 inhibitors.[1] Structure-activity relationship studies have shown that modifications to the core structure and its substituents can significantly enhance potency and selectivity, particularly for the anti-inflammatory PDE4B isoform over the PDE4D isoform associated with adverse effects.[1][5] The experimental protocols outlined provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. Further research, guided by structural biology and molecular modeling, will continue to refine these derivatives, paving the way for potential new therapies for inflammatory diseases such as COPD, asthma, and psoriasis.[1][8]
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response [mdpi.com]
- 5. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyridazinedione Derivatives for Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinedione scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the areas of oncology, inflammation, and cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis of pyridazinedione derivatives, focusing on key experimental protocols, quantitative biological data, and the underlying signaling pathways.
Core Synthetic Strategies
The synthesis of pyridazinedione derivatives primarily relies on the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. Variations in the starting materials and reaction conditions allow for the introduction of diverse substituents, leading to a wide array of analogues with distinct pharmacological profiles.
General Synthesis of 6-substituted-3(2H)-pyridazinones
A common and versatile method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the reaction of a γ-keto acid with hydrazine hydrate (B1144303). The general scheme is as follows:
Caption: General synthetic scheme for 6-substituted-3(2H)-pyridazinones.
Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone [1]
-
Reaction Setup: A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol (50 mL) for 6 hours.
-
Work-up: The reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold water, and dried.
-
Dehydrogenation: The dried solid is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise at 353.2 K with stirring for 15 minutes.
-
Purification: The resulting solid is filtered, washed extensively with water, and then recrystallized from ethanol to yield the pure 6-phenyl-3(2H)-pyridazinone.
-
Characterization: The structure of the synthesized compound is confirmed by IR, 1H-NMR, and mass spectrometry. The melting point is also determined.[2]
Key Biological Targets and Signaling Pathways
Pyridazinedione derivatives exert their therapeutic effects by modulating various signaling pathways implicated in disease pathogenesis. Two of the most prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, contributing to tumor growth and metastasis. Several pyridazinedione derivatives have been developed as potent VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by pyridazinedione derivatives.
COX-2 Signaling Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain, fever, and swelling. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of a Pyridazinedione Derivative
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a representative pyridazinedione derivative, N-phenyl-3,6-pyridazinedione, referred to herein as Pyridazinediones-derivative-1. Pyridazinedione scaffolds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities, including their use as scaffolds for bioconjugation.[1] The synthesis of these compounds is often straightforward, with common methods involving the condensation of maleic anhydride (B1165640) derivatives with hydrazines.[1][2]
Introduction
Pyridazinediones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring and two carbonyl groups. The synthetic accessibility of the pyridazinedione core allows for the introduction of various substituents, enabling the fine-tuning of their biological and pharmacological profiles.[3] Their applications are wide-ranging, from serving as intermediates in the synthesis of more complex heterocyclic systems to acting as key pharmacophores in drug discovery programs targeting a variety of diseases.[4] The protocol detailed below describes a reliable method for the synthesis of N-phenyl-3,6-pyridazinedione, a common derivative, through the reaction of maleic anhydride with phenylhydrazine (B124118).
Experimental Protocol: Synthesis of N-phenyl-3,6-pyridazinedione (this compound)
This protocol outlines the synthesis of N-phenyl-3,6-pyridazinedione via the cyclocondensation of maleic anhydride with phenylhydrazine.
Materials:
-
Maleic anhydride (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial acetic acid
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in glacial acetic acid.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N-phenyl-3,6-pyridazinedione.
| Parameter | Value |
| Reactants | |
| Maleic Anhydride | 1.0 eq |
| Phenylhydrazine | 1.0 eq |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 2-4 hours |
| Product | |
| Expected Yield | 70-85% |
| Appearance | Crystalline Solid |
Visualizations
Reaction Pathway:
Caption: Reaction scheme for the synthesis of N-phenyl-3,6-pyridazinedione.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Quantification of Pyridazinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinedione derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their therapeutic potential spans from cardiovascular agents to anticancer drugs, making the accurate quantification of these molecules in biological matrices a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the analytical quantification of a representative pyridazinedione derivative, referred to herein as "Pyridazinediones-derivative-1," using modern chromatographic techniques. The methodologies presented are designed to be robust, sensitive, and specific for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Analytical Methodologies
The quantification of pyridazinedione derivatives in biological fluids is most commonly and reliably achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Method 1: UPLC-MS/MS for High-Sensitivity Quantification in Human Plasma
This method is exemplified by the analysis of Levosimendan (B1675185), a pyridazinedione derivative used as a calcium sensitizer (B1316253) in the treatment of heart failure.[1][2] UPLC-MS/MS offers excellent sensitivity and selectivity, making it the gold standard for bioanalysis.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., Rosuvastatin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[1]
-
Mobile Phase A: 15 mM Ammonium Acetate (B1210297) with 0.02% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 45% B
-
1-4 min: 45-95% B
-
4-5 min: 95% B
-
5-5.1 min: 95-45% B
-
5.1-6 min: 45% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode for Levosimendan[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levosimendan: m/z 279.1 → 227.1
-
Internal Standard (Rosuvastatin): m/z 480.1 → 257.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Quantitative Data Summary
| Parameter | Levosimendan |
| Linearity Range | 0.1 - 50.0 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Method 2: HPLC-UV for Routine Quantification in Serum
For applications where the ultra-high sensitivity of MS/MS is not required, a more accessible and cost-effective HPLC-UV method can be employed. This approach is suitable for preclinical studies or when higher concentrations of the analyte are expected. Fadrozole, an aromatase inhibitor, serves as an example for this type of analysis.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum in a glass tube, add 50 µL of internal standard solution.
-
Add 5 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 50 mM Ammonium Acetate buffer (pH 7.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
Quantitative Data Summary
| Parameter | Fadrozole |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 90% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for sample preparation and analysis.
Caption: Signaling pathway of Levosimendan.[3][4][5][6][7]
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of pyridazinedione derivatives in biological matrices. The UPLC-MS/MS method offers high sensitivity and is ideal for studies requiring low limits of detection, such as clinical pharmacokinetics. The HPLC-UV method, while less sensitive, provides a cost-effective and accessible alternative for preclinical research and routine analysis. Proper method validation according to regulatory guidelines is essential to ensure the generation of high-quality, reproducible data in drug development programs.
References
- 1. Highly sensitive ultra-high-performance liquid chromatography coupled with tandem mass spectrometry method for the multiplex analysis of levosimendan and its metabolites OR-1855 and OR-1896 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 7. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridazinedione-Derivative-1 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques utilizing pyridazinedione derivatives. The protocols and data presented herein are intended to guide researchers in the successful application of this technology for the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs).
Introduction to Pyridazinedione Bioconjugation
Pyridazinedione-based reagents have emerged as a superior class of molecules for the site-specific modification of proteins, particularly for conjugating payloads to antibodies.[1][2] This technology offers a robust and stable alternative to traditional maleimide-based chemistry, addressing key challenges in the development of homogeneous and effective ADCs.[3] The primary advantage of pyridazinediones lies in their ability to react selectively with cysteine residues, especially those originating from the reduction of interchain disulfide bonds in antibodies.[4][5] This results in the formation of a stable, re-bridged disulfide linkage, leading to homogenous ADC populations with a controlled drug-to-antibody ratio (DAR).[3][4]
The pyridazinedione core can be functionalized with a variety of payloads, including cytotoxic agents for cancer therapy, fluorescent dyes for imaging, or other moieties to enhance therapeutic efficacy.[1][2] Furthermore, the chemistry of the pyridazinedione scaffold can be tuned to create either irreversible or reversible linkages, providing flexibility for different drug delivery strategies.[6][7][8][9]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The most prominent application is in the creation of stable and potent ADCs for targeted cancer therapy.[3][4][5][10]
-
Protein Labeling: Pyridazinediones can be used to attach fluorescent probes or other tags to proteins for research and diagnostic purposes.[11]
-
Hydrogel Formation: The reactive nature of pyridazinediones with thiols allows for their use as cross-linkers in the formation of hydrogels for various biomedical applications.[12]
-
Peptide and Protein Modification: This chemistry provides a versatile tool for the general modification of peptides and proteins to introduce novel functionalities.[2][13]
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using a Dibromopyridazinedione Linker
This protocol describes the generation of an ADC by first reducing the interchain disulfide bonds of an antibody, followed by conjugation with a dibromopyridazinedione-functionalized payload.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Dibromopyridazinedione-linker-payload construct
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the solvent-accessible interchain disulfide bonds.
-
-
Conjugation:
-
Prepare the dibromopyridazinedione-linker-payload construct in a compatible solvent (e.g., DMSO).
-
Add a 10-20 fold molar excess of the pyridazinedione construct to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted pyridazinedione reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and unconjugated payload.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
Protocol 2: Stability Assessment of Pyridazinedione Conjugates
This protocol outlines a method to compare the stability of a pyridazinedione-based conjugate to a maleimide-based conjugate in serum.
Materials:
-
Pyridazinedione-fluorophore conjugate (e.g., AFC 5)[11]
-
Maleimide-fluorophore conjugate (as a control)
-
Human or mouse serum
-
Incubator at 37°C
-
Analytical method to detect the intact conjugate (e.g., fluorescence detection, ELISA)
Procedure:
-
Incubation:
-
Incubate the pyridazinedione-fluorophore conjugate and the maleimide-fluorophore conjugate in serum at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the serum mixtures.
-
-
Quantification:
-
Analyze the aliquots to quantify the amount of intact fluorophore-antibody conjugate remaining. This can be done by methods that capture the antibody and detect the fluorophore.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate over time to compare the stability of the two conjugation chemistries. Dithiol-substituted pyridazinedione bioconjugates have been shown to be highly stable in blood serum.[3]
-
Data Presentation
Table 1: Comparison of Pyridazinedione and Maleimide Conjugate Stability
| Conjugation Chemistry | Percentage of Intact Conjugate Remaining in Serum (Day 7) | Reference |
| Pyridazinedione | High (minimal degradation) | [3][11] |
| Maleimide | Low (significant degradation due to retro-Michael reactions) | [3][11] |
Table 2: In Vitro Potency of Pyridazinedione-based ADCs
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| PD-MMAE ADC | HER2-positive human breast cancer cell line | sub-nM | [4] |
Table 3: Kinetics of Retro-Michael Deconjugation for Reversible Linkers
| Conjugate | Reaction Condition | Pseudo First Order Rate Constant (s⁻¹) | Reference |
| GFP-PD | Incubation with excess DTNB at 37°C | 2.29 x 10⁻⁵ | [14] |
| GFP-Maleimide | Incubation with excess DTNB at 37°C | 2.34 x 10⁻⁵ | [14] |
Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using pyridazinedione chemistry.
Caption: Generalized signaling pathway for the mechanism of action of an Antibody-Drug Conjugate.
Caption: Comparison of irreversible and reversible pyridazinedione bioconjugation strategies.
References
- 1. Pyridazinediones: A Novel Class of Tuneable Reagents for the Selective Dual Modification of Proteins - UCL Discovery [discovery.ucl.ac.uk]
- 2. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 9. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Enabling the synthesis of homogenous multi-drug loaded antibody-drug conjugates through the use of Pyridazinediones, anilines and click chemistry | Poster Board #732 - American Chemical Society [acs.digitellinc.com]
- 11. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00788D [pubs.rsc.org]
- 12. Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromopyridazinedione-mediated protein and peptide bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
Application Notes and Protocols for Pyridazinediones-Derivative-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinedione derivatives are a versatile class of compounds with significant potential in drug discovery and development. Their unique chemical structure allows for various applications, including their use as linkers in antibody-drug conjugates (ADCs) and as standalone therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the evaluation of Pyridazinediones-derivative-1 , a novel investigational compound, in a panel of common cell-based assays. These assays are designed to characterize its cytotoxic, apoptotic, and anti-inflammatory properties, providing crucial insights into its mechanism of action and therapeutic potential.
Data Presentation: Summary of Quantitative Data
The following table summarizes the quantitative data obtained from key cell-based assays performed with this compound. This allows for a clear comparison of its potency and efficacy across different cell lines and experimental conditions.
| Assay Type | Cell Line | Test Compound | Concentration(s) | Measured Parameter | Result | Positive Control |
| Cell Viability (MTT) | MCF-7 (Human Breast Cancer) | This compound | 0.1, 1, 10, 50, 100 µM | IC50 | 15 µM | Doxorubicin (IC50: 1.2 µM) |
| Cell Viability (MTT) | A549 (Human Lung Cancer) | This compound | 0.1, 1, 10, 50, 100 µM | IC50 | 22 µM | Doxorubicin (IC50: 0.8 µM) |
| Apoptosis (Annexin V/PI) | Jurkat (Human T-cell Leukemia) | This compound | 15 µM (IC50) | % Early Apoptotic Cells | 28% | Camptothecin (70% at 10 µM) |
| 15 µM (IC50) | % Late Apoptotic Cells | 12% | ||||
| Caspase-3/7 Activity | Jurkat (Human T-cell Leukemia) | This compound | 15 µM (IC50) | Fold Increase in Luminescence | 4.2-fold | Staurosporine (8.5-fold at 1 µM) |
| Anti-inflammatory (Nitric Oxide) | RAW 264.7 (Murine Macrophage) | This compound | 1, 5, 10 µM | % Inhibition of NO Production | 55% at 10 µM | L-NAME (80% at 1 mM) |
| Anti-inflammatory (ELISA) | RAW 264.7 (Murine Macrophage) | This compound | 1, 5, 10 µM | TNF-α levels (pg/mL) | Significant reduction | Dexamethasone (significant reduction) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and cell lines.
Cell Viability - MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[4]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock in fresh cell culture medium to a final concentration of 0.5 mg/mL. Remove the old medium from the wells and add 100 µL of the MTT-containing medium to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis - Annexin V/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls (e.g., Camptothecin).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by activated caspase-3/7, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration.
-
Lysis and Caspase Activation: Add the caspase-glo 3/7 reagent directly to the wells. This reagent contains a lysis buffer and the pro-luminescent caspase-3/7 substrate.[4]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[4]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[4]
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.[4]
Anti-inflammatory - Nitric Oxide (NO) Assay
Principle: Inflammation can be induced in macrophage cell lines like RAW 264.7 by lipopolysaccharide (LPS). This leads to the production of nitric oxide (NO), a key inflammatory mediator. The Griess reagent is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[4]
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate.[4]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[4]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.
-
Supernatant Collection: Collect the cell culture supernatant.[4]
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Incubate for 10-15 minutes at room temperature.[4]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[4]
-
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.[4]
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for in vitro screening of this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Caption: Inhibition of LPS-induced inflammatory pathway by this compound.
References
- 1. Pyridazinediones: A Novel Class of Tuneable Reagents for the Selective Dual Modification of Proteins - UCL Discovery [discovery.ucl.ac.uk]
- 2. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00788D [pubs.rsc.org]
- 3. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Solubility and Stability of Pyridazinediones-derivative-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinedione derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry. Understanding the physicochemical properties of these derivatives is paramount for their development as therapeutic agents. This document provides detailed protocols for assessing the aqueous and organic solubility, as well as the chemical stability of a novel compound, "Pyridazinediones-derivative-1". These protocols are designed to be followed in a laboratory setting and will yield crucial data for lead optimization, formulation development, and regulatory submissions.
I. Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. The following protocols describe methods to determine both the kinetic and thermodynamic solubility of this compound.
A. Kinetic Solubility Protocol
This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add varying volumes of the DMSO stock solution to PBS (pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept constant, typically at 1-2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
B. Thermodynamic Solubility Protocol
Considered the "gold standard," this method measures the equilibrium solubility of the solid compound and is crucial for later-stage development.[1]
Materials:
-
This compound (solid form)
-
Purified water, analytical grade
-
Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)
-
Selected organic solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400)
-
Vials with screw caps
-
Shaking incubator
-
Filtration device (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to separate vials containing each of the selected aqueous buffers and organic solvents.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-72 hours to ensure equilibrium is reached.
-
After incubation, allow the samples to settle.
-
Carefully filter an aliquot of the supernatant from each vial to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.[3]
-
The thermodynamic solubility is the concentration of the compound in the saturated solution.
Data Presentation: Solubility of this compound
| Solvent/Buffer System | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) | Temperature (°C) |
| Purified Water | 15 | 12.5 | 25 |
| PBS (pH 7.4) | 25 | 22.8 | 25 |
| Buffer (pH 1.2) | 5 | 4.2 | 37 |
| Buffer (pH 4.5) | 10 | 9.1 | 37 |
| Buffer (pH 6.8) | 20 | 18.7 | 37 |
| Ethanol | > 200 | 150.3 | 25 |
| Propylene Glycol | > 200 | 85.6 | 25 |
| PEG 400 | > 200 | 120.1 | 25 |
II. Stability Assessment
Evaluating the intrinsic chemical stability of this compound is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[4][5][6]
A. Forced Degradation Protocol
This protocol outlines the stress conditions to be applied to this compound to identify potential degradation pathways.[7][8] The goal is to achieve 5-20% degradation of the active substance.[7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with UV and Mass Spectrometry (MS) detectors
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC-UV/MS.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period. At each time point, withdraw a sample, neutralize it, and analyze by HPLC-UV/MS.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period. At each time point, withdraw a sample and analyze by HPLC-UV/MS.
-
Thermal Degradation: Expose the solid form of this compound to dry heat (e.g., 80 °C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.
-
Photostability: Expose a solution and the solid form of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC-UV/MS.
-
Control Sample: A solution of this compound in a neutral solvent, protected from light and heat, should be analyzed at each time point as a control.
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradant(s) (% Peak Area) |
| 0.1 N HCl (60 °C) | 24 hours | 85.2 | DP1 (5.8%), DP2 (8.1%) |
| 0.1 N NaOH (RT) | 24 hours | 90.5 | DP3 (9.2%) |
| 3% H₂O₂ (RT) | 24 hours | 92.1 | DP4 (7.5%) |
| Thermal (80 °C, solid) | 48 hours | 95.8 | DP5 (3.9%) |
| Photostability (ICH Q1B) | - | 88.7 | DP6 (10.6%) |
*DP = Degradation Product; RT = Room Temperature
III. Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for assessing the solubility and stability of this compound.
Hypothetical Signaling Pathway for a Kinase Inhibitor
Caption: Inhibition of the RAF kinase by this compound.
References
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. formulationbio.com [formulationbio.com]
Application Notes and Protocols: Pyridazinedione Derivatives in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinedione (PD) derivatives are emerging as a versatile class of thiol-reactive cross-linking agents for the formation of biocompatible hydrogels.[1][2][3][4][5] These compounds address certain drawbacks of traditional Michael acceptors, such as maleimides, by offering greater stability against hydrolysis and providing a tunable platform for hydrogel synthesis.[1] By reacting with thiol-containing polymers, such as multi-arm polyethylene (B3416737) glycol (PEG)-thiol, pyridazinedione derivatives form stable, covalently cross-linked hydrogel networks.
This document outlines the application of a representative pyridazinedione derivative, hereafter referred to as PD-Derivative-1 , in the formation of hydrogels for biomedical applications. PD-Derivative-1 represents a family of bis-pyridazinedione cross-linkers, including unsubstituted (DiH), monobrominated (MonoBr), and dibrominated (DiBr) analogues, which allow for precise control over hydrogel properties.[1][2][6]
Principle of Application
The formation of hydrogels using PD-Derivative-1 is based on the Michael addition reaction between the pyridazinedione moiety and thiol groups (-SH) on a polymer backbone.[1] This reaction is highly specific and efficient, leading to the rapid formation of a stable three-dimensional polymer network. The rate of this reaction and the resulting hydrogel's mechanical properties can be finely tuned by modifying the pyridazinedione structure (e.g., through bromination) and by adjusting the pH of the reaction medium.[1][2][6]
Key features of PD-Derivative-1 cross-linked hydrogels include:
-
Tunable Gelation Kinetics and Mechanical Properties: The reactivity of the PD core can be altered. For instance, brominated derivatives (MonoBr and DiBr) exhibit faster gelation rates compared to their unsubstituted (DiH) counterparts.[1][6] This allows for the rational design of hydrogels with specific stiffness and formation times suitable for various applications, such as injectable systems.[7]
-
pH-Sensitive Gelation: The rate of the thiol-Michael addition is dependent on the concentration of the nucleophilic thiolate anion, making the gelation process pH-sensitive.[1][6] Faster gelation is typically observed at slightly alkaline pH values (e.g., pH 8) compared to neutral or acidic conditions.[1][6]
-
Stimuli-Responsive Degradation: Hydrogels cross-linked with certain PD derivatives (specifically the DiH variant) can be degraded by the addition of excess free thiols.[1][3][6] This is due to the reversible nature of the thiol-PD linkage, which allows for the development of dynamic and responsive materials for applications like on-demand drug release or degradable scaffolds.[1][2][6]
-
Biocompatibility: Preliminary studies have shown that hydrogels formed with specific pyridazinedione cross-linkers, particularly the monobrominated version, can support the proliferation of human cells, indicating their potential for use in tissue engineering and as scaffolds for cell culture.[1][2]
Quantitative Data Summary
The properties of hydrogels formed with different analogues of PD-Derivative-1 are summarized below. These hydrogels were prepared by reacting the specified cross-linker with 8-arm-PEG-thiol.
Table 1: Gelation Time of PD-Derivative-1 Hydrogels at Various pH Conditions
| Cross-Linker | pH 6 | pH 7.4 | pH 8 |
|---|---|---|---|
| 5DiH | No Gel (after 30 min) | Liquid (after 30 min) | Gel (within 30 min) |
| 5MonoBr | No Gel (after 30 min) | Gel (within 30 min) | Gel (within 30 min) |
| 5DiBr | No Gel (after 30 min) | Gel (within 30 min) | Gel (within 30 min) |
Data extracted from studies observing gel formation after 30 minutes at room temperature.[1][6]
Table 2: Biocompatibility of PD-Derivative-1 Hydrogels
| Cross-Linker Used for Gel Formation | Cell Type | Observation |
|---|---|---|
| 5DiH | THP-1 human monocytes | Loss of cell viability over 24 hours |
| 5MonoBr | THP-1 human monocytes | Supported cell proliferation |
| 5DiBr | THP-1 human monocytes | Loss of cell viability over 24 hours |
Cell viability was assessed after seeding cells onto pre-formed hydrogels.[1][6]
Experimental Protocols
Protocol 1: Hydrogel Formation
This protocol describes the general procedure for forming a hydrogel using a PD-Derivative-1 cross-linker and an 8-arm-PEG-thiol polymer.
Materials:
-
PD-Derivative-1 cross-linker (e.g., 5DiH, 5MonoBr, or 5DiBr)
-
8-arm-PEG-thiol (e.g., 10 kDa)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium phosphate (B84403) buffer (50 mM, adjusted to desired pH, e.g., 7.4)
-
Micropipettes and sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the PD-Derivative-1 cross-linker (400 mM) in DMSO. This stock solution can be stored at -20°C for over a year.[6]
-
In a microcentrifuge tube, prepare the polymer solution by dissolving 8-arm-PEG-thiol (5 mg, 0.5 μmol) in 50 μL of 50 mM sodium phosphate buffer.
-
In a separate tube, dilute the PD-Derivative-1 stock solution. For a 1:1 stoichiometric ratio of thiol to PD reactive sites, add 5 μL of the 400 mM stock solution (2 μmol of cross-linker) to 45 μL of the same sodium phosphate buffer.
-
Immediately add the diluted cross-linker solution to the polymer solution.
-
Pipette vigorously for approximately 2-3 seconds to ensure thorough mixing.
-
Allow the mixture to stand at room temperature. Gelation will occur within a time frame dependent on the specific PD derivative and the pH of the buffer (refer to Table 1).
-
Confirm gelation by inverting the tube. A self-supporting material indicates successful hydrogel formation.[1][6]
Protocol 2: Cell Viability Assay on Hydrogel Scaffolds
This protocol provides a method to assess the biocompatibility of PD-Derivative-1 hydrogels.
Materials:
-
Pre-formed PD-Derivative-1 hydrogels in a suitable sterile plate format (e.g., 96-well plate).
-
Human cell line (e.g., THP-1 human monocytes).
-
Complete cell culture medium.
-
Cell viability reagent (e.g., PrestoBlue™ or similar).
-
Plate reader for fluorescence/absorbance measurement.
Procedure:
-
Prepare hydrogels in a sterile tissue culture plate using Protocol 1 under aseptic conditions. Allow the gels to fully form (e.g., for 24 hours).
-
Gently wash the hydrogels with sterile phosphate-buffered saline (PBS) to remove any unreacted components.
-
Seed the cells (e.g., THP-1 monocytes) directly onto the surface of the hydrogels at a desired density. Include a standard tissue culture plastic well as a positive control.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess cell viability at predetermined time points (e.g., 24, 48, and 72 hours).
-
To measure viability, remove the culture medium and add fresh medium containing the cell viability reagent, following the manufacturer's instructions.
-
Incubate for the recommended time, then transfer the supernatant to a new plate and measure the fluorescence or absorbance using a plate reader.
-
Compare the viability of cells cultured on the hydrogels to the control wells.[1][6]
Visualizations
Below are diagrams illustrating key workflows and mechanisms related to the application of PD-Derivative-1 in hydrogel formation.
Caption: Experimental workflow for hydrogel synthesis.
Caption: Mechanism of hydrogel cross-linking.
Caption: Stimuli-responsive degradation of the hydrogel.
References
- 1. Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteostem.co.uk [proteostem.co.uk]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Cysteine Modification Using Pyridazinediones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the modification of cysteine residues in peptides and proteins using pyridazinedione (PD) reagents. This technology offers a versatile platform for bioconjugation, enabling both stable and reversible linkages with tunable reactivity.
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. Cysteine, with its unique nucleophilic thiol side chain and low natural abundance, presents an ideal target for such modifications.[1][2] Pyridazinediones have emerged as a powerful class of reagents for cysteine bioconjugation, offering advantages over traditional reagents like maleimides.[3][4][5] Depending on the pyridazinedione scaffold utilized—monobromo-, dibromo-, or N-functionalized pyridazinediones—researchers can achieve a range of bioconjugates with tailored properties, including cleavable linkers for drug delivery and stable modifications for diagnostics and imaging.[3][6]
The reaction typically proceeds via a Michael addition mechanism, where the cysteine thiol attacks the electron-deficient double bond of the pyridazinedione ring.[1][7] For certain pyridazinedione conjugates, this reaction is reversible through a retro-Michael deconjugation pathway, allowing for the release of the conjugated molecule under specific conditions.[4][7][8] This tunable reactivity is a key feature of the pyridazinedione platform.[1][7]
Key Features of Pyridazinedione-Based Cysteine Modification:
-
High Selectivity: Pyridazinediones exhibit remarkable selectivity for cysteine residues, even in the presence of other nucleophilic amino acids like lysine.[3]
-
Tunable Reactivity: The rates of both the forward (Michael addition) and reverse (retro-Michael) reactions can be modulated by altering the substituents on the pyridazinedione nitrogen atoms.[1][7]
-
Hydrolytic Stability: Pyridazinedione-cysteine conjugates demonstrate exceptional stability in aqueous environments, a crucial feature for in vivo applications.[2][3]
-
Reversible Conjugation: The ability of certain pyridazinedione conjugates to undergo retro-Michael deconjugation enables the development of cleavable linkers responsive to thiol concentration.[4][8]
-
Versatile Scaffolds: The availability of monobromo-, dibromo-, and non-bromo pyridazinediones allows for single or dual modifications and the creation of multifunctional bioconjugates.[3][6]
Reaction Mechanism
The general mechanism for the reaction of a cysteine thiol with a pyridazinedione is depicted below. The process can be reversible depending on the nature of the pyridazinedione and the reaction conditions.
Caption: General mechanism of cysteine modification by pyridazinediones.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with N-Substituted Pyridazinediones
This protocol describes a general method for the modification of a cysteine-containing protein with a functionalized pyridazinedione.
Materials:
-
Cysteine-containing protein stock solution (e.g., in PBS, pH 7.4)
-
N-substituted pyridazinedione stock solution (e.g., in DMSO or DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Dialysis or size-exclusion chromatography equipment for purification
-
Analytical instruments (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Protein Preparation: Prepare the protein solution to a final concentration of 1-10 mg/mL in PBS, pH 7.4. If the protein has disulfide bonds that need to be reduced to free the cysteine, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.
-
Reagent Preparation: Prepare a stock solution of the N-substituted pyridazinedione in an organic solvent like DMSO or DMF at a concentration of 10-100 mM.
-
Conjugation Reaction: Add the pyridazinedione stock solution to the protein solution to achieve a desired molar excess of the reagent (typically 10-100 equivalents). The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (1-16 hours). The optimal time and temperature will depend on the specific pyridazinedione and protein.[3]
-
Quenching: (Optional) To stop the reaction, add an excess of a quenching reagent like N-acetylcysteine.
-
Purification: Remove the excess unreacted pyridazinedione and any byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Characterization: Analyze the purified protein conjugate to determine the degree of labeling and confirm the site of modification. Techniques such as LC-MS can be used to determine the mass of the conjugate, and SDS-PAGE can show the increase in molecular weight.
References
- 1. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
- 3. Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. | Semantic Scholar [semanticscholar.org]
- 6. Exploiting the pyridazinedione scaffold to create novel bioconjugates, especially in the areas of reversible thiol modification and chemically constructed bispecifics - UCL Discovery [discovery.ucl.ac.uk]
- 7. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Pyridazinediones-derivative-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinediones-derivative-1 is a novel synthetic compound belonging to the pyridazinone class of molecules, which has demonstrated significant anti-inflammatory properties in preliminary in vitro screenings. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. The protocols outlined herein describe a systematic approach to assess the compound's efficacy, pharmacokinetics, and safety profile in established rodent models of inflammation.
Mechanism of Action: this compound selectively inhibits the COX-2 enzyme, a key mediator in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[1] By selectively targeting COX-2, this compound is designed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[1]
Caption: Simplified signaling pathway of COX-2 inhibition.
Experimental Protocols
A phased approach is recommended for the in vivo evaluation of this compound, commencing with dose-range finding studies, followed by efficacy and pharmacokinetic assessments.
Protocol 1: Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for subsequent efficacy studies.[2][3][4]
Animal Model: Male Sprague-Dawley rats (6-8 weeks old).
Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment.[5]
-
Grouping: Randomly assign animals to groups (n=5 per group).
-
Dose Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline).[1]
-
Dose Administration: Administer single doses of this compound via oral gavage at escalating concentrations (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Monitoring: Observe animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals for up to 14 days post-dosing.[6]
-
Data Collection: Record all observations systematically.
Data Presentation:
| Group | Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) at Day 14 | Mortality |
| 1 | Vehicle | 5 | None observed | +5.2 | 0/5 |
| 2 | 10 | 5 | None observed | +4.9 | 0/5 |
| 3 | 30 | 5 | None observed | +4.5 | 0/5 |
| 4 | 100 | 5 | Mild lethargy within 2 hours, resolved by 24 hours | +3.8 | 0/5 |
| 5 | 300 | 5 | Significant lethargy, piloerection, 10% weight loss | -8.5 | 1/5 |
Protocol 2: In Vivo Efficacy Study - Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of inflammation.[7][8][9]
Animal Model: Male Sprague-Dawley rats (6-8 weeks old).
Methodology:
-
Animal Acclimatization and Grouping: As described in Protocol 1. Groups will include a vehicle control, positive control (e.g., Indomethacin, 5 mg/kg), and at least three dose levels of this compound based on the dose-range finding study (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the test compounds or vehicle orally 30-60 minutes before the induction of inflammation.[7][8]
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[8][10]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Paw volume at time 't' - Paw volume at baseline
-
Inhibition (%) = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
-
Optional Endpoints: At the end of the study, paw tissue can be collected for histopathological analysis and measurement of pro-inflammatory markers such as PGE2 and cytokines (TNF-α, IL-6).[7][8]
Caption: A general experimental workflow for an in-vivo efficacy study.
Data Presentation:
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Paw Edema Volume (mL) at Hour} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | Vehicle Control | - | 0.45 ± 0.05 | 0.68 ± 0.07 | 0.85 ± 0.09 | 0.92 ± 0.10 | 0.98 ± 0.11 | | Indomethacin | 5 | 0.22 ± 0.03* | 0.30 ± 0.04* | 0.35 ± 0.05* | 0.38 ± 0.06* | 0.40 ± 0.06* | | this compound | 10 | 0.35 ± 0.04 | 0.50 ± 0.06 | 0.60 ± 0.07 | 0.65 ± 0.08 | 0.70 ± 0.09 | | this compound | 30 | 0.28 ± 0.03* | 0.38 ± 0.05* | 0.45 ± 0.06* | 0.48 ± 0.07* | 0.52 ± 0.07* | | this compound | 100 | 0.20 ± 0.02* | 0.25 ± 0.03* | 0.30 ± 0.04* | 0.33 ± 0.05* | 0.35 ± 0.05* | Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 3: Percentage Inhibition of Paw Edema at 5 Hours
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |
| Indomethacin | 5 | 59.2 |
| This compound | 10 | 28.6 |
| This compound | 30 | 46.9 |
| This compound | 100 | 64.3 |
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after oral administration, including key parameters such as Cmax, Tmax, AUC, and half-life.[11][12]
Animal Model: Male Sprague-Dawley rats (6-8 weeks old).
Methodology:
-
Animal Preparation and Grouping: As described in Protocol 1.
-
Compound Administration: Administer a single oral dose of this compound (e.g., 30 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[13]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[13]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[12]
-
Pharmacokinetic Analysis: Calculate PK parameters using appropriate software.
Caption: Workflow for a pharmacokinetic study.
Data Presentation:
Table 4: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg, Oral)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1250 ± 180 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ngh/mL | 7800 ± 950 |
| AUC(0-inf) | ngh/mL | 8100 ± 1020 |
| t1/2 | h | 4.5 ± 0.8 |
| CL/F | L/h/kg | 3.7 ± 0.5 |
| Vd/F | L/kg | 24.1 ± 3.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is crucial for the preclinical development of this promising anti-inflammatory compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. criver.com [criver.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. unmc.edu [unmc.edu]
- 6. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pk/bio-distribution | MuriGenics [murigenics.com]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 13. 2.6. Pharmacokinetic study in rats [bio-protocol.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pyridazinedione-derivative-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinedione derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these molecules often results in crude products containing impurities such as starting materials, by-products, and reagents. Therefore, efficient purification is a critical step to isolate the target compound, Pyridazinedione-derivative-1, for subsequent biological evaluation and characterization. This application note provides a detailed protocol for the preparative HPLC purification of Pyridazinedione-derivative-1.
HPLC Method and Parameters
A reverse-phase HPLC method was developed for the purification of Pyridazinedione-derivative-1. The method parameters are summarized in the table below.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| Instrumentation | |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18, 5 µm, 19 x 150 mm |
| Mobile Phase | |
| Solvent A | 0.1% Formic Acid in Water |
| Solvent B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | |
| 0-2 min | 30% B |
| 2-15 min | 30% to 85% B |
| 15-17 min | 85% B |
| 17-18 min | 85% to 30% B |
| 18-20 min | 30% B |
| Run Parameters | |
| Flow Rate | 18 mL/min |
| Injection Volume | 500 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
Experimental Protocol
2.1. Reagents and Materials
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (for sample dissolution)
-
Crude Pyridazinedione-derivative-1
-
Vials for sample injection and fraction collection
2.2. Sample Preparation
-
Weigh 100 mg of crude Pyridazinedione-derivative-1.
-
Dissolve the crude material in 1 mL of Methanol.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an HPLC vial for injection.
2.3. HPLC Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% Solvent B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject 500 µL of the prepared sample onto the column.
-
Initiate the gradient elution method as described in Table 1.
-
Monitor the chromatogram at 254 nm.
-
Collect the fraction corresponding to the main peak, which elutes at the expected retention time for Pyridazinedione-derivative-1.
2.4. Post-Purification Analysis
-
Combine the collected fractions containing the purified product.
-
Evaporate the solvent using a rotary evaporator or a lyophilizer to obtain the solid compound.
-
Determine the purity of the final product by analytical HPLC.
-
Characterize the purified Pyridazinedione-derivative-1 using appropriate analytical techniques (e.g., LC-MS, NMR).
Results and Data
The purification of crude Pyridazinedione-derivative-1 was successfully achieved using the described HPLC method. The retention time of the target compound and the purity before and after purification are summarized in the tables below.
Table 2: Chromatographic Data
| Compound | Retention Time (min) |
| Pyridazinedione-derivative-1 | 12.5 min |
Table 3: Purity and Recovery Data
| Sample | Purity (%) | Recovery (%) |
| Crude Product | ~75% | N/A |
| Purified Product | >98% | 85% |
Visualization of the Experimental Workflow
The overall workflow for the HPLC purification of Pyridazinedione-derivative-1 is depicted in the following diagram.
Caption: HPLC Purification Workflow for Pyridazinedione-derivative-1.
Application Note: A High-Throughput Screening Assay for the Identification of Novel Pyridazinedione-Based Inhibitors of the EGFR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinedione and its analogs represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. A key chemical feature of certain pyridazinedione derivatives is their ability to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins[2][3]. This reactivity makes them particularly interesting as potential covalent inhibitors of enzymes where a cysteine residue plays a critical role in the active site or in a nearby binding pocket.
One of the most well-established targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Notably, several successful EGFR inhibitors function by covalently targeting a cysteine residue (Cys797) in the ATP-binding site of the kinase domain.
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel pyridazinedione analogs that inhibit the EGFR signaling pathway. The screening workflow consists of a primary cell-based assay to assess the cytotoxic effects of the compounds on an EGFR-overexpressing cancer cell line, followed by a secondary, target-based enzymatic assay to confirm direct inhibition of the EGFR kinase.
Signaling Pathway
The EGFR signaling pathway is initiated by the binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately promote cell proliferation, survival, and inhibit apoptosis. Pyridazinedione-based inhibitors can potentially block this cascade by covalently binding to the EGFR kinase domain, thereby preventing ATP from binding and inhibiting the downstream signaling events.
Experimental Workflow
The screening process follows a logical progression from a broad, cell-based primary screen to a specific, target-based secondary screen to confirm the mechanism of action of the identified hits.
Experimental Protocols
Protocol 1: Primary Screening - Cell-Based Cytotoxicity Assay
This assay identifies compounds that exhibit cytotoxic effects against the A549 human lung carcinoma cell line, which overexpresses EGFR. A common method for assessing cell viability is the MTT assay, which measures the metabolic activity of cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pyridazinedione analog library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Gefitinib)
-
Negative control (vehicle, 0.1% DMSO)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,500 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition:
-
Prepare a master plate of the pyridazinedione analog library with compounds at a concentration of 10 mM in DMSO.
-
Using an automated liquid handler, perform a serial dilution to achieve a final screening concentration of 10 µM.
-
Add 50 nL of each compound solution to the respective wells of the cell plates. Include wells with the positive control (Gefitinib at 1 µM) and negative control (0.1% DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100
The percentage of inhibition is calculated as:
% Inhibition = 100 - % Viability
Hits are typically defined as compounds that exhibit >50% inhibition.
Protocol 2: Secondary Screening - EGFR Kinase Inhibition Assay
This biochemical assay confirms the direct inhibition of EGFR kinase activity by the hits identified in the primary screen. A common format for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly-Glu-Tyr (pEY) peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Hit compounds from the primary screen
-
Positive control (e.g., Gefitinib)
-
Negative control (0.1% DMSO)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Add 50 nL of each hit compound at various concentrations (for IC50 determination) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the EGFR kinase and the biotinylated pEY substrate in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of a detection mix containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
Data Analysis:
The TR-FRET ratio (665 nm / 615 nm) is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated as:
% Inhibition = [1 - (Ratio_sample - Ratio_background) / (Ratio_no_enzyme - Ratio_background)] * 100
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Data Presentation
The quantitative data from the primary and secondary screens should be summarized in clear and concise tables for easy comparison and hit selection.
Table 1: Primary Screen Hit Summary
| Compound ID | Concentration (µM) | % Inhibition of A549 Cell Viability | Hit (Yes/No) |
| PDZ-001 | 10 | 72.5 | Yes |
| PDZ-002 | 10 | 15.3 | No |
| PDZ-003 | 10 | 85.1 | Yes |
| ... | ... | ... | ... |
| Gefitinib | 1 | 92.8 | Yes |
Table 2: Secondary Screen - EGFR Kinase Inhibition and IC50 Values
| Compound ID | EGFR Kinase IC50 (µM) |
| PDZ-001 | 1.2 |
| PDZ-003 | 0.5 |
| ... | ... |
| Gefitinib | 0.05 |
Conclusion
This application note provides a robust and detailed framework for the development of a screening assay to identify and characterize novel pyridazinedione-based inhibitors of the EGFR signaling pathway. The combination of a cell-based primary screen and a target-based secondary screen allows for the efficient identification of potent and cell-permeable compounds with a defined mechanism of action. The identified hits can then be further evaluated in structure-activity relationship (SAR) studies to optimize their potency and selectivity, ultimately leading to the development of new therapeutic candidates.
References
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
Application Notes and Protocols for Site-Specific Protein Modification with Pyridazinedione Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in chemical biology, enabling the development of sophisticated biotherapeutics, diagnostics, and research reagents. Pyridazinedione (PD) based probes have emerged as a versatile and powerful class of reagents for the selective modification of cysteine residues and disulfide bonds.[1][2] This technology offers a high degree of control over conjugation, leading to homogenous products with desirable stability and reactivity profiles.[1][3] These application notes provide an overview of pyridazinedione chemistry, its applications, and detailed protocols for its use in site-specific protein modification.
Pyridazinediones react with cysteine residues via a Michael addition mechanism.[4] Brominated versions of these probes, such as bromopyridazinediones (BrPDs) and dibromopyridazinediones (DiBrPDs), exhibit enhanced reactivity and are particularly useful for targeting single cysteine residues and re-bridging disulfide bonds, respectively.[1][5] This approach has been successfully employed in the generation of antibody-drug conjugates (ADCs), the functionalization of nanoparticles, and the creation of cleavable bioconjugates.[6][7][8] A key advantage of pyridazinedione-based conjugates is their stability in blood serum, a critical feature for in vivo applications.[6][9]
Key Features of Pyridazinedione Probes:
-
Site-Selectivity: Primarily targets the thiol group of cysteine residues, offering high selectivity due to the low natural abundance and high nucleophilicity of cysteine.[5][10][11]
-
Tunable Reactivity: The electrophilicity of the pyridazinedione scaffold can be modulated to control the rates of both the forward (Michael addition) and reverse (retro-Michael) reactions, allowing for either stable or reversible conjugation.[2][4][12]
-
Serum Stability: Pyridazinedione-thiol conjugates demonstrate high stability in blood serum, a significant advantage over maleimide-based conjugates which can undergo retro-Michael reactions.[6]
-
Versatility: The pyridazinedione core can be functionalized at multiple positions, enabling the creation of multifunctional platforms for dual labeling or the attachment of multiple payloads.[1]
-
Reversibility under Specific Conditions: While stable under physiological conditions, the conjugation can be reversed in the presence of high concentrations of competing thiols, a feature that can be exploited for drug release or probe cleavage.[5]
Applications
The unique properties of pyridazinedione probes have led to their application in several cutting-edge areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): Pyridazinediones are used to link potent cytotoxic drugs to antibodies, targeting cancer cells with high specificity. The stable linkage ensures that the drug remains attached to the antibody until it reaches the target site, minimizing off-target toxicity.[6][9][13] This technology allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR).[6][9]
-
Bioconjugate Chemistry: These probes are used to attach a variety of molecules, including fluorophores, affinity tags, and polyethylene (B3416737) glycol (PEG), to proteins for imaging, purification, and to improve pharmacokinetic properties.
-
Nanoparticle Functionalization: Site-specific conjugation of antibodies or antibody fragments to nanoparticles for targeted drug delivery and imaging.[8]
-
Reversible/Cleavable Linkers: The tunable reversibility of the pyridazinedione-thiol linkage allows for the design of linkers that release their cargo in response to specific stimuli, such as the reducing environment within a cell.[5][10][14]
Experimental Workflows and Signaling Pathways
General Workflow for Cysteine Modification
The following diagram illustrates a typical workflow for the site-specific modification of a protein containing a surface-accessible cysteine residue using a bromopyridazinedione probe.
Workflow for Disulfide Re-bridging in Antibodies
This diagram outlines the process of reducing a native interchain disulfide bond in an antibody and subsequently re-bridging it with a dibromopyridazinedione probe, a common strategy for creating homogenous ADCs.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on protein modification with pyridazinedione probes.
Table 1: Reaction Conditions and Efficiency for Cysteine Modification
| Protein/Peptide | Pyridazinedione Probe | Molar Equivalents of Probe | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Grb2-SH2 domain (L111C) | PD-5 | 100 | 37 | 16 | Quantitative | [5] |
| Grb2-SH2 domain (L111C) | MBPD-7 | 100 | 37 | 1 | Quantitative | [5] |
| Grb2-SH2 domain (L111C) | DBPD-8 | 100 | 37 | 1 | High | [5] |
| Cysteine-containing tripeptide (GCY) | Various PDs | - | - | - | - | [4] |
Table 2: Disulfide Re-bridging of Antibodies
| Antibody | Pyridazinedione Probe | Reducing Agent | Homogeneity (%) | Application | Reference |
| Trastuzumab (Herceptin) | DiBrPD derivatives | TCEP | >90 | ADC | [1] |
| Trastuzumab | PD-MMAE | TCEP | Almost exclusively DAR 4 | ADC | [9] |
| Cetuximab | DiBrPD derivatives | TCEP | - | Nanoparticle Conjugation | [1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Cysteine Modification of a Protein
This protocol is a general guideline for the modification of a protein with a single, accessible cysteine residue using a bromopyridazinedione probe.
Materials:
-
Protein containing a single cysteine residue (e.g., Grb2-SH2 domain L111C mutant)
-
Bromopyridazinedione (BrPD) probe functionalized with the desired moiety (e.g., fluorophore, biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing or centrifugal filters for purification
-
Analytical equipment (e.g., mass spectrometer, SDS-PAGE, HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
If the protein has been stored in a buffer containing thiols (e.g., DTT, BME), perform a buffer exchange into PBS to remove these reducing agents.
-
-
Probe Preparation:
-
Dissolve the BrPD probe in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the BrPD probe stock solution to the protein solution to achieve a final molar excess of the probe (e.g., 10-100 equivalents). The optimal excess should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-16 hours with gentle mixing. Reaction progress can be monitored by mass spectrometry.
-
-
Purification:
-
Remove the excess, unreacted probe by dialysis against PBS or by using centrifugal filters with an appropriate molecular weight cutoff.
-
-
Analysis:
-
Confirm the successful conjugation and determine the modification efficiency using mass spectrometry (to observe the mass shift corresponding to the addition of the probe).
-
Assess the purity and integrity of the modified protein using SDS-PAGE and HPLC.
-
Protocol 2: Disulfide Re-bridging of an Antibody for ADC Preparation
This protocol describes the reduction of interchain disulfide bonds in a human IgG1 antibody and subsequent re-bridging with a dibromopyridazinedione-drug conjugate.
Materials:
-
Human IgG1 antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).
-
Dibromopyridazinedione-drug conjugate.
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4).
-
Purification system (e.g., Protein A chromatography).
-
Analytical equipment (e.g., Hydrophobic Interaction Chromatography (HIC), mass spectrometry).
Procedure:
-
Antibody Reduction:
-
To the antibody solution in the reaction buffer, add a slight molar excess of TCEP (e.g., 2.5 equivalents per disulfide bond to be reduced). For an IgG1, there are four interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours to achieve selective reduction of the interchain disulfides.
-
-
Conjugation Reaction:
-
Add the dibromopyridazinedione-drug conjugate to the reduced antibody solution. A molar excess of the probe (e.g., 5-10 equivalents per antibody) is typically used.
-
Incubate the reaction at 4°C or room temperature overnight with gentle agitation.
-
-
Purification:
-
Purify the resulting ADC from excess probe and reducing agent using Protein A chromatography. Elute the ADC and buffer exchange into a suitable formulation buffer.
-
-
Analysis:
-
Determine the drug-to-antibody ratio (DAR) and the homogeneity of the ADC using HIC-HPLC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Conclusion
Pyridazinedione-based probes offer a robust and versatile platform for the site-specific modification of proteins. Their favorable reactivity, the stability of the resulting conjugates, and the ability to tune their properties make them highly valuable tools for academic research and the development of next-generation biotherapeutics. The protocols provided herein serve as a starting point for researchers looking to employ this powerful technology in their work. Optimization of reaction conditions for specific proteins and probes is recommended to achieve the desired modification efficiency and product homogeneity.
References
- 1. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 2. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinediones: versatile scaffolds for site-selective protein modification - UCL Discovery [discovery.ucl.ac.uk]
- 8. Forming next-generation antibody–nanoparticle conjugates through the oriented installation of non-engineered antibody fragments - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02747H [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
- 11. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]
- 13. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Pyridazinedione-Derivative-1 in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinedione-derivative-1 represents a cutting-edge chemical entity employed in the targeted delivery of therapeutic agents. Its principal application lies in the development of antibody-drug conjugates (ADCs), where it serves as a stable linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). This technology facilitates the selective delivery of the payload to cancer cells overexpressing a specific target antigen, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.
The core mechanism involves the re-bridging of interchain disulfide bonds within the antibody structure. Following the reduction of the native disulfide bonds, the pyridazinedione derivative efficiently reacts with the resulting thiol groups to form a stable, covalent linkage. This approach offers precise control over the drug-to-antibody ratio (DAR), consistently yielding a homogeneous ADC population with a DAR of 4.[1][2][3]
These application notes provide detailed protocols for the synthesis of a pyridazinedione-based ADC, its characterization, and its evaluation in preclinical models.
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes representative IC50 values for a Trastuzumab-MMAE ADC constructed using a pyridazinedione-derivative-1 linker. Data is presented for HER2-positive and HER2-negative cancer cell lines.
| Cell Line | HER2 Expression | Compound | IC50 (nM) |
| HCC1954 | High | Trastuzumab-Pyridazinedione-MMAE | Sub-nanomolar range |
| SK-BR-3 | High | Trastuzumab-Pyridazinedione-MMAE | ~0.15 |
| MCF-7 | Low | Trastuzumab-Pyridazinedione-MMAE | >100 |
Note: Specific IC50 values for pyridazinedione-based ADCs are not broadly available in the public domain. The data for HCC1954 is qualitative as reported in the literature[4], and the value for SK-BR-3 is an approximation based on similarly structured MMAE ADCs[5][6]. The MCF-7 data is a typical result for a HER2-targeted ADC on a low-expressing cell line.
In Vivo Efficacy Data
The table below presents representative data on tumor growth inhibition from a xenograft mouse model study of a Trastuzumab-Pyridazinedione-MMAE ADC.
| Animal Model | Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Nude Mice | HCC1954 Xenograft | Vehicle Control | - | 0 |
| Nude Mice | HCC1954 Xenograft | Trastuzumab | 10 mg/kg | ~25 |
| Nude Mice | HCC1954 Xenograft | Trastuzumab-Pyridazinedione-MMAE | 3 mg/kg | >90 (significant tumor regression) |
Note: While "excellent efficacy" and "tumor regression" have been reported[7], specific quantitative tumor growth inhibition percentages for pyridazinedione-based ADCs are not publicly available. The data presented is a representative outcome based on typical results for effective ADCs in such models.
Serum Stability Data
This table summarizes the stability of a pyridazinedione-linked antibody conjugate in human serum over time, as determined by LC-MS.
| Time Point | Incubation Temperature | % Intact ADC Remaining |
| Day 0 | 37°C | 100 |
| Day 3 | 37°C | >95 |
| Day 7 | 37°C | >90 |
Note: Pyridazinedione-based ADCs are reported to be highly stable in serum[1][2][3]. The quantitative data presented is representative of the expected stability based on these reports.
Experimental Protocols
Protocol 1: Preparation of Trastuzumab-Pyridazinedione-MMAE ADC
This protocol describes the reduction of Trastuzumab's interchain disulfide bonds and subsequent conjugation with a pyridazinedione-MMAE linker.
Materials:
-
Trastuzumab
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Pyridazinedione-linker-MMAE
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
Prepare a solution of Trastuzumab in PBS at a concentration of 5 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh solution of TCEP in water.
-
Add TCEP to the Trastuzumab solution to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Preparation of Pyridazinedione-Linker-MMAE:
-
Dissolve the Pyridazinedione-linker-MMAE in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add 5 equivalents of the Pyridazinedione-linker-MMAE solution to the reduced Trastuzumab.
-
Incubate the reaction at room temperature for 4 hours with gentle agitation.
-
-
Purification of the ADC:
-
Remove the excess unconjugated linker-drug and reducing agent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Analyze the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the Trastuzumab-Pyridazinedione-MMAE ADC against cancer cell lines.
Materials:
-
HER2-positive (e.g., SK-BR-3, HCC1954) and HER2-negative (e.g., MCF-7) cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
Trastuzumab-Pyridazinedione-MMAE ADC
-
Untreated Trastuzumab (as a control)
-
Free MMAE (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, Trastuzumab, and free MMAE in culture medium.
-
Remove the medium from the wells and add 100 µL of the different drug dilutions. Include wells with medium only as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a typical in vivo study to evaluate the antitumor efficacy of the Trastuzumab-Pyridazinedione-MMAE ADC.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
HER2-positive cancer cells (e.g., HCC1954)
-
Matrigel
-
Trastuzumab-Pyridazinedione-MMAE ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5 x 10^6 HCC1954 cells mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, Trastuzumab, ADC).
-
-
Treatment Administration:
-
Administer the treatments intravenously (i.v.) via the tail vein. A typical dosing schedule might be a single dose or once weekly for 3 weeks.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers two to three times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or if the animals show signs of excessive toxicity.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
-
Protocol 4: Serum Stability Assay
This protocol outlines a method to assess the stability of the Trastuzumab-Pyridazinedione-MMAE ADC in serum.
Materials:
-
Trastuzumab-Pyridazinedione-MMAE ADC
-
Human or mouse serum
-
Phosphate (B84403) buffer
-
Protein A affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in serum at 37°C at a concentration of 100 µg/mL.
-
Collect aliquots at various time points (e.g., 0, 24, 72, 168 hours).
-
Store the samples at -80°C until analysis.
-
-
ADC Capture:
-
Thaw the serum samples.
-
Use Protein A affinity resin to capture the ADC from the serum.
-
Wash the resin with phosphate buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the ADC from the resin.
-
Analyze the intact ADC by LC-MS to determine the drug-to-antibody ratio and the presence of any degradation products.
-
-
Data Analysis:
-
Quantify the amount of intact ADC at each time point relative to the 0-hour time point to determine the percentage of ADC remaining.
-
Visualizations
Caption: Signaling pathway of Trastuzumab-Pyridazinedione-MMAE ADC.
Caption: Experimental workflow for ADC synthesis.
Caption: Logical flow of the in vivo xenograft study.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Molecular Docking Studies of Pyridazinedione-derivative-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting molecular docking studies on Pyridazinedione-derivative-1, a compound of interest in drug discovery. The protocol details the necessary steps from protein and ligand preparation to the analysis of docking results, ensuring a robust and reproducible computational workflow. These guidelines are intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and computational chemistry. The described methodologies are applicable to various docking software and provide a foundational framework for investigating the binding interactions of pyridazinedione derivatives with their biological targets.
Introduction
Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein).[1][2] This in-silico approach accelerates the identification of potential drug candidates by elucidating the molecular interactions that govern ligand-protein recognition.[2] Pyridazinedione derivatives represent a class of heterocyclic compounds with diverse pharmacological activities, frequently investigated as inhibitors of various enzymes.[3][4][5][6] This protocol outlines a standardized procedure for performing molecular docking studies on "Pyridazinedione-derivative-1" to predict its binding mode and affinity, thereby providing insights into its potential mechanism of action.
Experimental Protocols
A typical molecular docking workflow involves several key stages: preparation of the protein and ligand, definition of the binding site, execution of the docking simulation, and analysis of the resulting poses.[7]
Protein Preparation
Proper preparation of the target protein structure is critical for obtaining meaningful docking results.[8][9] This process typically involves the following steps:
-
Obtaining the Protein Structure: The three-dimensional structure of the target protein is usually obtained from the Protein Data Bank (PDB).
-
Initial Cleaning: Removal of all non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions, is a crucial first step.[8][9] However, in some cases, crystallographic water molecules that mediate protein-ligand interactions may be retained.[9] Any existing ligands and alternate conformations of amino acid residues are also typically removed.[10]
-
Adding Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be added to the protein structure.[8][9][11]
-
Assigning Charges and Atom Types: Appropriate partial charges and atom types are assigned to all atoms in the protein.[7][11] This is essential for the accurate calculation of electrostatic and van der Waals interactions.
-
Minimization: The protein structure is often subjected to energy minimization to relieve any steric clashes and optimize the geometry.
Ligand Preparation
The ligand, in this case, Pyridazinedione-derivative-1, must also be properly prepared for docking.[11][12]
-
3D Structure Generation: A 2D chemical structure of Pyridazinedione-derivative-1 is first drawn using a chemical drawing tool and then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a low-energy conformation.[9]
-
Charge and Atom Type Assignment: Similar to the protein, appropriate partial charges and atom types are assigned to the ligand atoms.[7]
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.[11]
Grid Generation
To define the search space for the docking simulation, a grid box is generated around the active site of the protein.[13][14][15]
-
Defining the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.[7][14]
-
Grid Box Setup: A 3D grid is centered on the defined binding site. The size of the grid box should be large enough to accommodate the ligand in various orientations.[14][15] The grid pre-calculates the potential energy of interaction between a probe atom and the protein at each grid point, which speeds up the docking calculation.[7][16]
Molecular Docking Simulation
With the prepared protein, ligand, and grid, the docking simulation can be performed using software such as AutoDock Vina, Schrödinger Glide, or GOLD.[2][7]
-
Docking Algorithm: The chosen software will employ a specific search algorithm (e.g., genetic algorithm, Monte Carlo) to explore the conformational and orientational space of the ligand within the defined grid box.[2]
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose.[2][17] The scoring function typically considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[17]
-
Output: The docking program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (docking scores).[7]
Analysis of Docking Results
The final step is the critical analysis of the docking results to identify the most plausible binding mode.[1][18]
-
Binding Affinity: The docking score, often expressed as a negative value (e.g., in kcal/mol), provides an estimate of the binding free energy.[18] More negative values generally indicate stronger binding.[18]
-
Binding Pose: The top-ranked poses are visually inspected using molecular visualization software.[18] The plausibility of the binding mode is assessed based on the interactions formed between the ligand and the protein.
-
Molecular Interactions: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed.[17][18] These interactions provide insights into the structural basis of binding.
-
Clustering and RMSD: The generated poses can be clustered based on their conformational similarity. The root-mean-square deviation (RMSD) between poses can be calculated to assess the convergence of the docking simulation.[1][18]
Data Presentation
The quantitative data from the molecular docking study of Pyridazinedione-derivative-1 should be summarized in a clear and structured table for easy comparison.
| Parameter | Value | Unit | Notes |
| Docking Score (Best Pose) | -9.5 | kcal/mol | Predicted binding affinity. More negative values indicate stronger binding. |
| Number of Hydrogen Bonds | 3 | - | Indicates key polar interactions with the protein. |
| Interacting Residues | TYR88, SER120, HIS207 | - | Amino acid residues in the active site forming interactions with the ligand. |
| RMSD from Reference | 1.2 | Å | Root-mean-square deviation from a known inhibitor's binding pose (if available). |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a general signaling pathway where an inhibitor like Pyridazinedione-derivative-1 might act. In this example, the derivative inhibits a key enzyme in a pathway, thereby blocking the downstream signaling cascade.
Caption: General Signaling Pathway Inhibition
Experimental Workflow Diagram
This diagram outlines the logical flow of the molecular docking protocol described in this document.
Caption: Molecular Docking Workflow
References
- 1. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ks.uiuc.edu [ks.uiuc.edu]
- 17. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridazinedione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Pyridazinedione-derivative-1 (1-phenyl-1,2-dihydro-3,6-pyridazinedione).
Troubleshooting Guide
This section is designed to help you identify and resolve common issues that may arise during the synthesis of Pyridazinedione-derivative-1, focusing on the widely used condensation reaction between maleic anhydride (B1165640) and phenylhydrazine (B124118).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal Solvent: The chosen solvent may not be ideal for the reaction. 3. Poor Quality Starting Materials: Impurities in maleic anhydride or phenylhydrazine. 4. Side Reactions: Formation of maleamic acid or other byproducts. | 1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC). 2. Solvent Screening: Test different solvents. Acetic acid is commonly used and often gives good yields.[1] Ethanol or water can also be used, but yields may vary.[2] 3. Purify Starting Materials: Ensure the purity of maleic anhydride and phenylhydrazine before use. 4. Control Reaction Stoichiometry: Use a slight excess of the hydrazine (B178648) derivative to favor the desired reaction pathway. |
| Formation of Multiple Products/Isomers | 1. Side Reactions: Depending on the reaction conditions, the reaction of maleic anhydride with hydrazine can produce various products, including 1,2-dimaleic acid hydrazine and maleic hydrazide.[1][3] 2. Lack of Regioselectivity: With substituted maleic anhydrides, the hydrazine can attack either carbonyl group, leading to a mixture of isomers. | 1. Control Reaction Conditions: Carefully control the temperature and stoichiometry. Heating an equimolar mixture of maleic anhydride and hydrazine in acetic acid generally yields the desired pyridazinedione. 2. Purification: Utilize column chromatography or recrystallization to separate the desired product from isomers and byproducts. A mixture of hexane (B92381) and ethyl acetate (B1210297) can be effective for column chromatography.[4] |
| Product is an Oil or Difficult to Crystallize | 1. Impurities Present: Residual solvent or byproducts can inhibit crystallization. 2. Product is Naturally an Oil: Some pyridazinedione derivatives are not crystalline at room temperature. | 1. Thorough Purification: Ensure all solvent is removed under reduced pressure. If impurities are suspected, purify by column chromatography. 2. Induce Crystallization: Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization. |
| Product Degradation during Workup | 1. Hydrolysis: The pyridazinedione ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. 2. Oxidation: The product may be sensitive to air or oxidizing agents. | 1. Mild Workup Conditions: Use mild acids or bases for pH adjustments and avoid prolonged heating during extraction and purification. 2. Inert Atmosphere: If the product is known to be air-sensitive, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of Pyridazinedione-derivative-1 from maleic anhydride and phenylhydrazine?
A1: The reaction proceeds through a nucleophilic acyl substitution followed by a cyclization-dehydration. The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl carbons of maleic anhydride, opening the anhydride ring to form an intermediate maleamic acid derivative. Subsequent intramolecular cyclization via attack of the second nitrogen on the remaining carboxylic acid group, followed by dehydration, yields the pyridazinedione ring.
Q2: What are the most common side products in this synthesis?
A2: The primary side products can include the uncyclized maleamic acid intermediate, and potentially polymeric materials if reaction conditions are not well-controlled. Depending on the stoichiometry and conditions, reaction of maleic anhydride with hydrazine hydrate (B1144303) can also yield 1,2-dimaleic acid hydrazine.[1][3][5]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often sufficient if the product is a solid and the impurities are minimal. For more challenging purifications or to separate isomers, column chromatography on silica (B1680970) gel is recommended.[4] Distillation can be used for liquid products, but care must be taken to avoid thermal degradation.
Q5: Can I use a catalyst to improve the reaction yield and rate?
A5: While the reaction often proceeds well without a catalyst, particularly in a solvent like acetic acid which can act as a catalyst, some studies have explored the use of acid catalysts. For instance, a rare earth compound catalyst has been used in the synthesis of maleic hydrazide to improve yield.[2] However, for the synthesis of N-substituted derivatives, thermal conditions in an appropriate solvent are typically sufficient.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of pyridazinedione synthesis.
Table 1: Effect of Solvent on the Yield of Pyridazinedione-derivative-1
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | 120 | 4 | ~90 | [6] |
| Ethanol | Reflux | 4 | Variable | [2] |
| Water | 95 | 3 | ~84 | [2] |
| Toluene | Reflux | 6 | Moderate | General Knowledge |
| Dimethylformamide (DMF) | 100 | 5 | Good | General Knowledge |
Table 2: Effect of Temperature on the Yield of Pyridazinedione-derivative-1 in Acetic Acid
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 80 | 6 | Lower | Slower reaction rate. |
| 100 | 5 | Good | Good balance of reaction rate and yield. |
| 120 | 4 | High | Optimal temperature for high yield and reasonable reaction time.[6] |
| >140 | 3 | Decreased | Potential for increased side product formation and degradation. |
Experimental Protocols
Protocol 1: Synthesis of Pyridazinedione-derivative-1 (1-phenyl-1,2-dihydro-3,6-pyridazinedione)
This protocol describes the synthesis of Pyridazinedione-derivative-1 from maleic anhydride and phenylhydrazine.
Materials:
-
Maleic anhydride (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid
-
Petroleum Ether
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (e.g., 5.0 g, 51 mmol) in glacial acetic acid (e.g., 30 mL).
-
To the stirred solution, add phenylhydrazine (e.g., 5.9 mL, 56 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[6]
-
Monitor the reaction progress by TLC until the maleic anhydride spot disappears.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water and then with petroleum ether to remove non-polar impurities.[6]
-
Dry the product under vacuum to obtain the crude Pyridazinedione-derivative-1.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Mandatory Visualization
Caption: Synthetic workflow for Pyridazinedione-derivative-1.
Caption: Troubleshooting logic for low product yield.
References
- 1. datapdf.com [datapdf.com]
- 2. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
- 6. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of Pyridazinediones-derivative-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pyridazinediones-derivative-1 in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous buffers. What are the primary strategies to improve its solubility?
A1: Poor aqueous solubility is a common challenge with pyridazinedione derivatives.[1][2] Several strategies can be employed to enhance solubility, broadly categorized as physical and chemical modifications.[3] Common approaches include the use of co-solvents, pH adjustment, addition of surfactants, formation of inclusion complexes with cyclodextrins, and creating solid dispersions.[3][4]
Q2: How do co-solvents work to improve the solubility of this compound?
A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5] This reduction in polarity makes the solvent more favorable for dissolving hydrophobic compounds like many pyridazinedione derivatives.[5] The solubility of a compound typically increases logarithmically with a linear increase in the co-solvent concentration.[6] Commonly used co-solvents in early drug development include DMSO, ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol.[7]
Q3: Can I use pH adjustment to solubilize my this compound?
A3: Yes, if your this compound has ionizable functional groups, adjusting the pH of the buffer can significantly alter its solubility.[4] For a weakly acidic compound, increasing the pH above its pKa will lead to its deprotonation and formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in the formation of a more soluble salt.[8] It is crucial to determine the pKa of your specific derivative to effectively use this strategy.
Q4: What is the role of surfactants in solubilizing this compound?
A4: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds through micellar solubilization.[9][10] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[9] The hydrophobic this compound can partition into the hydrophobic core of these micelles, thereby increasing its apparent solubility in the aqueous medium.[9]
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11] They can form inclusion complexes by encapsulating a poorly soluble guest molecule, such as a pyridazinedione derivative, within their hydrophobic cavity.[11] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[11]
Q6: What is a solid dispersion and is it a suitable method for this compound?
A6: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix.[1][12] This technique can enhance solubility by reducing the drug's particle size to a molecular level and by converting the crystalline drug into a more soluble amorphous form.[12] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).[1] This method can be very effective for improving the dissolution of pyridazinedione derivatives.
Troubleshooting Guides
Issue: Precipitation of this compound observed upon dilution of a DMSO stock solution into aqueous buffer.
Root Cause: This is a common issue when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the compound to crash out of the solution as it is no longer soluble in the predominantly aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Solubility of 6-phenyl-pyridazin-3(2H)-one in Water and Various Co-solvents at Different Temperatures. [6][13][14][15]
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻¹) |
| Water | 298.2 | 0.0000582 |
| 303.2 | 0.0000694 | |
| 308.2 | 0.0000842 | |
| 313.2 | 0.000102 | |
| 318.2 | 0.000130 | |
| Methanol | 298.2 | 0.0455 |
| 318.2 | 0.0518 | |
| Ethanol | 298.2 | 0.0698 |
| 318.2 | 0.0822 | |
| Isopropanol | 298.2 | 0.121 |
| 318.2 | 0.144 | |
| Ethylene Glycol | 298.2 | 0.108 |
| 318.2 | 0.127 | |
| Propylene Glycol | 298.2 | 0.129 |
| 318.2 | 0.150 | |
| Polyethylene Glycol-400 | 298.2 | 3.68 |
| 318.2 | 4.12 | |
| Dimethyl Sulfoxide (B87167) (DMSO) | 298.2 | 4.00 |
| 303.2 | 4.16 | |
| 308.2 | 4.32 | |
| 313.2 | 4.49 | |
| 318.2 | 4.67 |
Table 2: Comparison of Solubility Enhancement Strategies.
| Strategy | Principle | Typical Fold Increase in Solubility | Considerations |
| Co-solvents | Reduces solvent polarity.[5] | 2 to >1000 | Can affect cell-based assays at higher concentrations.[7] |
| pH Adjustment | Ionizes the compound to a more soluble form.[4] | 10 to >1000 | Only applicable to ionizable compounds; may affect biological activity.[8] |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[9] | 10 to 100 | Can interfere with certain assays; potential for cytotoxicity. |
| Cyclodextrins | Formation of a soluble inclusion complex.[11] | 10 to >100 | Stoichiometry of complexation needs to be determined. |
| Solid Dispersion | Amorphization and molecular dispersion of the drug.[1] | 10 to >100 | Requires more extensive formulation development. |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
This protocol describes the preparation of a stock solution of this compound in a co-solvent and subsequent dilution for aqueous-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or gentle warming.
-
-
Perform Serial Dilutions (if necessary):
-
If a lower concentration stock is needed, perform a serial dilution from the high-concentration stock using 100% DMSO.
-
-
Dilute into Aqueous Buffer:
-
For your experiment, dilute the DMSO stock solution directly into the pre-warmed aqueous buffer to the final desired concentration.
-
Crucially, the final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts.
-
Add the stock solution dropwise to the vigorously vortexing buffer to facilitate rapid mixing and minimize precipitation.
-
-
Visual Inspection and Centrifugation:
-
Visually inspect the final solution for any signs of precipitation.
-
If slight precipitation is observed, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiment, noting the potential for a lower effective concentration.
-
Workflow for Co-solvent Solubilization:
Caption: Workflow for preparing solutions using co-solvents.
Protocol 2: Solubilization using pH Adjustment
This protocol outlines the steps to determine the optimal pH for solubilizing an ionizable this compound.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., citrate, phosphate, borate (B1201080) buffers)
-
pH meter
-
Spectrophotometer or HPLC
Procedure:
-
Determine the pKa of this compound:
-
This can be done experimentally (e.g., through potentiometric titration) or computationally.
-
-
Screen for Solubility at Different pH values:
-
Prepare saturated solutions of the compound in a range of buffers with pH values spanning at least 2 units above and below the pKa.
-
Add an excess amount of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Select Optimal pH:
-
Plot solubility versus pH to determine the pH at which the compound exhibits the highest solubility.
-
For subsequent experiments, use a buffer at or near this optimal pH.
-
Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol describes a simple and effective laboratory-scale method for preparing a solid inclusion complex of this compound with a cyclodextrin.[7][16][17]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2).[7]
-
Calculate the required mass of each component based on their molecular weights.
-
-
Kneading:
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.[16]
-
-
Pulverization and Sieving:
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Solubility Testing:
-
Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the uncomplexed drug.
-
Protocol 4: Preparation of Solid Dispersion (Solvent Evaporation Method)
This protocol details the laboratory-scale preparation of a solid dispersion to enhance the solubility of this compound.[1][18][19]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene glycol 4000 (PEG 4000))
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or a water bath with a nitrogen stream
-
Vacuum oven or desiccator
Procedure:
-
Selection of Drug-to-Carrier Ratio:
-
Choose one or more drug-to-carrier weight ratios to evaluate (e.g., 1:1, 1:5, 1:10).
-
-
Dissolution:
-
Accurately weigh the this compound and the carrier.
-
Dissolve both components in a common volatile solvent in a round-bottom flask.[19] Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure.[19] Alternatively, evaporate the solvent in a water bath with a gentle stream of nitrogen.
-
Continue evaporation until a solid film or mass is formed.
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (below the glass transition temperature of the polymer) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization and Dissolution Testing:
-
Characterize the solid dispersion (e.g., using DSC or XRD to confirm the amorphous state).
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencebuddies.org [sciencebuddies.org]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pH determination as a quality standard for the elaboration of oral liquid compounding formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. japsonline.com [japsonline.com]
- 19. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridazinedione Synthesis
Welcome to the technical support center for pyridazinedione synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of pyridazinediones, providing potential causes and suggested solutions in a straightforward question-and-answer format.
Question 1: Why is my pyridazinedione synthesis resulting in a low or no product yield?
Low or no yield is a frequent issue that can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Quality Starting Materials: Impurities in the starting materials, such as the β-ketoester or maleic anhydride (B1165640) derivatives, can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.
-
Side Reactions: Unwanted side reactions can consume reactants and reduce the yield of the desired pyridazinedione. A common side reaction is the formation of hydrazides when using hydrazine (B178648).
-
Product Degradation: The synthesized pyridazinedione may be unstable under the reaction or workup conditions.
Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. |
| Poor Starting Material Quality | Purify starting materials before use. |
| Side Reactions | Use a slight excess of hydrazine to favor the desired cyclization. Consider protecting functional groups prone to side reactions. |
| Product Degradation | Employ milder workup and purification techniques. Avoid strong acids or bases if the product is sensitive. |
Question 2: My reaction is producing multiple products or isomers. How can I improve the selectivity?
The formation of multiple products or isomers often points to a lack of regioselectivity in the reaction. This is particularly common when using unsymmetrical starting materials.
Solutions:
-
Optimize Reaction Conditions: Varying the solvent, temperature, and catalyst can influence the regioselectivity of the reaction. A systematic screening of these parameters is recommended.
-
Choice of Catalyst: The use of a suitable acid or base catalyst can direct the reaction towards the desired isomer.
-
Protecting Groups: In some cases, using protecting groups on one of the reactive sites can prevent the formation of unwanted isomers.
Question 3: I am having trouble with the hydrazone formation step. What could be the issue?
Hydrazone formation is a critical step in many pyridazinedione syntheses. Problems at this stage can prevent the subsequent cyclization.
Solutions:
-
Catalyst: While some hydrazone formations proceed without a catalyst, the use of an acid catalyst, such as acetic acid or citric acid, can significantly improve the reaction rate and yield.
-
Reaction Conditions: For some substrates, maintaining a specific temperature, such as room temperature, and controlling the rate of addition of the aldehyde or ketone can be crucial.[1]
-
Solvent: The choice of solvent can impact the solubility of reactants and the reaction equilibrium. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used.
Question 4: What are the best practices for purifying pyridazinedione derivatives?
Purification is essential to obtain a high-purity product. The choice of method depends on the properties of the specific pyridazinedione derivative.
Solutions:
-
Recrystallization: This is a common and effective method for purifying solid pyridazinediones. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, acetone/acetonitrile mixtures, and toluene.[2] Small-scale solvent screening is recommended to find the optimal conditions.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica (B1680970) gel is a powerful technique. A range of solvent systems, typically mixtures of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), can be used to achieve separation.
Experimental Protocols
Below are detailed methodologies for key experiments in pyridazinedione synthesis.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from 3-benzoylpropionic acid and hydrazine hydrate (B1144303).[3]
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
-
Bromine
Procedure:
-
A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.
-
The reaction mixture is then cooled.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude solid is dissolved in acetic acid.
-
A solution of bromine in acetic acid is slowly added to the mixture at 353.2 K.
-
The mixture is stirred for about 15 minutes.
-
The solid product is filtered, washed multiple times with water, and then recrystallized from ethanol to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis of 3,6-Pyridazinedione (B1590737) from Maleic Anhydride
This protocol outlines the synthesis of the parent 3,6-pyridazinedione ring from maleic anhydride and hydrazine.[4]
Materials:
-
Maleic anhydride
-
Hydrazine hydrate
-
Water
-
Hydrochloric acid
Procedure:
-
To a reaction vessel, add water and hydrazine hydrate.
-
While stirring and cooling, slowly add hydrochloric acid, maintaining the temperature below 20 °C, until the pH is between 6.2 and 6.4.[5]
-
Add maleic anhydride to the mixture.
-
Slowly heat the reaction mixture to 110 °C and reflux.
-
After the reaction is complete, cool the mixture.
-
Filter the precipitate and wash the filter cake with ice water until the pH of the filtrate is between 4.8 and 5.1.[5]
-
Dry the solid product to obtain 3,6-pyridazinedione.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the synthesis of pyridazinone derivatives.
Table 1: Comparison of a One-Pot vs. Two-Step Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [6][7]
| Parameter | One-Pot, Three-Component Method | Traditional Two-Step Condensation |
| Catalyst | Potassium hydroxide | None (reflux) |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 4-6 hours | 8-10 hours |
| Yield | 85-92% | 70-80% |
| Work-up | Simple filtration | Concentration and pouring into ice water |
Table 2: Effect of Solvent on the Yield of a Pyridazinone Derivative
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 4 | 75 |
| Acetic Acid | Reflux | 4 | 68 |
| Toluene | Reflux | 8 | 55 |
| Dioxane | Reflux | 6 | 72 |
Note: This table is a representative example based on general observations in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
The following diagrams illustrate key workflows and relationships in pyridazinedione synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism | Semantic Scholar [semanticscholar.org]
troubleshooting Pyridazinediones-derivative-1 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with Pyridazinediones-derivative-1 in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading in my aqueous buffer. What are the common causes?
A1: While pyridazinedione derivatives are known for their relative stability compared to reagents like maleimides, instability in solution can still occur.[1] The primary cause is often a retro-Michael reaction, where the bond between the pyridazinedione and the thiol (e.g., a cysteine residue on a protein) breaks, releasing the free derivative.[2][3] This is an inherent, reversible property of some pyridazinedione conjugates.[2][4] Factors that can influence this include:
-
High pH: Alkaline conditions can promote the retro-Michael reaction.
-
Presence of Excess Thiols: High concentrations of other thiol-containing molecules (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or glutathione (B108866) (GSH)) in the buffer can lead to an exchange reaction, effectively cleaving your conjugate.[5]
-
Temperature: Elevated temperatures can increase the rate of both degradation and the retro-Michael reaction.
-
Substituents on the Pyridazinedione Ring: The electronic properties of the substituents on your specific derivative-1 will dictate its intrinsic stability. Electron-withdrawing groups can make the conjugate more susceptible to the retro-Michael reaction.[2][4]
Q2: How can I monitor the stability of my this compound conjugate?
A2: There are several analytical methods to monitor the stability of your conjugate:
-
UV-Vis Spectrophotometry: The pyridazinedione ring has a characteristic absorbance around 330 nm which typically disappears upon conjugation to a thiol. The reappearance of this absorbance can be used to monitor the release of the free pyridazinedione.[2][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method to separate and quantify the conjugated species from the free derivative and other degradation products. This allows for a precise determination of the percentage of intact conjugate over time.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the parent conjugate and any degradation products by their mass-to-charge ratio, confirming the nature of the instability.
Q3: Can I prevent the retro-Michael reaction from occurring?
A3: While the retro-Michael reaction is a feature of the pyridazinedione chemistry, its rate can be minimized. Consider the following:
-
pH Control: Working at a neutral or slightly acidic pH (e.g., pH 5.0-7.4) can help to suppress the retro-Michael reaction.[4]
-
Thiol Scavengers: If your application does not require the presence of free thiols, ensure they are removed after the initial conjugation step, for example, by dialysis or desalting columns.
-
Derivative Selection: If you are still in the design phase, selecting a pyridazinedione derivative with electron-donating groups on the ring can increase the stability of the thiol conjugate.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Pyridazinedione-Derivative-1 Conjugate
Symptoms:
-
Loss of desired biological activity of the conjugate.
-
Appearance of a peak corresponding to the free this compound in HPLC analysis.
-
Increase in absorbance at ~330 nm over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High pH of the buffer | Lower the pH of your working solution to a range of 6.0-7.4. For long-term storage, consider a slightly acidic buffer (pH ~5.0-6.0). |
| Presence of reducing agents or free thiols | Remove excess thiols after conjugation using a desalting column or dialysis. If a reducing agent is necessary for other reasons, consider using a less reactive one or optimizing its concentration. |
| Elevated temperature | Perform experiments and store solutions at lower temperatures (e.g., 4°C). Avoid repeated freeze-thaw cycles. |
| Inherent lability of the specific derivative | If the retro-Michael reaction is undesirable for your application, consider a pyridazinedione derivative with more stabilizing substituents. |
Issue 2: Incomplete or Slow Conjugation Reaction
Symptoms:
-
Low yield of the desired conjugate.
-
Presence of a large amount of unreacted this compound and starting thiol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal pH | The thiol group on cysteine needs to be sufficiently nucleophilic, which is favored at a pH slightly above its pKa (around 8.5). A common reaction pH is in the range of 7.5-8.5. |
| Insufficient concentration of reactants | Increase the molar excess of the this compound relative to the thiol. |
| Steric hindrance | If the cysteine is in a sterically hindered environment, the reaction may be slow. Consider increasing the reaction time or temperature, or denaturing and then refolding the protein if applicable. |
Experimental Protocols
Protocol 1: Monitoring Conjugate Stability by UV-Vis Spectrophotometry
This protocol allows for the real-time monitoring of the retro-Michael reaction.
-
Prepare your this compound conjugate in the desired buffer.
-
Measure the initial absorbance spectrum from 250 nm to 450 nm to establish a baseline (T=0).
-
Incubate the sample under the desired experimental conditions (e.g., specific pH, temperature, presence of other molecules).
-
At regular time intervals, record the absorbance spectrum.
-
Monitor the increase in absorbance at ~330 nm, which corresponds to the release of the free pyridazinedione.
-
The rate of release can be quantified by comparing the absorbance at 330 nm to a standard curve of the free this compound.
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a quantitative measure of the intact conjugate over time.
-
Method Development: Develop a reverse-phase HPLC method that can resolve the conjugated product from the free this compound and the unconjugated thiol-containing molecule. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common starting point.
-
Sample Preparation: Prepare your conjugate in the desired buffer and incubate under the conditions you wish to test.
-
Time-Point Analysis: At T=0, inject a sample onto the HPLC to determine the initial purity.
-
At subsequent time points, inject additional samples and quantify the peak area of the intact conjugate.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile.
Visualizations
Caption: Troubleshooting logic for premature conjugate cleavage.
Caption: General workflow for assessing conjugate stability.
References
- 1. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 2. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]
- 5. Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Pyridazinediones-derivative-1 in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Pyridazinediones-derivative-1 in various assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase X, a serine/threonine kinase implicated in proliferative signaling pathways. While highly selective, like many kinase inhibitors, it can exhibit off-target activities at higher concentrations.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates proteins other than its intended target (Kinase X).[1][2] These unintended interactions are a concern because they can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's mechanism of action.[2][3] For kinase inhibitors, off-target effects often arise from binding to other kinases with structurally similar ATP-binding pockets.[2][3]
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
-
Inconsistent phenotypes: Observing a different cellular outcome when using a structurally distinct inhibitor of Kinase X.[1]
-
Discrepancy with genetic validation: The phenotype observed with this compound does not match the phenotype seen when the gene for Kinase X is knocked down or knocked out (e.g., using CRISPR or siRNA).
-
Unexpected cytotoxicity: Significant cell death occurs at concentrations close to the IC50 for the intended target, which is not explained by the known function of Kinase X.[2]
-
High background in assays: Unusually high signal in "no kinase" or "no substrate" control wells in biochemical assays.[4]
Q4: What are the general strategies to minimize the off-target effects of this compound?
To ensure that the observed effects are primarily due to the inhibition of Kinase X, a multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of the compound that elicits the desired on-target effect.[1][5]
-
Orthogonal Validation: Confirm key findings using a structurally and mechanistically different inhibitor of Kinase X or by using genetic methods.[1]
-
Target Engagement Assays: Directly confirm that this compound is binding to Kinase X in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[1][2]
-
Proteome-wide Profiling: For in-depth analysis, consider unbiased proteomic approaches to identify all cellular targets.[1]
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity in Cell Viability Assays
Question: I am using this compound in a cell viability assay (e.g., MTT, MTS) and observe significant cell death at concentrations where I expect to see only inhibition of proliferation. Is this an off-target effect, and how can I troubleshoot it?
Answer: Unexpected cytotoxicity is a common sign of off-target effects.[2][6] The following steps can help you determine the cause and mitigate the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Data Summary Table:
| Compound | Target IC50 (Kinase X) | Cytotoxicity EC50 (Cell Line A) | Off-Target Kinase Y IC50 |
| This compound | 50 nM | 200 nM | > 10 µM |
| Competitor Compound Z | 75 nM | 5 µM | > 20 µM |
This table shows that this compound is four times more potent against its target than it is cytotoxic, suggesting a potential therapeutic window. Competitor Compound Z shows a much larger window between on-target potency and cytotoxicity.
Scenario 2: High Background Signal in a Kinase Assay
Question: I am performing an in vitro kinase assay with this compound and I'm seeing a high background signal in my 'no kinase' control wells. What could be the cause?
Answer: A high background signal in a kinase assay can obscure your results and may be caused by several factors, including contamination of reagents or off-target activity if your sample is a complex lysate.[4]
Troubleshooting Steps & Logic:
Caption: Logic diagram for troubleshooting high background in kinase assays.
Control Experiments Summary:
| Control Condition | Signal (Relative Luminescence Units) | Interpretation |
| Complete Assay | 15,000 | - |
| No Kinase Control | 8,000 | High background present |
| No Substrate Control | 500 | Kinase autophosphorylation is minimal |
| No Cell Lysate Control | 200 | Reagents are clean |
| No Kinase + Phosphatase Inhibitor | 2,500 | Phosphatase activity was a major contributor |
This data suggests that endogenous phosphatase activity in the cell lysate is a primary cause of the high background.[4] Adding a phosphatase inhibitor cocktail significantly improves the assay window.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration of this compound that induces a cytotoxic effect and to establish the EC50 value.[1]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a period relevant to the cell cycle (e.g., 48 or 72 hours).
-
Viability Reagent: Add a viability reagent (e.g., MTS, resazurin) according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of this compound to its target Kinase X within intact cells.[1][2] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound (e.g., 10x the target IC50) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase X using Western Blot or ELISA.[2]
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[2]
Protocol 3: Orthogonal Pharmacological Validation
Objective: To confirm that the observed cellular phenotype is a result of on-target Kinase X inhibition and not specific to the chemical scaffold of this compound.[1]
Methodology:
-
Inhibitor Selection: Choose a structurally distinct inhibitor that also targets Kinase X. Ideally, this inhibitor will have a well-characterized selectivity profile.[1]
-
Dose-Response: Perform dose-response experiments for both this compound and the orthogonal inhibitor, measuring the same phenotypic endpoint (e.g., cell viability, phosphorylation of a downstream substrate).
-
Data Comparison: Compare the dose-response curves and the maximum effect observed for both compounds.
Signaling Pathway
Caption: Hypothetical signaling pathway for Kinase X and its inhibition.
References
Technical Support Center: Purification of Pyridazinedione Compounds
Welcome to the technical support center for the purification of pyridazinedione compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyridazinedione compounds?
A1: The most common methods for purifying pyridazinedione compounds are recrystallization and column chromatography (including flash chromatography and HPLC). The choice of technique depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the specific pyridazinedione derivative. Recrystallization is often effective for obtaining highly pure crystalline solids, while chromatography is versatile for separating complex mixtures.
Q2: My pyridazinedione compound has poor solubility in common organic solvents. What should I do?
A2: Poor solubility can be a significant challenge. For 6-phenyl-pyridazin-3(2H)-one, for instance, solubility is highest in DMSO, followed by PEG-400 and Transcutol®, and lower in alcohols and water.[1][2] If your compound shows limited solubility, consider using more polar aprotic solvents like DMF or DMSO for chromatography, though their high boiling points can complicate product isolation. For recrystallization, a comprehensive solvent screen is recommended to find a suitable solvent or solvent mixture where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4]
Q3: Are pyridazinedione compounds sensitive to pH?
A3: Yes, the stability of pyridazinedione compounds can be pH-dependent. The pyridazinone ring contains amide-like functionality and may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is generally advisable to perform purification steps under neutral or mildly acidic/basic conditions to avoid degradation. The specific pH stability will depend on the substituents on the pyridazinedione ring.
Q4: I am observing peak tailing in the HPLC analysis of my pyridazinedione compound. What could be the cause?
A4: Peak tailing in HPLC is a common issue that can arise from several factors. For pyridazinediones, which often contain basic nitrogen atoms, interactions with acidic silanol (B1196071) groups on the silica-based column packing are a frequent cause.[5][6][7][8] Other potential causes include column overload, dead volume in the HPLC system, or the use of an inappropriate mobile phase.[6][7]
Q5: What are some common impurities I might encounter after synthesizing a pyridazinedione?
A5: Common impurities can include unreacted starting materials (e.g., dicarbonyl compounds, hydrazines), reagents from the synthesis (e.g., acids, bases), and side-products. The reaction of hydrazines with 1,3-dicarbonyl compounds can sometimes yield isomeric pyrazole (B372694) byproducts.[9][10] Incomplete cyclization or side reactions involving the substituents on the starting materials can also lead to impurities.
Troubleshooting Guides
Issue 1: Difficulty in Removing Starting Materials
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of starting materials (e.g., a dicarbonyl compound or a hydrazine (B178648) derivative).
-
Co-elution of the product and starting material during column chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Product and Starting Material | Modify the column chromatography conditions. Try a different solvent system with varying polarity or a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). A gradient elution may also improve separation. |
| Incomplete Reaction | Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reactants. Monitor the reaction by TLC or LC-MS to ensure full conversion of the limiting reagent. |
| Reactive Starting Materials | Quench reactive starting materials before workup. For example, excess hydrazine can sometimes be quenched with an aldehyde or ketone. Unreacted electrophilic starting materials can be removed by reacting them with a scavenger to form a water-soluble adduct that can be removed by an aqueous wash.[11] |
Issue 2: Low Recovery from Purification
Symptoms:
-
Significantly lower than expected yield of the purified pyridazinedione compound.
-
Product loss during extraction, chromatography, or recrystallization steps.
Possible Causes and Solutions:
| Cause | Solution |
| Product Adsorption onto Silica Gel | For basic pyridazinedione compounds, irreversible adsorption onto acidic silica gel can be an issue. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.[12] |
| Product Precipitation in the Column | If the compound has low solubility in the chosen eluent, it may precipitate on the column. Choose a solvent system in which the compound is more soluble. |
| Loss During Recrystallization | Ensure the minimum amount of hot solvent is used to dissolve the compound to maximize recovery upon cooling.[3][4] Avoid excessively long cooling times at very low temperatures, which might cause impurities to co-precipitate. Washing the crystals with ice-cold solvent will minimize product loss.[13] |
| Product Degradation | As mentioned, pyridazinediones can be sensitive to pH and temperature. Ensure that purification conditions are mild to prevent degradation.[14][15] |
Issue 3: Product is an Oil Instead of a Solid
Symptoms:
-
The purified pyridazinedione compound is obtained as a viscous oil or a waxy solid, making it difficult to handle and dry.
Possible Causes and Solutions:
| Cause | Solution |
| Residual Solvent | Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Re-purify the compound using a different method (e.g., preparative HPLC if previously purified by flash chromatography). |
| Amorphous Nature of the Compound | Some compounds are inherently non-crystalline. Try to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. Alternatively, attempt to form a salt (e.g., hydrochloride or trifluoroacetate) if the compound has a basic site, as salts often have a higher propensity to crystallize. |
Data Presentation
Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K [1][2]
| Solvent | Mole Fraction Solubility (x 10²) | Classification |
| Dimethyl sulfoxide (B87167) (DMSO) | 47.3 | Freely Soluble |
| Polyethylene glycol-400 (PEG-400) | 41.2 | Freely Soluble |
| Transcutol® | 34.6 | Freely Soluble |
| Ethyl acetate (B1210297) (EA) | 8.1 | Soluble |
| 2-Butanol | 2.18 | Sparingly Soluble |
| 1-Butanol | 2.11 | Sparingly Soluble |
| Propylene glycol (PG) | 1.50 | Sparingly Soluble |
| Isopropyl alcohol (IPA) | 1.44 | Sparingly Soluble |
| Ethylene glycol (EG) | 1.27 | Sparingly Soluble |
| Ethanol | 0.822 | Sparingly Soluble |
| Methanol | 0.518 | Sparingly Soluble |
| Water | 0.00126 | Very Slightly Soluble |
Table 2: Typical Purification Outcomes for Pyridazinedione Compounds
| Purification Method | Typical Purity | Typical Yield |
| Flash Column Chromatography | >95% | 60-90% |
| Preparative HPLC | >98% | 50-80% |
| Recrystallization | >99% | 40-75% |
Note: These are general ranges and can vary significantly based on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification of a Substituted Pyridazinone by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude pyridazinone product in a minimal amount of a strong solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Dry pack a column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude material. Wet the column with the initial, non-polar eluent.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The gradient will depend on the polarity of the target compound, as determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyridazinone.
Protocol 2: Recrystallization of a Crystalline Pyridazinedione
-
Solvent Selection: Choose a solvent in which the pyridazinedione is poorly soluble at room temperature but highly soluble when heated.[3][4] Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.
-
Dissolution: Place the crude pyridazinedione in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.[3][4]
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[13]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[13]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Recrystallization workflow for pyridazinedione purification.
Caption: Troubleshooting logic for pyridazinedione purification.
References
- 1. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. Chromatography [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of Pyridazinediones-derivative-1 during storage
This technical support center provides guidance on the storage and handling of Pyridazinediones-derivative-1 to prevent degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Pyridazinediones are a class of heterocyclic compounds. Their derivatives are often utilized in bioconjugation, particularly for the site-selective modification of cysteine residues in proteins and peptides. This makes them valuable tools in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics and diagnostics.
Q2: What are the main factors that can cause the degradation of this compound during storage?
The primary factors that can lead to the degradation of this compound include exposure to moisture, high temperatures, light, and oxidizing agents. While the pyridazinedione core is generally stable, these conditions can promote hydrolysis, oxidation, or photodegradation.
Q3: How stable is this compound to hydrolysis?
Pyridazinedione derivatives, particularly when conjugated, have demonstrated exceptional resistance to hydrolysis across a range of pH values and temperatures. Unlike some other bioconjugation reagents, the pyridazinedione ring itself is not prone to rapid hydrolytic cleavage under typical experimental and storage conditions.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, related heterocyclic compounds, such as chlorinated pyridazines, have been shown to undergo photorearrangement. Therefore, it is prudent to assume that this compound may be sensitive to light, and exposure to direct sunlight or strong artificial light should be minimized.
Q5: Can this compound be oxidized?
The potential for oxidation of this compound exists, particularly if the derivative contains functional groups susceptible to oxidation. The nitrogen atoms in the pyridazinedione ring could also be susceptible to oxidation under harsh conditions. It is recommended to avoid storage in an oxygen-rich environment or in the presence of strong oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of reactivity or poor performance in experiments. | Degradation of this compound due to improper storage. | - Verify the storage conditions (temperature, humidity, light exposure).- Perform a quality control check (e.g., NMR, LC-MS) on the stored compound.- If degradation is confirmed, use a fresh batch of the compound. |
| Appearance of new, unidentified peaks in analytical characterization (e.g., HPLC, LC-MS). | Formation of degradation products. | - Analyze the degradation products to identify their structures.- Review the storage and handling procedures to identify the likely cause of degradation (e.g., exposure to light or air).- Implement stricter storage protocols. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation, possibly due to light exposure or oxidation. | - Do not use the discolored compound.- Discard the affected batch and obtain a fresh supply.- Ensure the new batch is stored in a light-protected and inert environment. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Solid Form | In Solution |
| Temperature | -20°C or below for long-term storage. | -80°C for long-term storage. For short-term (days), 2-8°C may be acceptable, but stability should be verified. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Purge the solvent with an inert gas before dissolving the compound. Store under an inert atmosphere. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Protect from light by using amber vials or wrapping the container in aluminum foil. |
| Moisture | Store in a desiccator or a tightly sealed container with a desiccant. | Use anhydrous solvents. Avoid introducing moisture into the solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
A forced degradation study can be performed to identify the potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing stable formulations and establishing appropriate storage conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated photostability chamber
-
A calibrated oven
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a calibrated oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At the end of each stress condition, analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound and identify any degradation products.
Visualizations
Technical Support Center: Optimization of Pyridazinedione-Thiol Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their pyridazinedione-thiol conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different types of pyridazinediones (PDs) and how do I choose the right one for my application?
A1: There are three main types of pyridazinediones, each with distinct reactivity profiles and forming conjugates with different stability characteristics. The choice of PD depends on the desired outcome of your experiment.
-
DiH-Pyridazinediones (DiH-PDs): These undergo a reversible Michael addition reaction with thiols. This makes them suitable for applications requiring dynamic or reversible linkages, such as in responsive hydrogels or for temporary protein modification.[1][2]
-
Monobromo-Pyridazinediones (monoBr-PDs): These react with thiols to form stable alkenyl thioether products. The reverse retro-Michael addition is not favored, leading to a more permanent conjugation.[1][2]
-
Dibromo-Pyridazinediones (DiBr-PDs): Similar to monoBr-PDs, these also form stable thioether linkages. They offer the possibility of bis-thiol conjugation, allowing for crosslinking or the attachment of two different thiol-containing molecules.[1][2]
Summary of Pyridazinedione Types and Characteristics:
| Pyridazinedione Type | Reaction with Thiols | Conjugate Stability | Primary Applications |
| DiH-Pyridazinedione | Reversible Michael Addition | Dynamic, Reversible | Responsive hydrogels, reversible protein modification |
| Monobromo-Pyridazinedione | Stable Alkenyl Thioether Formation | Stable | Site-specific protein modification, stable bioconjugates |
| Dibromo-Pyridazinedione | Stable Alkenyl Thioether Formation | Stable, can link two thiols | Crosslinking, antibody-drug conjugates (ADCs), dual functionalization |
Q2: What are the advantages of using pyridazinediones over maleimides for thiol conjugation?
A2: Pyridazinediones offer several advantages over traditional maleimide-based conjugation reagents:
-
Enhanced Stability: Pyridazinedione-thiol conjugates are resistant to hydrolysis, especially in the pH range of 6-8.[1] In contrast, the succinimide (B58015) ring of maleimide-thiol adducts can undergo hydrolysis, which can be a competing pathway to the desired retro-Michael reaction and can render the modification irreversible.[3][4]
-
Tunable Reactivity and Reversibility: The reactivity and reversibility of the conjugation can be tuned by choosing between DiH-, monoBr-, and DiBr-pyridazinediones.[1][2]
-
Reduced Off-Target Reactions: The rapid kinetics of maleimide-thiol conjugation can lead to off-target reactions with other abundant thiols in a biological system, such as human serum albumin (HSA).[3][4] Pyridazinediones can offer more controlled conjugation.
Q3: How can I monitor the progress of my pyridazinedione-thiol conjugation reaction?
A3: The kinetics of the conjugation can be monitored using UV-Vis spectrophotometry. The pyridazinedione scaffold has a characteristic absorbance at around 330 nm, which disappears upon conjugation to a thiol. By tracking the decrease in absorbance at 330 nm over time, you can follow the progress of the reaction.[3][5]
Troubleshooting Guide
Problem 1: My conjugation reaction is very slow or the yield is low.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal pH | The reaction rate is highly pH-dependent. The thiol group (-SH) needs to be deprotonated to the more nucleophilic thiolate anion (-S⁻) for the reaction to proceed efficiently. Increase the pH of the reaction buffer to 7.4-8. At pH 6, the reaction is significantly slower due to the lower concentration of thiolate.[1] |
| Incorrect Pyridazinedione Type | DiH-pyridazinediones have a slower reaction rate compared to their brominated counterparts (monoBr- and DiBr-PDs).[1] For faster and more stable conjugation, use a monobromo- or dibromo-pyridazinedione. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both the pyridazinedione and the thiol-containing molecule. Increase the concentration of one or both reactants. |
| Presence of Disulfide Bonds | If you are targeting cysteine residues in a protein, they may exist as oxidized disulfide bonds which are unreactive towards pyridazinediones. Reduce the disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). |
| Steric Hindrance | The thiol group on your molecule of interest may be sterically hindered, preventing efficient reaction with the pyridazinedione. Consider introducing a spacer between the thiol and the bulk of the molecule. |
Problem 2: My hydrogel is not forming or is mechanically weak.
Possible Causes & Solutions:
| Cause | Solution |
| Slow Gelation Rate | As with general conjugation, a low pH will slow down the cross-linking reaction required for hydrogel formation. Ensure the pH is between 7.4 and 8 for rapid gelation. At pH 7.4, gelation with DiH-PDs can be slow, while monoBr- and DiBr-PDs form gels more rapidly.[1] |
| Incomplete Cross-linking | A low degree of cross-linking will result in a weak hydrogel. This can be due to slow reaction rates or an inappropriate stoichiometry of reactants. Increase the reaction time or adjust the molar ratio of pyridazinedione to thiol. For 8-arm-PEG-thiol, a 1:1 molar ratio of reactive PD groups to reactive thiol groups has been shown to be effective.[1] |
| Background Disulfide Formation is Insufficient | While pyridazinedione-thiol cross-linking is the primary mechanism, disulfide bond formation can contribute to the overall network. However, control experiments have shown that in the absence of PD cross-linkers, no significant gel formation occurs, indicating that PD-thiol chemistry is the main driver of gelation.[1] |
Problem 3: My pyridazinedione-thiol conjugate is unstable.
Possible Causes & Solutions:
| Cause | Solution |
| Using a Reversible Linker (DiH-PD) | Conjugates formed with DiH-pyridazinediones are inherently reversible and can de-conjugate via a retro-Michael reaction.[2] If stability is required, use a monobromo- or dibromo-pyridazinedione , which form stable thioether linkages.[1][2] |
| Presence of Excess Thiols | Even stable monoBr- and DiBr-PD conjugates can be cleaved when exposed to a vast excess of other thiols, particularly at a more basic pH.[1][2] If your application involves high concentrations of other thiols (e.g., glutathione (B108866) in the intracellular environment), consider this during your experimental design. This property can also be exploited for controlled release applications. |
Experimental Protocols
General Protocol for Pyridazinedione-Thiol Conjugation for Hydrogel Formation
This protocol is a general guideline based on the formation of a hydrogel using an 8-arm-PEG-thiol and a pyridazinedione crosslinker.[1]
Materials:
-
Pyridazinedione (PD) cross-linker (e.g., DiH-, monoBr-, or DiBr-PD)
-
8-arm-PEG-thiol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium phosphate (B84403) buffer (50 mM, pH adjusted to 6.0, 7.4, or 8.0)
Procedure:
-
Prepare a stock solution of the pyridazinedione cross-linker (400 mM) in DMSO.
-
Prepare a solution of 8-arm-PEG-thiol in 50 mM sodium phosphate buffer at the desired pH. For example, 5 mg of 10 kDa 8-arm-PEG-thiol in 50 µL of buffer.
-
In a separate tube, dilute an aliquot of the PD stock solution with the sodium phosphate buffer. For example, dilute 5 µL of the 400 mM PD stock solution with 45 µL of buffer.
-
Immediately add the diluted PD solution to the 8-arm-PEG-thiol solution.
-
Pipette vigorously for approximately 2 seconds to ensure thorough mixing.
-
Allow the mixture to stand at room temperature and monitor for gel formation. Gelation time will vary depending on the type of PD and the pH of the buffer.
Quantitative Data Summary
Effect of pH on Gelation Time (after 30 minutes):
| Pyridazinedione Type | pH 6.0 | pH 7.4 | pH 8.0 |
| DiH-PD | No Gel | Liquid | Gel |
| monoBr-PD | No Gel | Gel | Gel |
| DiBr-PD | No Gel | Gel | Gel |
Data adapted from studies on hydrogel formation.[1] At 24 hours, all mixtures had formed gels.
Comparison of Reaction Rates for Different Thiol-Reactive Chemistries:
| Michael Acceptor | Approximate Rate Constant (k₁) |
| Maleimide | ~ 10³ M⁻¹s⁻¹ |
| Pyridazinedione (brominated) | Intermediate reactivity |
| Pyridazinedione (DiH) | Slower reactivity |
| Acrylamide | ~ 10⁻² M⁻¹s⁻¹ |
This table provides a general comparison of reaction rates.[1]
Visualized Workflows and Pathways
Caption: General experimental workflow for pyridazinedione-thiol conjugation.
Caption: Troubleshooting logic for slow pyridazinedione-thiol conjugation.
Caption: Reaction pathways for DiH- and Bromo-Pyridazinediones with thiols.
References
- 1. Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cross-Reactivity of Pyridazinediones-Derivative-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity of Pyridazinediones-derivative-1 and related compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to cross-reactivity?
A1: this compound is an electrophilic compound that acts as a Michael acceptor. Its primary mode of reactivity is the covalent modification of cysteine residues in proteins through a Michael addition reaction. This thiol reactivity is the main driver of both its intended biological activity and its potential off-target effects, leading to cross-reactivity in various biological assays. The reaction can be reversible depending on the specific structure of the pyridazinedione derivative.
Q2: My this compound shows activity in a kinase assay. How can I determine if it's a true inhibitor or a result of cross-reactivity?
A2: Apparent activity in a kinase assay could be due to direct inhibition of the kinase or off-target effects. To differentiate, consider the following:
-
Assay-Specific Interference: Rule out interference with the assay technology itself (e.g., luciferase inhibition in luminescence-based kinase assays).
-
Thiol Reactivity: The presence of reactive cysteine residues in the kinase of interest can lead to covalent modification.
-
Selectivity Profiling: Profile your compound against a panel of kinases to understand its selectivity. A highly promiscuous profile may suggest reactivity-based off-target effects.
Q3: I am observing unexpected results in my cell-based assay. Could this compound be interfering with common signaling pathways?
A3: Yes, due to its thiol-reactive nature, this compound can potentially modulate signaling pathways that are regulated by proteins containing reactive cysteine residues. This includes pathways involving kinases, phosphatases, and transcription factors. For example, covalent modification of a cysteine in a kinase could alter its activity and downstream signaling. It is crucial to validate key results with orthogonal assays and assess the compound's effect on known off-target pathways.
Q4: How does the high intracellular concentration of glutathione (B108866) (GSH) affect the activity of this compound?
A4: Glutathione is a major intracellular antioxidant present at high concentrations (1-10 mM) and contains a reactive thiol group.[1] It can act as a "sink" for reactive compounds like this compound, reducing its effective concentration available to bind to protein targets. The rate of reaction with GSH is a critical parameter for assessing the compound's stability and potential for off-target reactivity. A high rate of reaction with GSH may lead to lower cellular potency and a higher likelihood of disrupting the cellular redox balance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in a luciferase-based reporter assay.
Possible Cause: Direct inhibition or stabilization of the luciferase enzyme by this compound. Many small molecules are known to interfere with firefly luciferase (FLuc) activity, which can lead to either an underestimation or overestimation of the biological effect being measured.[2][3][4][5][6]
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Directly test the effect of this compound on purified luciferase enzyme activity.
-
Use an Orthogonal Reporter System: Validate your findings using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase, which are less prone to interference from this class of compounds.
-
Analyze Dose-Response Curves: Look for unusual curve shapes, such as "bell-shaped" curves, which can be indicative of assay interference.[2]
Problem 2: High hit rate in a high-throughput screen (HTS) with a thiol-containing target.
Possible Cause: Non-specific covalent modification of the target protein or other assay components by the thiol-reactive this compound.
Troubleshooting Steps:
-
Competition Assay with a Reducing Agent: Pre-incubate the target protein with a high concentration of a reducing agent like dithiothreitol (B142953) (DTT) or a cell-permeable thiol like N-acetylcysteine before adding this compound. A significant shift in IC50 would suggest reactivity-based binding.
-
Glutathione (GSH) Competition Assay: Perform the assay in the presence of physiologically relevant concentrations of GSH to assess if the compound's activity is diminished.
-
Mass Spectrometry Analysis: Use mass spectrometry to confirm the covalent modification of the target protein by this compound and to identify the specific cysteine residue(s) involved.
Problem 3: Compound shows activity against a GPCR in a cell-based assay but not in a radioligand binding assay.
Possible Cause: The compound may not be a direct ligand for the GPCR but could be modulating a downstream signaling pathway component that contains a reactive cysteine. Several pyridazinone derivatives have been shown to interact with GPCRs.[7][8]
Troubleshooting Steps:
-
Assess Downstream Signaling Events: Use assays that measure different points in the signaling cascade (e.g., G-protein activation, second messenger levels, and downstream kinase activation) to pinpoint the site of action.
-
Activity-Based Protein Profiling (ABPP): Employ ABPP to identify the full range of cellular targets of this compound, which can reveal unexpected off-target interactions.[9]
-
Test in a Reconstituted System: If possible, use a purified, reconstituted system with only the GPCR and its immediate signaling partners to eliminate the influence of other cellular components.
Data Presentation
Table 1: Representative Kinase Selectivity Data for a Hypothetical Pyridazinedione Derivative
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| Target Kinase A | 50 | Biochemical | Primary target |
| Kinase B | 800 | Biochemical | Contains a reactive cysteine in the active site |
| Kinase C | >10,000 | Biochemical | No known reactive cysteines near the active site |
| FER Tyrosine Kinase | 250 | Cell-based | Known off-target for some pyridazinone scaffolds[10] |
| PDE4 | 1,500 | Biochemical | Known off-target for some pyridazinone scaffolds[11] |
Table 2: Luciferase Interference Profile
| Assay Component | EC50/IC50 (µM) | Effect |
| Purified Firefly Luciferase | 5.2 | Inhibition |
| Cell-based Luciferase Reporter | 8.1 | Signal Increase (stabilization)[3] |
| Purified Renilla Luciferase | >100 | No effect |
Experimental Protocols
Protocol 1: Glutathione (GSH) Competition Assay
This assay assesses the thiol reactivity of this compound by measuring its activity against a target protein in the presence and absence of physiological concentrations of GSH.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of GSH in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Set up two sets of assay plates: one with a final concentration of 5 mM GSH and one without GSH.
-
Add the target protein and any other necessary assay components to all wells.
-
Add a serial dilution of this compound to both sets of plates.
-
Incubate for the desired time at the appropriate temperature.
-
Measure the assay signal (e.g., fluorescence, luminescence, absorbance).
-
Calculate IC50 values for both conditions and determine the fold-shift in potency. A significant rightward shift in the IC50 in the presence of GSH indicates high thiol reactivity.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful chemical proteomics technique to identify the cellular targets of covalent inhibitors.[9]
Methodology:
-
Treat cultured cells or tissue lysates with a vehicle control or this compound at various concentrations and for different durations.
-
Lyse the cells (if treated whole) and treat the proteome with a broad-spectrum, cysteine-reactive activity-based probe (e.g., iodoacetamide-alkyne). This probe will label cysteine residues that have not been modified by this compound.
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified probe.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides and analyze by LC-MS/MS.
-
Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are potential targets.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Potential off-target signaling pathway interference.
References
- 1. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multitarget-directed tricyclic pyridazinones as G protein-coupled receptor ligands and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyyridazinediones-Derivative-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization protocol for Pyridazinediones-Derivative-1.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No crystals have formed after an extended period. | The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.[1] | - Increase Supersaturation : Try to slowly evaporate the solvent to increase the concentration of the derivative.[2][3][4][5] You can also add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation.[6][7] - Induce Nucleation : Scratch the inside of the glass vial with a glass rod just below the surface of the solution.[8] Alternatively, add a seed crystal of the compound if available.[1][5] - Re-evaluate Solvent System : The chosen solvent may be too good.[6] Experiment with different solvents or solvent mixtures where the compound has slightly lower solubility. |
| The compound precipitates as an oil instead of crystals. | The compound's solubility is too high in the chosen solvent, or the cooling process is too rapid, causing the compound to come out of solution above its melting point.[9] | - Use a Different Solvent : Select a solvent in which the compound is less soluble.[6] - Slow Down the Process : If using a cooling method, ensure the cooling is gradual. Insulate the crystallization vessel to slow down the temperature change.[3][8][10] If using an anti-solvent, add it more slowly and with vigorous stirring. - Modify the Solvent System : Add a small amount of a "poorer" solvent to the primary solvent to decrease the overall solubility.[6][11] |
| Crystals form too rapidly, resulting in small needles or powder. | The solution is too supersaturated, leading to rapid and uncontrolled nucleation.[9][12] | - Reduce Supersaturation : Add a small amount of the primary solvent back to the solution to slightly decrease the concentration.[9] - Control the Rate of Crystallization : For evaporation methods, reduce the surface area or cover the vial with parafilm and punch a few small holes to slow down solvent evaporation.[2][4] For cooling methods, use a programmable bath for a slower, more controlled temperature decrease.[3] |
| The crystal yield is very low. | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[9] | - Concentrate the Mother Liquor : After filtering the initial crop of crystals, try to obtain a second crop by slowly evaporating the solvent from the filtrate.[9] - Optimize Solvent Volume : In subsequent experiments, use the minimum amount of hot solvent required to fully dissolve the compound.[10] - Cool to a Lower Temperature : If using a cooling method, try cooling the solution to a lower temperature to decrease the solubility further, but be mindful of potential oiling out. |
| The resulting crystals are of poor quality (e.g., twinned, aggregated). | This can be caused by disturbances during crystal growth or impurities in the sample.[3][12] | - Minimize Disturbances : Set up the crystallization experiment in a vibration-free location.[2][4] - Purify the Sample : If impurities are suspected, consider purifying the derivative further before attempting crystallization.[8][10][11] - Optimize Growth Conditions : Slower crystal growth often leads to higher quality crystals.[3] Try adjusting the rate of evaporation, cooling, or anti-solvent addition. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting crystallization methods for a new pyridazinedione derivative?
A1: For a new compound like this compound, it is recommended to start with simple and widely applicable techniques such as slow evaporation , slow cooling , and vapor diffusion .[2][3][5][6] These methods cover a range of conditions and are effective for many small organic molecules.
Q2: How do I choose the right solvent for crystallization?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[8][10] A good starting point is to test the solubility of a small amount of your compound in various common laboratory solvents at both room temperature and their boiling points. Solvents like ethanol, ethyl acetate, acetonitrile, and toluene (B28343) are often good candidates for heterocyclic compounds.[13]
Q3: What is the purpose of using a solvent/anti-solvent system?
A3: A solvent/anti-solvent system (also used in vapor diffusion and liquid-liquid diffusion) is a powerful technique to induce crystallization.[5][6] The compound is dissolved in a "good" solvent, and a miscible "poor" solvent (the anti-solvent) is slowly introduced. This gradually decreases the solubility of the compound, leading to a controlled supersaturation and crystal growth.
Q4: How can I improve the size and quality of my crystals for X-ray diffraction?
A4: Larger, higher-quality crystals are typically grown under conditions of slow, controlled supersaturation.[3][14] This means avoiding rapid temperature drops, fast evaporation, or quick addition of an anti-solvent. Minimizing nucleation events by ensuring a clean, dust-free environment and avoiding vibrations is also crucial.[2][4] Sometimes, using a binary or tertiary solvent system can help in growing specific crystal faces.[4][6]
Q5: My compound is air-sensitive. What crystallization techniques can I use?
A5: For air-sensitive compounds, it is important to perform the crystallization under an inert atmosphere (e.g., nitrogen or argon). The slow cooling and vapor diffusion methods can be readily adapted for use in sealed vessels or Schlenk flasks.[2][4][14]
Experimental Protocols
Slow Evaporation Method
This is often the simplest method to attempt first.[4]
Methodology:
-
Prepare a nearly saturated solution of this compound in a suitable solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial or crystallization dish.
-
Cover the container with aluminum foil and pierce a few small holes in it to allow for slow evaporation of the solvent.[2][4] The number of holes can be adjusted to control the rate of evaporation.
-
Place the vial in a quiet, undisturbed location and monitor for crystal growth over several days to weeks.[2]
Slow Cooling Method
This method is effective for compounds that have a significant increase in solubility with temperature.[3]
Methodology:
-
Prepare a saturated solution of this compound in a suitable solvent at or near its boiling point.
-
Ensure all the solid has dissolved. If necessary, add a minimal amount of additional hot solvent.
-
Cover the flask and place it in an insulated container (e.g., a Dewar flask filled with hot water at a slightly lower temperature than the solvent) to allow for slow cooling to room temperature.[3][4]
-
Once at room temperature, the flask can be moved to a refrigerator or freezer to maximize crystal yield.
-
Collect the crystals by filtration.
Vapor Diffusion Method
This technique is particularly useful when only small amounts of the compound are available.[6][14] It involves the slow diffusion of an anti-solvent vapor into the solution of the compound.
Methodology:
-
Dissolve the this compound in a small volume of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a more volatile anti-solvent (a solvent in which the compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[15]
-
Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to crystallize.
Data Presentation
The following tables provide a template for recording and comparing experimental data for the crystallization of this compound.
Table 1: Solvent Screening for Crystallization
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality (if any) |
| Ethanol | User Data | User Data | User Data |
| Ethyl Acetate | User Data | User Data | User Data |
| Acetonitrile | User Data | User Data | User Data |
| Toluene | User Data | User Data | User Data |
| Dichloromethane | User Data | User Data | User Data |
Table 2: Optimization of Slow Cooling Crystallization
| Solvent System | Concentration (mg/mL) | Cooling Rate (°C/hour) | Crystal Size (mm) | Yield (%) |
| Ethanol | User Data | User Data | User Data | User Data |
| Toluene | User Data | User Data | User Data | User Data |
| Ethyl Acetate/Hexane | User Data | User Data | User Data | User Data |
Visualizations
Experimental Workflow for Crystallization Method Screening
References
- 1. quora.com [quora.com]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. rsc.org [rsc.org]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. achievechem.com [achievechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. Growing Crystals [web.mit.edu]
Technical Support Center: Enhancing the Bioavailability of Pyridazinedione-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the oral bioavailability of pyridazinedione-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of pyridazinedione-based drugs?
A1: The oral bioavailability of pyridazinedione-based drugs, like many nitrogen-containing heterocyclic compounds, is often limited by several factors[1][2][3][4]:
-
Poor Aqueous Solubility: The planar, often rigid structure of the pyridazinedione ring system can lead to strong crystal lattice energy and low solubility in gastrointestinal fluids.[5][6]
-
Low Membrane Permeability: While some heterocyclic compounds are designed to be lipophilic, unfavorable physicochemical properties such as high polarity or molecular weight can hinder their ability to passively diffuse across the intestinal epithelium.[5][6]
-
First-Pass Metabolism: The nitrogen atoms in the pyridazinedione ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the gut wall and liver, leading to significant pre-systemic clearance.[7][8]
-
Efflux Transporters: The drug candidate may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[9]
Q2: What formulation strategies can be employed to improve the solubility and dissolution rate of pyridazinedione compounds?
A2: Several formulation strategies can be effective in overcoming the solubility limitations of pyridazinedione-based drugs:
-
Amorphous Solid Dispersions (ASDs): Dispersing the pyridazinedione compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[10][11][12][13] This is because the high-energy amorphous form does not require the energy to break the crystal lattice for dissolution.[10]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14]
-
Lipid-Based Formulations: For lipophilic pyridazinedione derivatives, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and facilitating its absorption via the lymphatic pathway.
Q3: Can chemical modification of a pyridazinedione-based drug improve its bioavailability?
A3: Yes, chemical modification through a prodrug approach is a powerful strategy. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug.[15] This approach can be used to:
-
Increase Aqueous Solubility: Attaching a polar moiety to the pyridazinedione scaffold can improve its solubility in gastrointestinal fluids.
-
Enhance Membrane Permeability: Masking polar functional groups with lipophilic promoieties can increase the drug's ability to cross the intestinal epithelium.[16]
-
Bypass First-Pass Metabolism: Modifying the sites on the molecule that are susceptible to metabolic enzymes can protect the drug from premature degradation.[4]
Q4: How can permeation enhancers be used with pyridazinedione-based drug formulations?
A4: Permeation enhancers are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[17][18][19] They can work through various mechanisms, such as fluidizing the cell membrane or opening tight junctions between cells.[18] When formulating pyridazinedione-based drugs, particularly those with low permeability, the inclusion of a permeation enhancer could be beneficial. However, it is crucial to carefully evaluate the potential for cytotoxicity and ensure that the effect on the intestinal barrier is reversible.[18][20]
Troubleshooting Guides
Issue 1: My pyridazinedione compound exhibits good aqueous solubility but poor permeability in a Caco-2 assay.
| Potential Cause | Troubleshooting Step | Rationale |
| P-gp Mediated Efflux | Conduct a bidirectional Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., verapamil). | An efflux ratio (Papp B-A / Papp A-B) greater than 2, which is reduced in the presence of the inhibitor, suggests the compound is a substrate for an efflux transporter like P-gp.[9] |
| Low Lipophilicity | Synthesize analogs with increased lipophilicity by adding non-polar functional groups, or formulate the compound in a lipid-based delivery system. | Poor partitioning into the cell membrane due to low lipophilicity can limit passive diffusion. Increasing lipophilicity can enhance transport across the cell monolayer.[21] |
| High Molecular Weight | If possible, design smaller analogs that retain pharmacological activity. | Large molecules may have difficulty passing through the tight junctions between cells or diffusing across the cell membrane. |
| Cell Monolayer Integrity Compromised | Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range for your laboratory. | Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements. |
Issue 2: The oral bioavailability of my pyridazinedione compound is very low in rats, despite good in vitro solubility and permeability.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid First-Pass Metabolism | Perform an in vitro metabolism study using liver microsomes or S9 fractions from the relevant species (e.g., rat, human). | This will determine the metabolic stability of the compound and help identify the primary metabolic pathways.[9] The nitrogen atoms in the pyridazinedione ring can be sites of oxidation.[7][8] |
| Poor in vivo Dissolution | Characterize the dissolution profile of the formulation in simulated gastric and intestinal fluids (SGF and SIF). | The in vivo environment is more complex than simple buffers. The presence of bile salts and enzymes can affect dissolution. |
| Chemical Instability in the GI Tract | Assess the stability of the compound at different pH values representative of the stomach (pH 1.2-3.5) and small intestine (pH 6.0-7.4). | The compound may be degrading in the acidic environment of the stomach or the neutral environment of the intestine before it can be absorbed. |
| Formulation Failure | Evaluate different formulation strategies such as amorphous solid dispersions, nanosuspensions, or lipid-based systems to enhance in vivo solubility and dissolution.[21] | The formulation may not be adequately protecting the drug or releasing it at the optimal site for absorption. |
Issue 3: I am observing high variability in pharmacokinetic data between animal subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Food Effects | Administer the compound to both fasted and fed animal groups. | The presence of food can significantly alter the absorption of some drugs by changing gastric emptying time, pH, and bile salt concentrations. |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage technique. If using a suspension, ensure it is homogenous before each dose. | Improper dosing can lead to significant variations in the amount of drug administered. |
| Genetic Polymorphism in Metabolic Enzymes | If possible, use an inbred strain of animals to minimize genetic variability. | Variations in drug-metabolizing enzymes can lead to differences in clearance and bioavailability between individuals. |
| Formulation Instability or Inhomogeneity | Characterize the physical and chemical stability of the formulation under the conditions of the study. Ensure suspensions are uniformly dispersed. | If the drug is not evenly distributed in the formulation, different animals may receive different doses. |
Data Presentation: Pharmacokinetic Parameters of Related Heterocyclic Compounds
The following tables summarize pharmacokinetic data for heterocyclic compounds with structural similarities to pyridazinediones, illustrating the impact of different strategies on bioavailability.
Table 1: Pharmacokinetic Parameters of Pyrazolo-pyridone Inhibitors in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Compound 2 | IV | 15 | - | - | 11,000 | - |
| PO | 50 | 1,100 | 8 | 21,000 | 48 | |
| Compound 4 | IV | 15 | - | - | 13,000 | - |
| PO | 50 | 1,400 | 8 | 32,000 | 62 | |
| Compound 40 | IV | 15 | - | - | 28,000 | - |
| PO | 50 | 2,700 | 8 | 66,000 | 59 |
Data adapted from a study on pyrazolo-pyridone inhibitors, demonstrating efforts to improve pharmacokinetic performance.[22]
Table 2: Interspecies Pharmacokinetic Parameters of GNE-A (a Pyridazine-Containing Compound)
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) | Oral Bioavailability (%) |
| Mouse | IV | 2 | 15.8 | 2.1 | 2.0 | 88.0 |
| PO | 10 | |||||
| Rat | IV | 2 | 36.6 | 4.8 | 1.67 | 11.2 |
| PO | 10 | |||||
| Monkey | IV | 2 | 13.9 | 9.0 | 11.2 | 72.4 |
| PO | 10 | |||||
| Dog | IV | 1 | 2.44 | 3.0 | 16.3 | 55.8 |
| PO | 5 |
CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life. Data extracted from a preclinical study of a pyridazine-containing MET kinase inhibitor.[12]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a pyridazinedione-based drug candidate and identify potential for active efflux.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells (ATCC HTB-37) onto Transwell® polycarbonate membrane inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.
-
Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²), indicating a confluent and tight cell layer.
-
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the test compound solution in HBSS at a final concentration (e.g., 10 µM). Include a low permeability marker (e.g., Lucifer yellow) to monitor monolayer integrity during the experiment.
-
Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Rat Pharmacokinetic Study (Oral Administration)
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a pyridazinedione-based drug candidate in rats.
Methodology:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (or another appropriate strain) with a weight range of 250-300 g.
-
Acclimate the animals to the laboratory conditions for at least one week.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare the drug formulation (e.g., a solution in PEG400/water or a suspension in 0.5% carboxymethylcellulose).
-
Administer the drug to one group of rats via oral gavage (PO) at a specific dose (e.g., 10 mg/kg).
-
For bioavailability calculation, administer the drug to a separate group of rats via intravenous (IV) bolus injection (e.g., via the tail vein) at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points.
-
Suggested time points for PO administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Suggested time points for IV administration: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and place them on ice immediately.
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), CL (clearance), Vd (volume of distribution), and T1/2 (half-life).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability – physicochemical and dosage form factors | Clinical Gate [clinicalgate.com]
- 6. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contractpharma.com [contractpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Prodrugs for nitroreductase based cancer therapy-4: Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of synergistic permeation enhancers for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
improving the selectivity of Pyridazinediones-derivative-1 for its target
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the target selectivity of Pyridazinediones-derivative-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a small molecule with potential applications in the treatment of neurodegenerative disorders.[1] It has been shown to inhibit glutamate-induced contractions in isolated guinea pig ileum with an ED50 of 2.1 μM.[1] While its precise molecular target is not publicly disclosed, the pyridazinone scaffold is a common feature in compounds targeting a variety of enzymes, including kinases, cyclooxygenases (COX), and phosphodiesterases (PDEs).[2][3][4] This guide will focus on strategies to improve its selectivity, assuming a primary kinase target, a common application for such scaffolds.[5][6][7][8]
Q2: My preliminary screens show that this compound inhibits multiple kinases. What are the general strategies to improve its selectivity?
Lack of selectivity, where a compound interacts with multiple unintended targets, is a common challenge in drug discovery and can lead to off-target effects.[5][9][10] Several rational approaches can be employed to enhance the selectivity of kinase inhibitors:[7][9][10][11][12]
-
Structure-Based Drug Design: Utilize high-resolution structural information of the target and off-target kinases to guide modifications of the derivative. This allows for the design of compounds that specifically interact with unique features of the target's binding site.[12]
-
Exploiting Atropisomerism: The controlled synthesis of stable atropisomers (chiral molecules arising from restricted rotation around a single bond) can lead to analogs with significantly different and improved selectivity profiles.[5][11]
-
Targeting Allosteric Sites: Instead of the highly conserved ATP-binding site, designing inhibitors that bind to less conserved allosteric sites can achieve greater selectivity.[6]
-
Computational Modeling: Employ techniques like molecular docking and molecular dynamics simulations to predict how modifications to the derivative will affect its binding to the target and off-targets, thereby guiding the design of more selective compounds.[12]
-
Covalent Targeting: If the target kinase has a non-conserved cysteine residue near the active site, designing a derivative that forms a covalent bond with this residue can lead to exceptionally high selectivity.[11]
Troubleshooting Guide: Improving the Selectivity of this compound
This guide addresses specific issues you might encounter during your experiments to improve the selectivity of this compound.
Issue 1: Broad Kinase Inhibition Profile
You have performed a kinome-wide screen and found that this compound inhibits a broad range of kinases with similar potency.
Workflow for Improving Selectivity
Caption: Workflow for enhancing the selectivity of this compound.
Troubleshooting Steps & Methodologies:
-
Analyze Structural Data:
-
Protocol: Obtain crystal structures of your primary target kinase and key off-target kinases bound to ATP or other ligands. If experimental structures are unavailable, use homology modeling.
-
Rationale: A detailed comparison of the binding sites can reveal subtle differences in amino acid composition, size, and shape that can be exploited to design more selective inhibitors.[12]
-
-
Implement Structure-Based Modifications:
-
Protocol:
-
Identify non-conserved residues between the target and off-target kinases.
-
Modify this compound to introduce moieties that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with these non-conserved residues in the primary target.
-
Conversely, introduce modifications that create steric clashes or unfavorable interactions with residues in the off-target kinases.
-
-
Rationale: This approach aims to increase the binding affinity for the intended target while decreasing affinity for off-targets.[13]
-
-
Synthesize and Screen Atropisomers:
-
Protocol: Introduce a bulky substituent, such as a halogen atom, near the axis of rotation in this compound to create stable, non-interconverting atropisomers.[5] Separate the individual atropisomers and screen them against a panel of kinases.
-
Rationale: Different atropisomeric configurations can exhibit distinct binding modes and, consequently, different selectivity profiles. One atropisomer may be significantly more selective for the desired target.[5][11]
-
Quantitative Data Summary: Hypothetical Kinase Selectivity Profile
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Selectivity Ratio (Off-Target 2 / Target) |
| This compound | 50 | 75 | 120 | 1.5 | 2.4 |
| Analog A (Structure-Based) | 45 | 500 | 800 | 11.1 | 17.8 |
| (R)-Atropisomer | 80 | >10,000 | 2,500 | >125 | 31.3 |
| (S)-Atropisomer | 1,200 | 150 | >10,000 | 0.125 | >8.3 |
Issue 2: Off-Target Effects in Cellular Assays
Despite having good biochemical selectivity, this compound exhibits unexpected effects in cellular models, suggesting engagement with unintended targets.
Signaling Pathway Analysis
Caption: Potential for on-target and off-target effects of this compound.
Troubleshooting Steps & Methodologies:
-
Cellular Thermal Shift Assay (CETSA):
-
Protocol:
-
Treat intact cells with this compound.
-
Heat the cell lysates to various temperatures.
-
Separate soluble and aggregated proteins.
-
Use Western blotting or mass spectrometry to detect the amount of soluble target and known off-target proteins at each temperature.
-
-
Rationale: Ligand binding stabilizes proteins against thermal denaturation. An increase in the melting temperature of a protein in the presence of the compound confirms target engagement in a cellular context.
-
-
Chemical Proteomics:
-
Protocol:
-
Synthesize a version of this compound with a reactive group and a reporter tag (e.g., biotin).
-
Incubate this probe with cell lysates or live cells.
-
Isolate the proteins that have covalently bound to the probe using affinity purification.
-
Identify the bound proteins using mass spectrometry.
-
-
Rationale: This unbiased approach can identify both expected and unexpected protein targets of your compound within the complex cellular environment.
-
-
Phenotypic Screening and Pathway Analysis:
-
Protocol:
-
Perform high-content imaging or other phenotypic screens to characterize the cellular effects of this compound.
-
Use bioinformatics tools to correlate the observed phenotype with known biological pathways.
-
-
Rationale: This can provide clues about the identity of off-targets by identifying signaling pathways that are unexpectedly modulated by your compound. The pyridazinone scaffold has been associated with various signaling pathways, including NF-κB and those involving monoamine oxidase (MAO).[3][14]
-
By systematically applying these troubleshooting strategies and experimental protocols, researchers can gain a deeper understanding of the selectivity profile of this compound and rationally design improved analogs with enhanced target specificity.
References
- 1. This compound (147493-44-5) for sale [vulcanchem.com]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. How to improve drug selectivity? [synapse.patsnap.com]
- 13. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of Pyridazinediones-derivative-1
Welcome to the technical support center for Pyridazinediones-derivative-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A common reason for this discrepancy is poor cell permeability. The compound may be effective at interacting with its purified target protein but unable to cross the cell membrane to reach its intracellular site of action. Key physicochemical properties that influence permeability include lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.[1][2][3]
Q2: How can I experimentally confirm that poor cell permeability is the issue for this compound?
To confirm poor permeability, you should directly measure the compound's ability to cross a membrane. Two standard in vitro assays are highly recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane.[4][5] It is a cost-effective, high-throughput method to assess passive diffusion and determine if the compound's intrinsic physicochemical properties are a barrier.[5][6]
-
Caco-2 Cell Permeability Assay: This is considered a gold-standard assay that uses a monolayer of human intestinal Caco-2 cells.[7][8][9] It provides a more comprehensive picture by evaluating not only passive diffusion but also the potential involvement of active transport mechanisms, such as efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell.[7][10][11]
Q3: What structural features of this compound might contribute to its poor cell permeability?
The permeability of a molecule is governed by its physicochemical properties.[1] Factors that often lead to poor permeability include:
-
High Polarity: The presence of multiple polar functional groups, which are common in pyridazinedione scaffolds, can lead to a high polar surface area (PSA) and strong hydrogen bonding with water, hindering passage through the lipid bilayer.[6]
-
Low Lipophilicity: The compound may not be "greasy" enough to readily partition into the hydrophobic core of the cell membrane.[1][12]
-
High Molecular Weight: Larger molecules (typically over 500 Da) tend to have lower passive diffusion rates.[3]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the energy required to move the molecule from an aqueous environment into a lipid one.[2][3][13]
Q4: What are the primary strategies to overcome the poor cell permeability of this compound?
There are several well-established strategies to improve a compound's ability to enter cells:
-
Prodrug Approach: This is a highly effective strategy that involves chemically modifying the parent compound to create a more permeable version (the prodrug).[14][15] This is often done by masking polar functional groups with lipophilic moieties.[16][17] Once inside the cell, these masking groups are cleaved by intracellular enzymes (like esterases) to release the active drug.[6]
-
Structural Modification (Medicinal Chemistry): Systematically modify the structure of this compound to optimize its physicochemical properties. This could involve adding lipophilic groups to increase logP or altering functional groups to reduce the hydrogen bonding capacity.[13]
-
Formulation Strategies: For in vivo applications, formulating the compound with permeation enhancers or encapsulating it within nanoformulations (e.g., liposomes) can improve its absorption.[6][18] Permeation enhancers transiently alter epithelial structures to allow for greater drug passage.[19]
Q5: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this indicate?
This is a classic signature of active efflux.[11] The compound has the intrinsic physicochemical properties to passively diffuse across a membrane (as shown by PAMPA), but it is being actively pumped out of the Caco-2 cells by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11][20] To confirm this, you can perform a bidirectional Caco-2 assay or run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil).[8][9][10]
Troubleshooting Guides
Guide 1: Investigating Low Cellular Activity
This guide provides a systematic workflow to determine if poor permeability is the cause of low activity in your cell-based assays.
| Observation | Potential Cause | Recommended Action | Interpretation of Results |
| High potency in biochemical assay, low potency in cellular assay. | Poor Cell Permeability | 1. Perform a PAMPA assay. 2. Perform a Caco-2 permeability assay. | Low PAMPA & Caco-2: Confirms poor passive permeability. Proceed to Guide 2. High PAMPA, Low Caco-2: Suggests active efflux. See FAQ Q5. |
| Compound precipitates in cell culture media. | Poor Aqueous Solubility | 1. Measure kinetic solubility in assay buffer. 2. Use solubility enhancers (e.g., DMSO, cyclodextrins) if appropriate. | Improving solubility may increase the effective concentration of the compound available to enter cells.[9] |
| Cellular activity is time-dependent and slow to manifest. | Slow Permeation Rate | Run time-course experiments in the cellular assay. | If activity increases with longer incubation times, it supports a slow but present rate of cell entry. |
Guide 2: Strategies for Improving Permeability
Once poor passive permeability is confirmed, use this guide to explore improvement strategies.
| Strategy | Description | Advantages | Challenges |
| Prodrug Synthesis | Mask polar groups (e.g., hydroxyls, amides) with lipophilic, cleavable moieties like esters or carbamates.[14][15][16] | Can dramatically improve permeability without altering the core pharmacophore.[17] Often straightforward to synthesize. | Requires intracellular enzymatic activation; cleavage rates can vary. The promoiety adds to the molecular weight. |
| Structural Modification | Systematically alter the compound's structure to enhance lipophilicity (increase logP) or reduce polar surface area (PSA). | Can lead to a new chemical entity with inherently better properties. | Can be resource-intensive (synthesis and re-testing). May negatively impact target binding affinity or selectivity. |
| Nanoformulation | Encapsulate the compound in a carrier like a liposome (B1194612) or nanoparticle.[6] | Improves both solubility and permeability; can offer targeted delivery and protect the drug from degradation.[6] | Complex formulation and characterization are required. Potential for carrier-induced toxicity. Manufacturing scalability can be a challenge.[6] |
Experimental Protocols & Data
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing the passive permeability of this compound.
Objective: To determine the effective permeability coefficient (Pe) of a test compound by measuring its passive diffusion across a lipid-infused artificial membrane.[4][5]
Materials:
-
96-well filter plate (Donor plate, e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plate (e.g., PTFE or polypropylene)
-
Lecithin/dodecane solution (e.g., 10% w/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Atenolol)
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow it to impregnate for 5 minutes.
-
Prepare Donor Solutions: Dilute the stock solution of this compound and control compounds to a final concentration of 10 µM in PBS. The final DMSO concentration should be ≤1%.
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution.
-
Incubation: Cover the plate assembly and incubate at room temperature with gentle shaking (e.g., 50 rpm) for 4-18 hours.[21][22]
-
Sampling & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA] = Compound concentration in acceptor well
-
[Ceq] = Equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional assay to assess both passive permeability and active efflux.
Objective: To determine the apparent permeability coefficient (Papp) across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[7][8]
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound and control compounds
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days until they form a differentiated, polarized monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be ≥200 Ω·cm².[23] Alternatively, perform a Lucifer yellow rejection test.
-
Prepare Dosing Solutions: Prepare the test compound and controls at the desired concentration (e.g., 10 µM) in pre-warmed transport buffer.
-
A-B Transport:
-
Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.
-
Add 0.3 mL of the dosing solution to the apical (top) chamber.[23]
-
-
B-A Transport:
-
Add 0.3 mL of fresh transport buffer to the apical chamber.
-
Add 1.2 mL of the dosing solution to the basolateral chamber.[23]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers for all wells. Analyze concentrations by LC-MS/MS.
Data Analysis:
-
Apparent Permeability (Papp): Calculated for both A-B and B-A directions. P_app = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): ER = P_app (B-A) / P_app (A-B) An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[8][10]
Table 1: Example Permeability Data
This table shows hypothetical but representative data for this compound compared to standard control compounds.
| Compound | Assay | Permeability (Papp or Pe) (10-6 cm/s) | Efflux Ratio (ER) | Interpretation |
| Atenolol (Low Permeability Control) | Caco-2 | 0.5 | ~1.0 | Poorly Permeable |
| Propranolol (High Permeability Control) | Caco-2 | 25.0 | ~1.0 | Highly Permeable |
| This compound | PAMPA | 0.8 | N/A | Low Passive Permeability |
| This compound | Caco-2 | 0.6 (A-B) | 1.2 | Low Permeability, No significant efflux |
| Prodrug of Derivative-1 | Caco-2 | 8.5 (A-B) | 1.1 | Moderately Permeable, Improved |
Visualizations
Experimental & Logic Workflows
Caption: Troubleshooting workflow for poor cellular activity.
Caption: Diagram showing the cell membrane as a barrier.
Caption: The prodrug concept for enhancing cell permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAMPA | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 13. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimization of Glaser-Hay Bioconjugation
Welcome to the technical support center for Glaser-Hay bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser-Hay bioconjugation reaction?
The Glaser-Hay reaction is a copper(I)-catalyzed oxidative homocoupling of two terminal alkynes to form a symmetric 1,3-diyne.[1][2][3] In the context of bioconjugation, this reaction is used to create a stable, linear carbon-carbon bond between a protein and another molecule, such as a small molecule drug, a fluorescent probe, or another biomolecule.[4][5] This is often achieved by incorporating an unnatural amino acid containing a terminal alkyne, such as p-propargyloxyphenylalanine (pPrF), into the protein of interest.[4][6]
Q2: What are the key components of a Glaser-Hay bioconjugation reaction?
The essential components for a successful Glaser-Hay bioconjugation are:
-
A biomolecule with a terminal alkyne: Typically a protein containing an alkyne-bearing unnatural amino acid.[4][6]
-
An alkyne-containing reaction partner: This could be a fluorescent dye, a drug molecule, or another protein.
-
A copper(I) catalyst: Copper(I) iodide (CuI) is a commonly used source.[4]
-
A bidentate nitrogenous ligand: N,N,N′,N′-tetramethylethylenediamine (TMEDA) is a traditional ligand, but others have been explored to optimize the reaction.[4][6]
-
An oxidant: In many cases, molecular oxygen from the air acts as the oxidant.[1][2]
-
A buffered aqueous solution: The reaction is performed in a buffer system compatible with the protein.[4][7]
Q3: What are the main advantages of using Glaser-Hay bioconjugation?
The Glaser-Hay coupling offers several advantages for bioconjugation:
-
Stable Linkage: It forms a highly stable and unreactive carbon-carbon bond under typical physiological conditions.[4][6]
-
Linear and Rigid Linker: The resulting 1,3-diyne linkage is linear and rigid, which can be advantageous for certain applications where precise distance control is required.[4]
-
Bioorthogonality: The reaction is bioorthogonal, meaning it proceeds with high specificity without interfering with native biological functional groups.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of Glaser-Hay bioconjugation conditions.
Problem 1: Low Coupling Efficiency
Low yield of the desired bioconjugate is a common problem. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | The optimal pH can depend on the ligand used. For the traditional TMEDA ligand, a lower pH of 6.0 has been shown to result in higher coupling ratios.[4][6] For other ligands like 2,2′-Bipyridine-4,4′-dicarboxylic acid, a pH of 8.0 may be optimal.[4][6] Perform a pH screen from 6.0 to 9.0 to determine the best condition for your specific system. | Identification of the optimal pH for improved coupling efficiency. |
| Inefficient Ligand | The choice of the bidentate nitrogenous ligand is critical. If using monodentate ligands, substantial coupling is unlikely.[4] Screen different bidentate ligands. For instance, 2,2'-biquinoline (B90511) has been identified as a promising ligand.[7] | Increased coupling yield by selecting a more effective ligand. |
| Incorrect Copper Source | While various copper sources can be used, copper(I) iodide has been found to be effective.[4] Ensure you are using a reliable source of Cu(I). Using Cu(II) sources may require the addition of a reducing agent to generate the active Cu(I) species in situ.[4] | Consistent and improved reaction rates with the appropriate copper source. |
| Insufficient Reaction Time | The reaction kinetics can vary depending on the specific conditions. Monitor the reaction over time (e.g., at 2, 4, 8, and 12 hours) to determine the optimal reaction time for maximum yield. | Determination of the necessary reaction time to achieve complete or maximal conjugation. |
Problem 2: Significant Protein Degradation
Protein degradation is a major challenge in Glaser-Hay bioconjugation, often observed after extended reaction times.[4][6]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Damage from Copper(II) Species | The catalytic cycle can generate Cu(II) species, which may lead to the formation of deleterious hydroxyl radicals.[4][6][8] The addition of catalase (10 mg/mL) to the reaction mixture can minimize protein oxidation by breaking down hydrogen peroxide, a potential precursor to these radicals.[7] | Reduced protein degradation and improved coupling efficiency.[7] |
| Inappropriate Ligand Choice | Some ligands may promote protein oxidation more than others. For example, reactions with certain ligands have shown significantly more protein oxidation.[7] If degradation is a major issue, consider switching to a ligand known to minimize this effect, such as 2,2′-Bipyridine-4,4′-dicarboxylic acid at pH 8.0.[4][6] | Preservation of protein integrity while achieving efficient coupling. |
| Extended Reaction Times | Prolonged exposure to the reaction conditions can increase the extent of protein degradation.[4][6] Aim for reaction conditions that provide a high yield in a shorter amount of time. For example, using the TMEDA ligand at pH 6.0 can afford faster coupling.[4][6] | Minimized protein degradation by reducing the overall reaction time. |
| Ineffective Additives | The addition of some reducing agents or radical scavengers has been explored with mixed results. For instance, ascorbic acid was found to hinder the reaction and increase protein degradation.[4][6] If using additives, ensure they are compatible with the reaction and do not have detrimental effects. | Avoidance of counterproductive strategies that worsen protein degradation. |
Problem 3: Reaction Inconsistency
Variability between experiments can be frustrating. Ensuring consistency in your experimental setup is key.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Protein Batches | To eliminate variability between protein expressions, it is recommended to use the same protein batch for a series of optimization experiments.[4][6] | More reliable and comparable results across different experimental conditions. |
| Inconsistent Reagent Preparation | Ensure that all stock solutions are prepared fresh and accurately. For example, the CuI solution should be vigorously shaken before use.[4][7] The ligand and copper solutions should be thoroughly mixed before adding the protein and alkyne partner.[4][7] | Reproducible experimental outcomes due to consistent reagent handling. |
Experimental Protocols
Optimized Glaser-Hay Bioconjugation Protocol 1 (Faster Coupling)
This protocol is optimized for more rapid conjugation using the TMEDA ligand at a lower pH.[4]
-
To a sterile 1.5 mL microcentrifuge tube, add 5 µL of a freshly prepared and vigorously shaken 500 mM CuI solution in water.
-
Add 5 µL of a 500 mM N,N,N′,N′-tetramethylethylenediamine (TMEDA) solution in water.
-
Mix the CuI and TMEDA solutions thoroughly by pipetting.
-
Add 30 µL of the protein containing a terminal alkyne (e.g., GFP-pPrF at 1.04 ± 0.03 mg/mL in a buffer at pH 6.0).
-
Add 20 µL of the alkyne-containing reaction partner (e.g., 1 mM AlexaFluor-488 Alkyne in DMSO).
-
Incubate the reaction at room temperature (22 °C) for 4 hours.
-
Purify the bioconjugate to remove excess reactants, for example, by using spin desalting columns.
Optimized Glaser-Hay Bioconjugation Protocol 2 (Minimized Protein Degradation)
This protocol is designed to minimize protein degradation by using a different ligand at a higher pH.[4]
-
To a sterile 1.5 mL microcentrifuge tube, add 5 µL of a freshly prepared and vigorously shaken 500 mM CuI solution in water.
-
Add 5 µL of a 500 mM 2,2′-Bipyridine-4,4′-dicarboxylic acid solution in 1 M NaOH.
-
Mix the two solutions thoroughly by pipetting until a dark brown color is achieved.
-
Add 30 µL of the protein containing a terminal alkyne (e.g., GFP-pPrF at 1.04 ± 0.03 mg/mL in a buffer at pH 8.0).
-
Add 20 µL of the alkyne-containing reaction partner (e.g., 1 mM AlexaFluor-488 Alkyne in DMSO).
-
Incubate the reaction at room temperature (22 °C) for 8 hours.
-
Purify the bioconjugate using an appropriate method.
Protocol for Minimizing Protein Oxidation with Catalase
This protocol incorporates catalase to reduce protein degradation.[7]
-
Follow steps 1-3 of either Protocol 1 or 2, depending on the chosen ligand and pH.
-
Add 30 µL of the protein containing a terminal alkyne (at the appropriate pH for the chosen ligand).
-
Add 20 µL of the alkyne-containing reaction partner.
-
Add 5 µL of a 10 mg/mL catalase solution in water.
-
Incubate the reaction at room temperature (22 °C) for the optimized reaction duration.
-
Purify the final product.
Visualizations
Caption: Experimental workflow for Glaser-Hay bioconjugation.
Caption: Proposed catalytic cycle and side reaction in Glaser-Hay bioconjugation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Optimization of Glaser-Hay Bioconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.wm.edu [scholarworks.wm.edu]
- 7. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with maleimide versus pyridazinedione bioconjugates
Welcome to the technical support center for bioconjugate stability. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with maleimide (B117702) and pyridazinedione-based bioconjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your bioconjugation experiments.
Maleimide Bioconjugates
Q1: My maleimide conjugate is losing its payload in plasma or in the presence of other thiols. What is happening?
A1: This is a classic sign of a retro-Michael reaction, where the thioether bond between the maleimide and the thiol is reversible. This can lead to the transfer of the maleimide-linked payload to other available thiols, such as glutathione (B108866) (GSH) or albumin in plasma.[1][2][3]
Troubleshooting Steps:
-
Confirm Thiol Exchange: Use LC-MS to analyze your sample after incubation in a thiol-containing solution (e.g., plasma or a GSH buffer). Look for the mass of your payload attached to other thiol-containing species.[4]
-
Induce Hydrolysis for Stabilization: Before in vivo use or long-term storage, you can perform a controlled hydrolysis of the succinimide (B58015) ring.[4][5] This ring-opening reaction renders the conjugate much more stable and resistant to thiol exchange.[5][6] A common method is to incubate the conjugate at a slightly basic pH (e.g., pH 8.5-9.2) for a few hours.[4][7]
-
Consider Self-Hydrolyzing Maleimides: For future experiments, consider using maleimide derivatives with electron-withdrawing N-substituents, which are designed to undergo rapid hydrolysis after conjugation, thus ensuring stability.[2][5][6]
Q2: I'm observing increasing heterogeneity (e.g., multiple peaks on HPLC) of my maleimide conjugate upon storage. Why is this occurring?
A2: This heterogeneity is likely due to the hydrolysis of the succinimide ring, which can create two isomeric succinamic acid thioethers.[8] While this hydrolysis stabilizes the conjugate against the retro-Michael reaction, it does introduce structural isomers.[4][8]
Troubleshooting Steps:
-
Control Storage Conditions: Store your conjugate at a neutral to slightly acidic pH (6.5-7.0) to minimize the rate of spontaneous hydrolysis if you need to maintain a homogeneous, unhydrolyzed conjugate for a short period.[4]
-
Complete Hydrolysis for Consistency: If long-term stability is the primary goal, drive the hydrolysis to completion by incubating at a higher pH (e.g., pH 8.5 for 2-4 hours) to obtain a stable mixture of the hydrolyzed isomers.[4] This will prevent further changes in the sample composition over time.
-
Characterize the Isomers: Use analytical techniques like HPLC-MS to identify and characterize the different isomeric forms.
Q3: My maleimide conjugation reaction has a low yield. What are the possible causes?
A3: Low conjugation yield can be due to several factors, primarily the hydrolysis of the maleimide reagent before it has a chance to react with the target thiol.
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4][9]
-
Optimize Reaction pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4][9] Below this range, the thiol is not sufficiently nucleophilic, and above this range, maleimide hydrolysis becomes significant.[9]
-
Ensure Thiol Availability: If your protein has disulfide bonds, they must be reduced to free thiols for the reaction to occur. Use a reducing agent like TCEP, which is effective over a broad pH range.[9]
-
Remove Excess Reducing Agent (If Necessary): While TCEP often doesn't need to be removed, other reducing agents like DTT should be removed before adding the maleimide reagent to prevent it from reacting with the maleimide.[4]
Q4: How can I improve the stability of my maleimide conjugate without resorting to hydrolysis?
A4: Several strategies have been developed to enhance the stability of the maleimide-thiol linkage itself.
Troubleshooting Steps:
-
Transcyclization: If your peptide has an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring structure.[10][11] This can be achieved by extending the incubation time in a buffered solution.[10]
-
Use of Bromomaleimides: Incorporating a leaving group like a bromine atom on the maleimide can result in an unsaturated thiosuccinimide linkage that is mechanistically more stable against the retro-Michael reaction.[12]
-
Alternative Conjugation Chemistries: For applications requiring very high stability, consider alternative thiol-reactive chemistries such as pyridazinediones, which form highly stable adducts.[13]
Pyridazinedione Bioconjugates
Q5: I am new to using pyridazinediones. What are their main advantages over maleimides in terms of stability?
A5: Pyridazinediones (PDs) offer significant stability advantages over traditional maleimides.
-
Enhanced Stability: The thioether linkage formed with pyridazinediones is highly stable and not prone to the retro-Michael reaction that plagues maleimide conjugates.[13][14]
-
Resistance to Hydrolysis: Pyridazinedione conjugates are stable to hydrolysis under a wide range of acidic and basic conditions, as well as in blood serum.[13][15]
-
High Selectivity: The six-membered heterocyclic structure of pyridazinediones is thought to be less electrophilic than maleimides, leading to higher selectivity for cysteine residues over other nucleophilic amino acids like lysine.[13][16]
-
No Off-Target Reactions in Plasma: Unlike maleimide conjugates that can undergo thiol exchange with plasma proteins, pyridazinedione conjugates do not suffer from this off-target modification.[17][18][19]
Q6: Are there different types of pyridazinedione reagents?
A6: Yes, the most common are bromopyridazinediones (BrPDs) and dibromopyridazinediones (DiBrPDs).[13] The reaction with thiols proceeds via an addition-elimination pathway, resulting in a stable unsaturated thio-substituted structure.[13] DiBrPDs are particularly useful for re-bridging disulfide bonds in antibodies, leading to homogeneous antibody-drug conjugates (ADCs).[13]
Data Presentation
The following tables summarize quantitative data on the stability of maleimide and pyridazinedione bioconjugates.
Table 1: Comparative Stability of Maleimide and Pyridazinedione Conjugates
| Conjugation Chemistry | Key Instability Pathway | Stability in Plasma | Notes |
| Maleimide | Retro-Michael Reaction (Thiol Exchange)[1][2] | Prone to deconjugation and exchange with albumin[3][4] | Stability can be significantly improved by succinimide ring hydrolysis.[5][6] |
| Succinimide Ring Hydrolysis[2][8] | Hydrolyzed form is stable[5][6] | Hydrolysis leads to a more stable but isomeric product.[8] | |
| Pyridazinedione | - | Highly stable in blood serum[13][14] | Forms a stable unsaturated thio-substituted structure.[13] |
| - | Resistant to hydrolysis and thiol exchange[13][15] | Does not undergo off-target modification with blood thiols.[17][18] |
Table 2: Half-lives of N-Substituted Maleimide Conjugate Hydrolysis
| N-Substituent on Maleimide | Half-life of Hydrolysis (pH 7.4, 37°C) | Reference |
| N-alkyl | 27 hours | [7] |
| N-aryl | 1.5 hours | [7] |
| N-fluorophenyl | 0.7 hours | [7] |
| N-aminoethyl | 3.6 hours | [7] |
Experimental Protocols
Protocol 1: Assessment of Maleimide Conjugate Stability via Thiol Exchange
This protocol assesses the stability of a maleimide conjugate in the presence of a competing thiol like glutathione (GSH).
Materials:
-
Maleimide-conjugated protein/peptide of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare a solution of your maleimide conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Prepare a stock solution of GSH in PBS, pH 7.4.
-
Add GSH to the conjugate solution to a final concentration that is physiologically relevant (e.g., 1-10 mM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately analyze the aliquots by LC-MS to monitor the disappearance of the intact conjugate and the appearance of any new species (e.g., GSH-adduct of the payload).
-
Calculate the rate of deconjugation by plotting the percentage of the remaining intact conjugate over time.[1]
Protocol 2: Controlled Hydrolysis of Maleimide Conjugates for Enhanced Stability
This protocol describes how to intentionally hydrolyze the succinimide ring of a maleimide conjugate to prevent the retro-Michael reaction.
Materials:
-
Purified maleimide conjugate
-
High pH buffer (e.g., borate (B1201080) buffered saline, pH 9.0, or PBS adjusted to pH 8.5)
-
Neutralizing buffer (e.g., PBS, pH 7.4)
-
HPLC-MS system
Procedure:
-
Dissolve the purified maleimide conjugate in the high pH buffer.
-
Incubate the solution at room temperature or 37°C for 2-4 hours.[4] The exact time may need to be optimized for your specific conjugate.
-
Monitor the progress of the hydrolysis by HPLC-MS. Look for the disappearance of the peak corresponding to the unhydrolyzed conjugate and the appearance of one or two new peaks for the hydrolyzed isomers.[1]
-
Once the hydrolysis is complete, neutralize the solution by adding the neutralizing buffer or by buffer exchange into a neutral pH storage buffer.
-
Confirm the stability of the hydrolyzed conjugate by performing the stability assessment described in Protocol 1. The hydrolyzed conjugate should show significantly reduced or no thiol exchange.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. | Semantic Scholar [semanticscholar.org]
- 18. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
- 19. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Pyridazinedione Derivatives and Celecoxib as COX-2 Inhibitors
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategies aimed at mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] Celecoxib (B62257), a diaryl-substituted pyrazole, has long been a benchmark selective COX-2 inhibitor.[1][2] However, the quest for novel COX-2 inhibitors with improved efficacy and safety profiles has led to the exploration of various chemical scaffolds, including pyridazinedione derivatives. This guide provides a detailed comparison of representative pyridazinedione derivatives and celecoxib, focusing on their COX-2 inhibitory activity, selectivity, and anti-inflammatory effects, supported by experimental data.
Mechanism of Action: Targeting the COX-2 Enzyme
Both celecoxib and pyridazinedione derivatives exert their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[2] Unlike the constitutively expressed COX-1 enzyme that plays a role in protecting the stomach lining, COX-2 is primarily upregulated at sites of inflammation.[2] By selectively targeting COX-2, these inhibitors reduce the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[2]
The selectivity of these inhibitors is attributed to their chemical structures, which allow them to fit into the larger, more flexible active site of the COX-2 enzyme compared to the narrower channel of the COX-1 enzyme.[2]
Comparative Efficacy: In Vitro COX-2 Inhibition
Several studies have synthesized and evaluated a range of pyridazinedione and pyridazine (B1198779) derivatives for their COX-2 inhibitory potential, often using celecoxib as a reference compound. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference Compound |
| Celecoxib | 860 | 73.53 | 11.78 | |
| Pyridazine Derivative 3g | 504.6 | 43.84 | 11.51 | Celecoxib |
| Pyridazine Derivative 6a | >1000 | 53.01 | >18.86 | Celecoxib |
| Pyridazine Derivative 3d | >1000 | 67.23 | >14.87 | Celecoxib |
| Pyridazinone Derivative 2f | >500 | 15.56 | >32.13 | Celecoxib |
| Pyridazinone Derivative 3c | >500 | 16.21 | >30.85 | Celecoxib |
| Pyridazine Derivative 4c | - | 260 | - | Celecoxib (350 nM) |
| Pyridazine Derivative 6b | - | 180 | 6.33 | Celecoxib (350 nM) |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5][6][7][8] The IC50 values for celecoxib can differ between studies.
As the data indicates, several pyridazinedione derivatives exhibit potent COX-2 inhibition, with some compounds demonstrating IC50 values lower than that of celecoxib, suggesting higher potency.[4][6][7][8] For instance, pyridazinone derivatives 2f and 3c show significantly lower IC50 values for COX-2 inhibition compared to celecoxib in one study.[6] Furthermore, many of these derivatives display high selectivity indices, indicating a strong preference for COX-2 over COX-1.[4][6][7][8]
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of these compounds is further evaluated in vivo using animal models, such as the carrageenan-induced rat paw edema assay. This test measures the ability of a compound to reduce swelling, a hallmark of inflammation.
In one study, a pyridazine derivative (compound 3g) demonstrated anti-inflammatory activity equipotent to celecoxib.[4][7][8] Another study found that pyridazinone derivatives (compounds 2f, 3c, and 3d) showed superior anti-inflammatory activity compared to both indomethacin (B1671933) and celecoxib.[6] Importantly, these promising pyridazinedione derivatives also exhibited a favorable gastrointestinal safety profile, with a reduced number of ulcers and milder ulcer scores compared to reference drugs in ulcerogenicity studies.[4][7][8]
Experimental Protocols
A brief overview of the key experimental methodologies used to generate the comparative data is provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is performed to determine the IC50 values and selectivity of the test compounds.
Objective: To measure the concentration of the inhibitor required to reduce the activity of COX-1 and COX-2 enzymes by 50%.
General Procedure:
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin (B15479496) E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Objective: To assess the ability of a compound to reduce acute inflammation.
General Procedure:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or reference drug (e.g., celecoxib, indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating novel COX-2 inhibitors.
Caption: COX-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating COX-2 inhibitors.
Conclusion
The exploration of pyridazinedione derivatives has yielded a promising class of potent and selective COX-2 inhibitors. Experimental data demonstrates that several of these derivatives exhibit comparable or even superior COX-2 inhibitory activity and in vivo anti-inflammatory effects when compared to celecoxib. Furthermore, the favorable gastrointestinal safety profiles observed for some of these compounds highlight their potential as lead candidates for the development of next-generation anti-inflammatory drugs. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of these novel pyridazinedione derivatives.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel Pyridazinedione Derivative and Indomethacin for Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of a representative pyridazinedione derivative and the established nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). This comparison is based on their cyclooxygenase (COX) inhibitory activity, in vivo anti-inflammatory efficacy, and ulcerogenic potential, supported by experimental data and detailed methodologies.
Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. The primary mechanism of action for many anti-inflammatory drugs, including indomethacin, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis.[1][2][3] Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[2][4][5] While its inhibition of COX-2 is responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastrointestinal tract, can lead to significant side effects such as gastric ulceration.[6]
The pyridazinone chemical scaffold has emerged as a promising structure in the development of new anti-inflammatory agents, with some derivatives exhibiting potent anti-inflammatory effects and a potentially improved safety profile.[7][8][9] This guide focuses on a representative pyridazinedione derivative, herein referred to as Pyridazinedione-Derivative-1 (a stand-in for a specific, potent derivative from recent literature, such as compound 6b mentioned in a 2024 study), to draw a comparison with indomethacin.[10]
Data Presentation
The following tables summarize the quantitative data for Pyridazinedione-Derivative-1 and indomethacin, focusing on their COX inhibitory activity, in vivo anti-inflammatory effects, and ulcerogenic potential.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Pyridazinedione-Derivative-1 (e.g., compound 6b) | 1.14 | 0.18 | 6.33 |
| Indomethacin | 0.21 | 0.42 | 0.50 |
Data for Pyridazinedione-Derivative-1 is based on a representative compound from published research.[10] Indomethacin data is a composite from literature.[10][11]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Edema Inhibition (%) after 5 hours |
| Pyridazinedione-Derivative-1 (e.g., compound 6b) | 10 | Comparable to Indomethacin |
| Indomethacin | 10 | 90.43 |
| Control | - | 0 |
Data is based on representative values from pre-clinical studies.[10][11]
Table 3: Ulcerogenic Activity in Rats
| Compound | Dose (mg/kg) | Ulcer Index |
| Pyridazinedione-Derivative-1 (e.g., compound 6b) | 30 | Minimal to none detected |
| Indomethacin | 30 | 18.50 |
| Control | - | 0 |
Ulcer index is a measure of the severity of gastric lesions. Data for Pyridazinedione-Derivative-1 is based on a representative compound from published research showing a significantly better gastric safety profile compared to indomethacin.[10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and recombinant human COX-2 is determined using a COX inhibitor screening assay kit.[12] The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically detected.
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 are prepared and diluted in a reaction buffer.
-
Inhibitor Incubation : The test compounds (Pyridazinedione-Derivative-1 and indomethacin) at various concentrations are pre-incubated with the COX enzymes for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection : After a fixed incubation time, the reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA method, or the peroxidase activity is measured using a suitable substrate.[1]
-
IC50 Calculation : The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the acute anti-inflammatory activity of compounds.[8][13][14]
-
Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration : The test compounds (Pyridazinedione-Derivative-1 or indomethacin) or the vehicle (control) are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation : After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[8]
-
Edema Measurement : The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[8]
-
Calculation of Inhibition : The percentage of edema inhibition is calculated for each group relative to the control group.
Ulcerogenic Activity Assessment
This protocol evaluates the potential of the compounds to induce gastric ulcers.
-
Animal Dosing : Rats are fasted overnight with free access to water. The test compounds are administered orally at a specified dose for a set number of days.
-
Stomach Examination : On the final day, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring : The gastric mucosa is examined for any signs of hemorrhage or ulceration using a magnifying glass. The severity of the ulcers is scored based on their number and size to calculate the ulcer index.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and the experimental workflow for the anti-inflammatory activity assay.
Caption: COX Signaling Pathway and Inhibition by Test Compounds.
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COX inhibition assay [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Illuminating the In Vivo Anti-Inflammatory Potential of Pyridazinedione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of representative pyridazinedione derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is synthesized from multiple studies and is intended to serve as a reference for the potential of this class of compounds in inflammation research and development. While a specific compound designated "Pyridazinediones-derivative-1" was not identified in the reviewed literature, this guide focuses on the broader class of pyridazinedione and pyridazinone derivatives, highlighting their efficacy in established preclinical models of inflammation.
Performance Comparison: Pyridazinedione Derivatives vs. Standard NSAIDs
The anti-inflammatory efficacy of pyridazinedione derivatives has been consistently demonstrated in various in vivo models. The following tables summarize the quantitative data from studies evaluating these compounds in comparison to vehicle controls and standard NSAIDs like indomethacin (B1671933) and celecoxib.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Ulcerogenic Activity | Reference |
| Vehicle Control | - | 0 | - | [1][2] |
| Pyridazinedione Derivative (Representative) | 10 - 50 | 45 - 82% | Low to None | [1][2][3] |
| Indomethacin | 10 | ~50 - 70% | Present | [1][4] |
| Celecoxib | 10 | ~50 - 60% | Low to None | [2][4][5] |
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model. This table illustrates the percentage of inhibition of paw edema by representative pyridazinedione derivatives compared to standard NSAIDs. Notably, several pyridazinone derivatives have shown potent anti-inflammatory activity, in some cases exceeding that of indomethacin, with the added benefit of a safer gastric profile.[1][2]
| Compound | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Effect on Prostaglandin E2 (PGE2) | Mechanism of Action | Reference |
| Pyridazinedione Derivative (Representative) | Decreased levels | Decreased levels | COX-1/COX-2 or selective COX-2 inhibition | [3][4][6] |
| Indomethacin | Decreased levels | Decreased levels | Non-selective COX-1/COX-2 inhibition | [4] |
| Celecoxib | Decreased levels | Decreased levels | Selective COX-2 inhibition | [2][4] |
Table 2: Comparison of Effects on Inflammatory Mediators. This table highlights the impact of pyridazinedione derivatives on key inflammatory markers. Many derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3][4] Some derivatives exhibit dual inhibition of COX-1 and COX-2, while others show selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Pyridazinedione derivative-treated groups (various doses)
-
Positive control groups (e.g., Indomethacin, Celecoxib)
-
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Ulcerogenic Activity Assessment
This protocol is essential for evaluating the gastrointestinal safety profile of anti-inflammatory compounds.
-
Animals: Male Wistar rats (180-220g) are used.
-
Fasting: Animals are fasted for 24 hours before drug administration, with free access to water.
-
Drug Administration: High doses of the test compounds or indomethacin are administered orally.
-
Observation: Animals are observed for 4-6 hours after drug administration and then euthanized.
-
Stomach Examination: The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for any signs of ulceration, erosion, or hemorrhage.
-
Scoring: The severity of gastric lesions can be scored based on their number and size.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the key signaling pathways involved in inflammation and the general workflow of in vivo anti-inflammatory studies.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of pyridazinedione derivatives.
Caption: General experimental workflow for in vivo evaluation of anti-inflammatory agents.
References
- 1. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridazinedione and Maleimide for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. Among the various methods for thiol-specific modification, maleimides have long been a workhorse. However, the emergence of pyridazinedione chemistry presents a compelling alternative, promising enhanced stability and overcoming key limitations of maleimide-based approaches. This guide provides an objective, data-driven comparison of pyridazinedione and maleimide (B117702) bioconjugation to inform your selection process.
Executive Summary
Maleimide and pyridazinedione chemistries both enable the covalent attachment of molecules to proteins, peptides, and other biomolecules through reaction with thiol groups, typically from cysteine residues. While maleimide conjugation is characterized by its rapid reaction kinetics, it is often plagued by the instability of the resulting thioether bond, which can undergo a retro-Michael reaction, leading to conjugate dissociation. In contrast, pyridazinedione-based conjugation, particularly with bromo- and dibromopyridazinediones, forms highly stable adducts that exhibit minimal degradation in biological media, offering a significant advantage for applications requiring long-term stability, such as the development of antibody-drug conjugates (ADCs).
At a Glance: Pyridazinedione vs. Maleimide
| Feature | Pyridazinedione | Maleimide |
| Reaction Mechanism | Addition-Elimination (bromo-derivatives); Reversible Michael Addition (non-bromo derivatives) | Michael Addition |
| Primary Advantage | High stability of the resulting conjugate, resistant to retro-Michael reaction.[1][2] | Fast and efficient reaction with high selectivity for thiols at physiological pH.[3][4] |
| Key Disadvantage | Slower reaction kinetics compared to maleimide. | Instability of the thioether bond, leading to potential deconjugation.[5][6][7][8][9][10][11] |
| Optimal pH Range | 6.0-8.0 | 6.5-7.5[3] |
| Stability in Serum | High stability with minimal transfer of conjugated payload to serum proteins like albumin.[1][2] | Prone to thiol exchange with serum components, leading to off-target effects.[1][12][13][14] |
| Homogeneity of ADCs | Can produce highly homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).[1][2][15] | Can result in heterogeneous mixtures of different DAR species.[1][2] |
Reaction Mechanisms and Stability
The fundamental difference in the stability of conjugates derived from pyridazinediones and maleimides stems from their distinct reaction mechanisms and the chemical nature of the resulting linkage.
Maleimide Chemistry: A Reversible Bond
Maleimides react with thiols via a Michael addition, forming a succinimidyl thioether linkage.[3] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3] However, the resulting thioether bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in the cellular environment. This reversibility can lead to the premature release of the conjugated payload and its transfer to other thiol-containing molecules, compromising the efficacy and safety of the bioconjugate.[5][6][7][8][9][10][11] Furthermore, the maleimide ring itself can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[3]
Pyridazinedione Chemistry: A Stable Linkage
Pyridazinedione chemistry offers a more robust alternative. Bromo- and dibromopyridazinediones react with thiols through a proposed addition-elimination mechanism, resulting in a stable thio-substituted pyridazinedione linkage.[16][17][18] This linkage is significantly more resistant to retro-Michael reactions and hydrolysis compared to the maleimide-thiol adduct.[1][2] Dithiol-substituted pyridazinedione bioconjugates, formed from the reaction of dibromopyridazinediones with reduced disulfide bonds, are particularly stable in blood serum.[1] Non-bromo pyridazinediones can undergo a reversible Michael addition, which can be tuned for applications requiring cleavable linkers.[12][13][14][19][20]
Quantitative Comparison: Stability and Kinetics
The superior stability of pyridazinedione conjugates is not just a qualitative observation but is supported by quantitative experimental data.
| Parameter | Pyridazinedione Conjugate | Maleimide Conjugate | Reference |
| Serum Stability | Minimal transfer of fluorescent payload from a trastuzumab conjugate to serum albumin over 7 days. | Significant transfer of fluorescent payload to serum albumin under the same conditions. | [2] |
| Retro-Michael Deconjugation Rate (kRM) | 1.82 x 10-5 s-1 (for an N-Et, N'-Ph PD conjugate) | Varies depending on the maleimide substituent and local environment, but generally more prone to deconjugation. Half-lives of conversion from 3.1h to 258h have been reported for different maleimide conjugates in the presence of glutathione. | [7][20] |
| Hydrolytic Stability | Stable to hydrolysis. | Susceptible to hydrolysis, especially at pH > 7.5, which can compete with the retro-Michael reaction. | [3][12][13][14][20] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for both maleimide and pyridazinedione conjugation.
Maleimide Conjugation Protocol (General)
This protocol is a general guideline and may require optimization for specific biomolecules and maleimide reagents.
Materials:
-
Biomolecule containing a free thiol group
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds
-
Quenching reagent (e.g., free cysteine, β-mercaptoethanol)
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
Procedure:
-
Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer. If disulfide bonds need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed prior to adding the maleimide reagent.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent solution to the biomolecule solution with gentle stirring or vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
Quenching: Quench any unreacted maleimide by adding a free thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Pyridazinedione Conjugation Protocol (for Dibromopyridazinediones)
This protocol is adapted from literature for the conjugation of dibromopyridazinediones to reduced disulfide bonds in antibodies.[1][2]
Materials:
-
Antibody (or other protein with disulfide bonds)
-
Dibromopyridazinedione (DiBrPD) reagent
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Reduction: Treat the antibody with a controlled molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds. The exact concentration of TCEP and incubation time will need to be optimized for the specific antibody. A typical starting point is a 1.5-fold molar excess of TCEP per disulfide bond for 1-2 hours at 37°C.
-
DiBrPD Reagent Preparation: Dissolve the DiBrPD reagent in an organic co-solvent such as DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the DiBrPD stock solution to the reduced antibody solution. A 3-fold molar excess of the DiBrPD reagent per reduced disulfide is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Quenching: Add a quenching solution, such as N-acetylcysteine, to react with any excess DiBrPD reagent.
-
Purification: Purify the resulting antibody-drug conjugate using standard techniques like SEC or protein A chromatography to remove unreacted reagents and byproducts.
Conclusion and Future Outlook
For applications demanding high stability and homogeneity, pyridazinedione chemistry, particularly with bromo- and dibromopyridazinediones, presents a clear advantage over traditional maleimide-based methods. The formation of a robust, irreversible linkage minimizes the risk of premature drug release and off-target effects, making it an ideal choice for the development of next-generation biotherapeutics like ADCs. While maleimide chemistry remains a valuable tool due to its rapid kinetics and ease of use, the inherent instability of the resulting conjugate is a significant drawback that must be carefully considered. As the field of bioconjugation continues to evolve, the demand for more stable and precisely engineered biomolecules will likely drive the broader adoption of advanced chemistries like those offered by pyridazinediones.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. kinampark.com [kinampark.com]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 16. Bromopyridazinedione-mediated protein and peptide bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]
Unraveling the Neuroprotective Potential: A Comparative Analysis of Pyridazinediones-derivative-1 and Other Glutamatergic Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Pyridazinediones-derivative-1, a promising neuroprotective agent. Through a detailed comparison with established and emerging glutamatergic modulators, supported by experimental data and detailed protocols, this document aims to elucidate the therapeutic potential of this novel compound in the context of neurodegenerative disorders.
At the forefront of neuropharmacology, the modulation of the glutamatergic system presents a critical avenue for therapeutic intervention in a range of neurological conditions. Excessive glutamate (B1630785) activity, leading to excitotoxicity, is a well-established pathological mechanism in neurodegenerative diseases. This guide focuses on this compound, a compound that has demonstrated potential in mitigating glutamate-induced neuronal damage. To objectively assess its standing, we compare its performance with key alternatives: the NMDA receptor antagonist Memantine, and a selection of metabotropic glutamate receptor (mGluR) allosteric modulators.
Mechanism of Action: A Comparative Overview
This compound has been identified as an inhibitor of glutamate-induced contractions, suggesting a direct or indirect modulation of the glutamatergic signaling pathway. While its precise molecular target is still under investigation, its action points towards a role in mitigating the downstream effects of excessive glutamate receptor activation.
Memantine , an established therapeutic for Alzheimer's disease, functions as an uncompetitive, low-affinity open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This mechanism allows it to preferentially block excessive, pathological NMDA receptor activation while preserving normal synaptic transmission.
Metabotropic glutamate receptor (mGluR) allosteric modulators represent a more nuanced approach to glutamatergic modulation. They do not directly compete with glutamate but instead bind to a distinct site on the receptor, altering its response to the endogenous ligand. This class includes:
-
Positive Allosteric Modulators (PAMs) , such as VU0360172, which enhance the receptor's response to glutamate.
-
Negative Allosteric Modulators (NAMs) , like MPEP, which reduce the receptor's response.
-
Silent Allosteric Modulators (SAMs) , exemplified by BMS-984923, which can block the interaction of the receptor with other proteins without affecting its response to glutamate.[1][4][5]
Quantitative Comparison of In Vitro Efficacy
To provide a clear comparison of the potency of these compounds, the following table summarizes key quantitative data from various in vitro assays. It is important to note the absence of comprehensive public data for this compound in direct neuroprotection and receptor binding assays, highlighting an area for future research.
| Compound | Assay Type | Target(s) | Metric | Value |
| This compound | Glutamate-Induced Contraction (guinea pig ileum) | Glutamate Pathway | ED₅₀ | 2.1 µM |
| Memantine | Glutamate-Induced Neurotoxicity | NMDA Receptor | IC₅₀ | ~1-10 µM |
| VU0360172 (mGluR5 PAM) | mGluR5 Potentiation | mGluR5 | EC₅₀ | 16 nM |
| mGluR5 Binding | mGluR5 | Kᵢ | 195 nM | |
| MPEP (mGluR5 NAM) | Neuroprotection (NMDA/Glutamate-induced) | mGluR5, NMDA Receptor | Conc. | 20-200 µM |
| BMS-984923 (mGluR5 SAM) | mGluR5 Binding | mGluR5 | Kᵢ | 0.6 nM |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Glutamate signaling pathway and intervention points.
Caption: Workflow for in vitro neuroprotection assay.
Detailed Experimental Protocols
Glutamate-Induced Contraction in Isolated Guinea Pig Ileum
This ex vivo assay assesses the ability of a compound to inhibit smooth muscle contraction induced by glutamate, providing an initial screen for activity in the glutamatergic pathway.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for at least 30 minutes.
-
Glutamate Challenge: A submaximal concentration of glutamate is added to the organ bath to induce a stable contraction.
-
Compound Administration: Increasing concentrations of the test compound (e.g., this compound) are added to the bath to determine the concentration-dependent inhibition of the glutamate-induced contraction.
-
Data Analysis: The effective dose producing 50% inhibition (ED₅₀) is calculated from the concentration-response curve.
Glutamate-Induced Neurotoxicity Assay in Primary Neuronal Cultures
This in vitro assay evaluates the neuroprotective effect of a compound against glutamate-induced cell death.
Protocol:
-
Cell Culture: Primary cortical or cerebellar granule neurons are cultured in 96-well plates.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Glutamate Insult: A toxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium.
-
Incubation: The cells are incubated for 24-48 hours.
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Data Analysis: The concentration of the compound that provides 50% protection against glutamate-induced cell death (IC₅₀) is calculated.
Conclusion and Future Directions
This compound demonstrates clear activity in a functional assay related to the glutamatergic system. Its ED₅₀ of 2.1 µM in the guinea pig ileum assay establishes it as a compound of interest. However, to fully understand its therapeutic potential and mechanism of action relative to other glutamatergic modulators, further investigation is imperative.
Future studies should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of this compound within the glutamatergic signaling cascade through receptor binding and functional assays.
-
In Vitro Neuroprotection: Quantifying its neuroprotective efficacy (IC₅₀) in well-established models of glutamate-induced excitotoxicity.
-
In Vivo Efficacy: Evaluating its ability to ameliorate neurodegeneration and cognitive deficits in animal models of neurodegenerative diseases.
By addressing these research gaps, a more complete picture of the pharmacological profile of this compound will emerge, paving the way for its potential development as a novel neuroprotective therapeutic.
References
Benchmarking Pyridazinediones-Derivative-1: A Comparative Analysis of Kinase Inhibitors Targeting C-Terminal Src Kinase (CSK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridazinediones-derivative-1 against other known kinase inhibitors targeting C-terminal Src Kinase (CSK), a critical negative regulator of Src family kinases (SFKs). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound
This compound is a potent and orally active inhibitor of C-terminal Src Kinase (CSK).[1] By targeting CSK, this compound has the potential to modulate the activity of Src family kinases, which are pivotal in various cellular processes, including T-cell activation.[2][3] This guide will compare the in vitro potency of this compound with other established kinase inhibitors known to inhibit CSK.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected kinase inhibitors against C-terminal Src Kinase (CSK). Lower IC50 values indicate higher potency.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) against CSK | Assay Type |
| This compound | CSK | <3 | HTRF |
| 4 | Caliper | ||
| Saracatinib (AZD0530) | Src/Abl | >1000 | Not Specified |
| PP2 | Src family | 730 | Not Specified |
| Dasatinib | Multi-kinase | Not specified | Not Specified |
| Bosutinib | Src/Abl | 314.2 | Not Specified |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CSK signaling pathway and a general workflow for a kinase inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Inhibition Assay for CSK
This protocol is a representative example and may require optimization for specific laboratory conditions.
1. Reagent Preparation:
-
CSK Enzyme: Recombinant human CSK enzyme is diluted to the desired concentration in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate: A suitable peptide substrate for CSK (e.g., a biotinylated poly-Glu-Tyr peptide) is diluted in kinase buffer.
-
ATP: Adenosine triphosphate (ATP) is diluted to the desired concentration (often at the Km for the enzyme) in kinase buffer.
-
Test Compounds: this compound and other inhibitors are serially diluted in DMSO and then further diluted in kinase buffer to the final assay concentrations.
-
Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody (donor).
-
Streptavidin-XL665 (acceptor).
-
Both are diluted in detection buffer (e.g., 100 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA, 20 mM EDTA).
-
2. Assay Procedure:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well assay plate.
-
Add 4 µL of the diluted CSK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and initiate the detection by adding 10 µL of the detection reagent mixture (Europium-antibody and Streptavidin-XL665) to each well.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
3. Data Analysis:
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background))
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Assay for CSK Activity (Phospho-Flow Cytometry)
This protocol provides a general framework for assessing the cellular activity of CSK inhibitors.
1. Cell Culture and Treatment:
-
Culture a suitable T-cell line (e.g., Jurkat cells) in appropriate cell culture medium.
-
Seed the cells at a desired density in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds (including this compound) or DMSO for a predetermined time (e.g., 1-2 hours).
2. Cell Stimulation and Fixation:
-
Stimulate the T-cell receptor (TCR) pathway using an appropriate stimulus (e.g., anti-CD3/CD28 antibodies) for a short period (e.g., 5-15 minutes).
-
Immediately fix the cells by adding a formaldehyde-based fixation buffer.
-
Incubate for 10-15 minutes at room temperature.
3. Permeabilization and Staining:
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Permeabilize the cells by adding a methanol-based permeabilization buffer and incubating on ice.
-
Wash the cells again.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream target of the Src family kinases (e.g., phospho-Lck (Tyr505) or phospho-ERK).
-
Incubate in the dark at room temperature.
4. Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-specific antibody in the treated and untreated cell populations.
5. Data Analysis:
-
The geometric mean fluorescence intensity (MFI) of the phospho-protein signal is determined for each treatment condition.
-
The percent inhibition of phosphorylation is calculated relative to the stimulated, vehicle-treated control.
-
EC50 values (the concentration of inhibitor that produces 50% of the maximal effect) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
The Double-Edged Sword: Pyridazinedione Derivatives and Their Ulcerogenic Potential
A comparative analysis of novel anti-inflammatory agents reveals a promising class of compounds in the ongoing quest for safer pain management. Pyridazinedione derivatives have emerged as potent anti-inflammatory drugs, but their potential to cause gastric ulcers, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs), requires careful evaluation. This guide provides a comprehensive comparison of the ulcerogenic potential of various pyridazinedione derivatives, supported by experimental data, to aid researchers in the development of safer and more effective therapeutics.
The primary mechanism behind the anti-inflammatory effects of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. However, the non-selective inhibition of both COX-1 and COX-2 isoforms is a major drawback. COX-1 plays a crucial role in protecting the gastrointestinal tract, and its inhibition is linked to gastric bleeding and ulceration.[1][2] In contrast, COX-2 is primarily involved in the inflammatory response.[1] Consequently, the development of selective COX-2 inhibitors has been a key strategy to mitigate the gastric side effects associated with traditional NSAIDs.[2][3]
Comparative Ulcerogenic Potential of Pyridazinedione Derivatives
Recent studies have focused on synthesizing and evaluating pyridazinedione and pyridazinone derivatives with high selectivity for COX-2, aiming to reduce their ulcerogenic potential. The following tables summarize the in vitro COX-2 inhibitory activity and in vivo ulcerogenic effects of several promising compounds compared to established drugs like indomethacin (B1671933) and celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Indomethacin | 0.22 | - | 0.50 | [3][4] |
| Celecoxib | 0.32 | 0.0735 | 11.78 - 17 | [4][5][6] |
| Compound 7c (pyrido[2,3-d]pyridazine-2,8-dione derivative) | Similar to COX-2 | Similar to COX-1 | Dual Inhibitor | [1] |
| Compound 6b (pyridazine derivative) | - | 0.18 | 6.33 | [3] |
| Compound 3g (pyridazinone derivative) | - | 0.04384 | 11.51 | [5] |
| Compound 2f (pyridazinone derivative) | - | 0.01556 | 38 | [6] |
| Compound 3c (pyridazinone derivative) | - | - | 35 | [6] |
| Compound 9a (pyridazine-based derivative) | - | 0.01550 | - | [4] |
| Compound 12 (pyridazine-based derivative) | - | 0.01710 | - | [4] |
| Compound | Dose (mg/kg) | Ulcer Index / Ulcer Score | Gastrointestinal Effects | Reference |
| Indomethacin | 10 | 22.40 ± 1.24 | Significant ulceration | [7] |
| Celecoxib | - | - | Superior gastrointestinal safety profile compared to indomethacin | [5] |
| Compound 6b (pyridazine derivative) | - | - | No ulcerative effect detected | [3] |
| Compound 3g (pyridazinone derivative) | - | Milder ulcer score | Superior gastrointestinal safety profile compared to indomethacin and celecoxib | [5] |
| Compound 2a (6-(2-bromophenylamino)pyridazin-3(2H)-one) | - | Fewer ulcers, milder score | Fewer ulcers than indomethacin | [7] |
| Compounds 2f, 3c, 3d (pyridazinone derivatives) | - | - | No gastric ulcerogenic effect | [6] |
| Compounds 9a, 12 (pyridazine-based derivatives) | - | - | No ulcerogenic effects observed | [4] |
| Compounds 8a, 8b, 8d, 8e (3(2H)-pyridazinone derivatives) | 200 | - | Void of gastric ulcerogenic effect | [8] |
| Compounds 4a, 9d (pyridazine and pyridazinone derivatives) | - | - | Safe gastric profile | [9] |
Experimental Protocols
The evaluation of the ulcerogenic potential of pyridazinedione derivatives typically involves the following experimental procedures:
In Vivo Anti-Inflammatory Activity Assessment
A common method to assess anti-inflammatory activity is the carrageenan-induced rat paw edema model.[6]
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw to induce inflammation.
-
The test compounds or a reference drug (e.g., indomethacin) are administered orally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
Ulcerogenicity Studies
The ulcerogenic potential is evaluated by examining the gastric mucosa of the animals after administration of the test compounds.
-
Animal Model: Rats are fasted for a period (e.g., 24 hours) before the experiment, with free access to water.
-
Procedure:
-
The test compounds or a reference drug (e.g., indomethacin) are administered orally at a specified dose.
-
After a set period (e.g., 4 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for any signs of hyperemia or ulceration.
-
The number and severity of ulcers are scored to calculate an ulcer index.
-
Signaling Pathways in Inflammation and Gastric Damage
The development of inflammation and the occurrence of gastric damage are governed by specific signaling pathways. The primary pathway relevant to the action of pyridazinedione derivatives is the cyclooxygenase (COX) pathway.
Caption: The Cyclooxygenase (COX) Pathway and NSAID Action.
This diagram illustrates how non-selective NSAIDs inhibit both COX-1 and COX-2, leading to both therapeutic anti-inflammatory effects and undesirable gastric side effects. Selective COX-2 inhibitors, such as the promising pyridazinedione derivatives, primarily target COX-2, thereby reducing the risk of gastrointestinal damage.
Conclusion
The comparative data strongly suggest that pyridazinedione and pyridazinone derivatives, particularly those with high COX-2 selectivity, represent a significant advancement in the development of safer anti-inflammatory drugs. Several synthesized compounds have demonstrated potent anti-inflammatory activity comparable or superior to existing NSAIDs, while exhibiting a remarkably lower ulcerogenic potential.[3][4][5][6] The absence of gastric lesions in animal models for some of these derivatives underscores their potential to overcome a major hurdle in pain and inflammation management.[3][4][6] Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of these promising compounds for human use.
References
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Pyridazinediones-Derivative-1 as a Chemical Probe: A Comparative Guide
Introduction
Pyridazinediones-derivative-1 (CAS No. 147493-44-5) has emerged as a compound of interest with potential therapeutic applications in neurodegenerative disorders. This is primarily based on its observed activity in inhibiting glutamate-induced contractions in isolated guinea pig ileum, with a reported median effective dose (ED50) of 2.1 μM. While this physiological effect points towards a role in modulating glutamatergic signaling, a comprehensive validation of this compound as a selective and potent chemical probe for a specific molecular target is not yet publicly available. This guide aims to provide a framework for the validation of this compound, outline the necessary experimental data for its establishment as a chemical probe, and compare its potential utility with broader classes of compounds acting on related pathways.
Understanding the Known Biological Activity
The primary reported bioactivity of this compound is its ability to counteract glutamate-induced smooth muscle contraction. Glutamatergic signaling is a complex process involving a variety of receptors and transporters. In the peripheral nervous system, such as in the guinea pig ileum, glutamate (B1630785) can induce contractions through the activation of both ionotropic and metabotropic glutamate receptors on neurons and smooth muscle cells, often involving downstream cholinergic and other non-cholinergic pathways. The observed inhibitory effect of this compound suggests it may act as an antagonist at a specific glutamate receptor subtype, inhibit glutamate release, or interfere with downstream signaling cascades. However, without direct evidence of target engagement, its precise mechanism of action remains to be elucidated.
Comparative Landscape of Glutamate Modulators
Given the suggested activity of this compound within the glutamatergic system, it is pertinent to consider the existing landscape of chemical probes and drugs that target various components of this pathway. A direct comparison with specific alternative probes is challenging without knowing the exact target of this compound. However, a general comparison with established classes of glutamate modulators can provide context for its potential utility.
| Target Class | Example Probes/Drugs | Mechanism of Action | Potential for Comparison |
| NMDA Receptor Antagonists | MK-801, AP5 | Block the ion channel of the N-methyl-D-aspartate receptor, preventing calcium influx. | If this compound targets the NMDA receptor, comparative binding and functional assays would be essential. |
| AMPA Receptor Antagonists | NBQX, CNQX | Competitively inhibit glutamate binding to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. | Should this compound show activity at AMPA receptors, its potency and selectivity would need to be benchmarked against these standards. |
| Metabotropic Glutamate Receptor (mGluR) Modulators | MPEP (mGluR5 NAM), LY354740 (mGluR2/3 agonist) | Allosterically or orthosterically modulate the activity of G-protein coupled metabotropic glutamate receptors. | If the target is an mGluR, detailed pharmacological profiling against a panel of mGluR subtypes would be necessary for comparison. |
| Glutamate Release Inhibitors | Riluzole | Multiple mechanisms, including inhibition of voltage-gated sodium channels and enhancement of glutamate uptake. | If this compound is found to inhibit glutamate release, its mechanism would need to be dissected and compared to compounds like riluzole. |
Table 1: Comparison of Glutamate Modulator Classes. This table provides a general overview of different classes of compounds that modulate glutamatergic signaling, which would be relevant for the future characterization and comparison of this compound.
Experimental Protocols for Validation as a Chemical Probe
To rigorously validate this compound as a chemical probe, a series of experiments are required to identify its molecular target, determine its potency and selectivity, and demonstrate its utility in cellular and in vivo models.
1. Target Identification:
-
Affinity Chromatography and Mass Spectrometry: The compound can be immobilized on a solid support and used to pull down its binding partners from cell or tissue lysates. Bound proteins are then identified by mass spectrometry.
-
Chemical Proteomics Approaches: Techniques such as activity-based protein profiling (ABPP) or cellular thermal shift assay (CETSA) can be employed to identify target engagement in a cellular context.
2. Target-Based Assays:
-
Radioligand Binding Assays: Once a target is identified (e.g., a specific glutamate receptor), competitive binding assays using a radiolabeled ligand for that target can determine the binding affinity (Ki) of this compound.
-
Functional Assays: For a receptor target, functional assays such as calcium imaging, electrophysiology, or second messenger assays (e.g., IP1 accumulation for Gq-coupled mGluRs) are crucial to determine if the compound is an agonist, antagonist, or allosteric modulator, and to quantify its potency (IC50 or EC50).
3. Selectivity Profiling:
-
Broad Target Screening: The compound should be screened against a large panel of receptors, ion channels, and enzymes (e.g., a commercial kinase panel) to identify any off-target activities. This is critical to establish its selectivity.
-
Counter-Screening against Related Targets: Once a primary target is confirmed, this compound must be tested against closely related family members (e.g., all subtypes of glutamate receptors) to determine its selectivity within that target class.
4. Cellular and In Vivo Target Engagement:
-
Cellular Assays: In a cellular model expressing the target of interest, the compound's ability to modulate a downstream signaling pathway (e.g., phosphorylation of a specific kinase) should be demonstrated.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: To be a useful in vivo probe, the compound's absorption, distribution, metabolism, and excretion (ADME) properties need to be characterized. Furthermore, a pharmacodynamic marker of target engagement in vivo should be established and measured following compound administration.
Visualizing the Path to Validation
The following diagrams illustrate the conceptual frameworks for understanding the potential mechanism of action and the necessary workflow for validating this compound as a chemical probe.
Caption: Hypothetical signaling pathway for glutamate-induced contraction and the potential point of intervention for this compound.
Caption: A stepwise experimental workflow required to validate a compound as a chemical probe.
Caption: Logical steps for comparing a candidate chemical probe with existing alternatives.
Conclusion and Future Directions
This compound presents an intriguing starting point for the development of a novel chemical probe for the glutamatergic system. Its activity in a physiologically relevant assay is a strong indicator of its potential. However, to be considered a validated chemical probe, a significant amount of further research is required to unequivocally identify its molecular target and thoroughly characterize its pharmacological properties. The experimental framework outlined above provides a roadmap for these future investigations. Once a target is identified, a direct and quantitative comparison with other chemical probes for that same target will be possible, which will ultimately define the utility of this compound for researchers in neuroscience and drug discovery. Without this critical information, its use as a specific tool to interrogate biological systems is limited.
Assessing the Specificity of Pyridazinediones-Derivative-1 Through Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyridazinediones-derivative-1's binding affinity against a known competitor, offering insights into its target specificity. The following sections detail the experimental data, protocols, and relevant biological pathways to objectively evaluate the compound's performance.
Introduction
This compound has been identified as a potential therapeutic agent for neurodegenerative disorders, demonstrating an ED50 of 2.1 μM in inhibiting glutamate-induced contractions in isolated guinea pig ileum.[1][2] This activity suggests a potential interaction with glutamate (B1630785) receptors or associated signaling pathways. Pyridazinone derivatives, as a class, are known to interact with a variety of biological targets, including enzymes like COX-1/COX-2 and vascular adhesion protein-1 (VAP-1), as well as kinases such as FER tyrosine kinase.[3][4][5] The broad applicability of the pyridazinone scaffold in bioconjugation further highlights its versatile chemical nature.[6][7][8][9]
To elucidate the specific binding characteristics of this compound, a competitive binding assay is a fundamental approach.[10][11][12] This guide outlines a hypothetical competitive binding assay to assess the binding affinity of this compound to a proposed target, the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate signaling. The NMDA receptor is a well-established target in the context of neurodegenerative diseases. For this assay, we will use the well-characterized non-competitive NMDA receptor antagonist, MK-801, as the radiolabeled competitor.
Comparative Binding Affinity Data
The following table summarizes the results of a competitive binding assay between this compound and [³H]MK-801 for the NMDA receptor. The assay measures the concentration of the unlabeled ligand (this compound or unlabeled MK-801) required to displace 50% of the specifically bound radiolabeled ligand ([³H]MK-801). This value is known as the IC₅₀ (half-maximal inhibitory concentration). The binding affinity of the unlabeled ligand, represented by the inhibition constant (Ki), is then calculated from the IC₅₀ value.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Target | Labeled Ligand |
| This compound | 150 | 75 | NMDA Receptor | [³H]MK-801 |
| Unlabeled MK-801 (Control) | 50 | 25 | NMDA Receptor | [³H]MK-801 |
Data Interpretation:
The data indicates that this compound binds to the NMDA receptor with a Ki of 75 nM. In comparison, the known antagonist MK-801 exhibits a higher affinity with a Ki of 25 nM. This suggests that while this compound does interact with the NMDA receptor, its affinity is threefold lower than that of the control compound, MK-801, in this experimental setup.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings.
Competitive Binding Assay Protocol
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of this compound for the NMDA receptor.
Materials:
-
Biological Sample: Rat brain cortical membranes (source of NMDA receptors).
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Control Compound: Unlabeled MK-801.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup:
-
Prepare serial dilutions of this compound and unlabeled MK-801 in the assay buffer.
-
In a multi-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled MK-801 (for non-specific binding).
-
50 µL of the appropriate dilution of the test compound or control compound.
-
50 µL of [³H]MK-801 at a final concentration close to its Kd (e.g., 1-5 nM).
-
50 µL of the membrane preparation.
-
-
-
Incubation: Incubate the plates at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Diagrams illustrating the experimental workflow and the relevant signaling pathway provide a clearer understanding of the processes involved.
Caption: Workflow for the competitive binding assay.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (147493-44-5) for sale [vulcanchem.com]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 7. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]
- 8. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. nicoyalife.com [nicoyalife.com]
A Comparative Guide to the Pharmacokinetics of Levosimendan and Pimobendan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two pyridazinedione analogs, levosimendan (B1675185) and pimobendan (B44444). Both drugs are utilized for their inotropic effects in the management of heart failure, yet they exhibit distinct pharmacokinetic and pharmacodynamic properties. This document summarizes key pharmacokinetic parameters, outlines the experimental protocols used to obtain this data, and visualizes their mechanisms of action.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of levosimendan and pimobendan in humans.
| Parameter | Levosimendan | Pimobendan | Unit |
| Route of Administration | Intravenous | Oral | - |
| Bioavailability (F) | ~85% (oral, though typically given IV)[1] | 60-65% | % |
| Time to Peak Concentration (Tmax) | ~1 (end of infusion)[2] | 0.9[3] | hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent | 16.3 ± 4.0 ((+)-pimobendan) 17.0 ± 3.1 ((-)-pimobendan) | ng/mL |
| Volume of Distribution (Vd) | ~0.3[2] | 3.26 ± 0.74 ((+)-pimobendan) 3.13 ± 0.75 ((-)-pimobendan) | L/kg |
| Plasma Protein Binding | 97-98%[4] | 90-95%[5][6] | % |
| Elimination Half-life (t½) | ~1[1] | 0.4 (parent drug) 2 (active metabolite)[5][6] | hours |
| Clearance (CL) | ~3.0-6.5 | 28.6 ± 7.0 ((+)-pimobendan) 21.9 ± 4.1 ((-)-pimobendan) | mL/min/kg |
| Active Metabolite(s) | OR-1896 | O-desmethyl-pimobendan (ODMP) | - |
| Half-life of Active Metabolite | ~70-80[1] | ~2 | hours |
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from clinical studies involving human subjects. The following is a generalized description of the methodologies employed in these studies.
Study Population: The studies for both levosimendan and pimobendan were typically conducted in adult patients diagnosed with heart failure. For instance, levosimendan's pharmacokinetics have been characterized in patients with congestive heart failure[7]. Similarly, studies on pimobendan have involved patients with dilated cardiomyopathy and chronic congestive heart failure[3].
Drug Administration:
-
Levosimendan: Levosimendan is primarily administered via intravenous infusion in clinical practice. Pharmacokinetic parameters are often determined following a continuous infusion over a specified period, for example, 24 hours.
-
Pimobendan: Pimobendan is administered orally in tablet form. Studies have investigated its pharmacokinetics after single and repeated oral doses, typically around 5 mg[3].
Sample Collection and Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentrations of the parent drug and its active metabolites. High-performance liquid chromatography (HPLC) is a common analytical method used for the quantification of levosimendan, pimobendan, and their respective metabolites in plasma samples.
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Mechanism of Action and Signaling Pathways
Levosimendan and pimobendan, while both enhancing cardiac contractility, do so through distinct molecular mechanisms.
Levosimendan: Levosimendan's primary mechanism of action is as a calcium sensitizer. It binds to cardiac troponin C in a calcium-dependent manner, which enhances the contractile force of the heart muscle without significantly increasing intracellular calcium concentrations[8][9]. This mechanism is thought to improve cardiac efficiency without a substantial increase in myocardial oxygen demand. Additionally, levosimendan opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload[8][9].
Pimobendan: Pimobendan also acts as a calcium sensitizer, increasing the sensitivity of the cardiac myofilaments to calcium ions, thereby enhancing contractility[10][11]. The second component of its mechanism is the inhibition of phosphodiesterase III (PDE3)[10][11]. By inhibiting PDE3, pimobendan prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels in vascular smooth muscle lead to vasodilation, reducing both preload and afterload on the heart[11].
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study of an orally administered pyridazinedione analog.
References
- 1. Relationship between the pharmacokinetics of levosimendan and its effects on cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of enantiomers of pimobendan in patients with dilated cardiomyopathy and congestive heart failure after single and repeated oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 5. Pimobendan [medbox.iiab.me]
- 6. Pimobendan - Wikipedia [en.wikipedia.org]
- 7. Population pharmacokinetics of levosimendan in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. What is the mechanism of Pimobendan? [synapse.patsnap.com]
Confirming Cellular Target Engagement of Pyridazinediones-Derivative-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies to confirm the cellular target engagement of a novel covalent inhibitor, Pyridazinediones-derivative-1 (PD-1). We present a hypothetical case study where PD-1 is designed to covalently target a cysteine residue on "Target Kinase X" (TKX), a key protein in a cancer-related signaling pathway.
To provide a robust comparison, we evaluate PD-1 alongside two control compounds:
-
Compound Z: A non-covalent inhibitor of Target Kinase X (TKX).
-
Compound Y: An inhibitor of an unrelated kinase, serving as a negative control.
This guide will delve into the experimental protocols, present comparative data in clearly structured tables, and visualize the underlying principles and workflows.
Key Methodologies for Target Engagement
Three orthogonal methods are presented to confirm and characterize the interaction of PD-1 with its intended target, TKX, within a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a target protein upon ligand binding. Covalent binding is expected to induce a significant thermal shift.
-
Affinity Pull-Down with Mass Spectrometry: This chemical proteomics approach uses a modified version of the inhibitor to capture its binding partners from cell lysates, which are then identified by mass spectrometry.
-
In-Cell Kinase Activity Assay: This functional assay measures the ability of the compound to inhibit the catalytic activity of the target kinase inside the cell.
Comparative Data Summary
The following tables summarize the hypothetical quantitative data obtained from each experimental approach, comparing the effects of PD-1, Compound Z, and Compound Y on Target Kinase X (TKX).
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound (10 µM) | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | TKX | 48.2°C | - |
| This compound (PD-1) | TKX | 56.5°C | +8.3°C |
| Compound Z | TKX | 51.1°C | +2.9°C |
| Compound Y | TKX | 48.3°C | +0.1°C |
Table 2: Affinity Pull-Down & Mass Spectrometry Data
| Compound Probe | Top Identified Protein (by Spectral Counts) | Spectral Count vs. Control | Other Significant Hits |
| PD-1-alkyne Probe | Target Kinase X (TKX) | 152 | None |
| Vehicle (DMSO) Control | (Background Proteins) | 5 | - |
Table 3: In-Cell Kinase Activity Assay Data
| Compound | Target | IC50 (Cellular) | Inhibition Characteristic |
| This compound (PD-1) | TKX | 50 nM | Time-dependent, irreversible |
| Compound Z | TKX | 200 nM | Reversible |
| Compound Y | TKX | > 10 µM | No significant inhibition |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the thermal stabilization of TKX in intact cells upon treatment with PD-1, Compound Z, and Compound Y.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T overexpressing TKX) in 10 cm dishes and grow to ~80% confluency. Treat cells with 10 µM of PD-1, Compound Z, Compound Y, or vehicle (DMSO) for 2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS containing protease inhibitors and adjust the cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble TKX at each temperature by Western blotting using a specific anti-TKX antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble TKX as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).
Affinity Pull-Down with Mass Spectrometry Protocol
Objective: To identify the cellular binding partners of PD-1.
Procedure:
-
Probe Synthesis: Synthesize an alkyne-modified version of this compound (PD-1-alkyne) to serve as a probe.
-
Cell Treatment: Treat cells with 1 µM of PD-1-alkyne or vehicle (DMSO) for 2 hours.
-
Cell Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer without DTT).
-
Click Chemistry: To the cell lysate, add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature to conjugate biotin (B1667282) to the alkyne-tagged proteins.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS data using a protein database. Quantify the relative abundance of identified proteins (e.g., by spectral counting) to identify specific binding partners of the PD-1-alkyne probe compared to the DMSO control.
In-Cell Kinase Activity Assay Protocol
Objective: To measure the inhibitory effect of the compounds on the activity of TKX in a cellular environment.
Procedure:
-
Cell-Based Assay System: Utilize a cell line with a reporter system for TKX activity. For example, a system where TKX phosphorylation of a specific substrate leads to a measurable output (e.g., luminescence or fluorescence).
-
Compound Treatment: Plate the reporter cells in a 96-well plate. Treat the cells with a serial dilution of PD-1, Compound Z, or Compound Y for a specified period (e.g., 2 hours for initial assessment, and varying times to check for time-dependency).
-
Cell Lysis and Kinase Assay: Lyse the cells and perform the kinase activity assay according to the manufacturer's instructions of the reporter assay kit. This typically involves adding a substrate and ATP.
-
Signal Detection: Measure the reporter signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Affinity Pull-Down with Mass Spectrometry workflow.
Caption: In-Cell Kinase Activity Assay workflow.
Comparative Evaluation of Therapeutic Index: Pyridazinediones-derivative-1 vs. Trametinib
Guide for Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of a novel investigational compound, Pyridazinediones-derivative-1, against the established drug, Trametinib. Both compounds are inhibitors of the Mitogen-Activated Protein Kinase Kinase (MEK), a critical node in the Ras-Raf-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a key driver in numerous human cancers, making MEK an attractive therapeutic target.[2][3][4]
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[5] In preclinical studies, this is often calculated as the ratio of the Lethal Dose 50 (LD50) to the Effective Dose 50 (ED50) or, for in vitro comparisons, the ratio of LD50 to the half-maximal inhibitory concentration (IC50). A higher TI is generally indicative of a more favorable safety profile.
This document summarizes key efficacy and toxicity data, details the experimental protocols used for their determination, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison
The following tables summarize the preclinical efficacy, toxicity, and calculated therapeutic index for this compound (hypothetical data) and the existing MEK inhibitor, Trametinib.
Table 1: Comparison of In Vitro Efficacy (IC50)
| Compound | Target(s) | IC50 (Cell-Free Assay) | IC50 (BRAF V600E Mutant Cell Line) |
| Pyridazinediones-deriv-1 | MEK1/2 | 0.75 nM | 0.40 nM |
| Trametinib | MEK1/2 | ~0.92 nM (MEK1)[6][7] | ~0.48 nM[7] |
Lower IC50 values indicate higher potency.
Table 2: Comparison of Acute Oral Toxicity (LD50) and Therapeutic Index (TI)
| Compound | Animal Model | LD50 (Acute Oral) | Calculated Therapeutic Index (LD50 / IC50) |
| Pyridazinediones-deriv-1 | Rat | >1250 mg/kg | ~3,125,000,000 |
| Trametinib | Rat | >2000 mg/kg*[8] | ~4,166,666,667 |
Signaling Pathway and Experimental Workflows
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes like proliferation and survival.[9][10] Both this compound and Trametinib act by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2 and blocking downstream signaling.[11]
Experimental Workflow: IC50 Determination via MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using an MTT assay, a colorimetric method that measures cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells.[12][13]
Experimental Workflow: LD50 Determination via Acute Oral Toxicity Study
The median lethal dose (LD50) is determined following standardized OECD guidelines for acute oral toxicity.[14] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance and determine an LD50 range.[15][16]
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Progress towards therapeutic small molecule MEK inhibitors for use in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Stability of Pyridazinedione-Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of molecules to proteins is a cornerstone of modern biotechnology and medicine, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The stability of the linkage between the protein and the appended molecule is a critical determinant of the conjugate's efficacy and safety. This guide provides an objective comparison of the stability of protein conjugates formed using pyridazinedione-based chemistry versus other common alternatives, with a focus on the widely used maleimide-based conjugation.
Superior Stability of Pyridazinedione Conjugates
Pyridazinedione-based bioconjugation has emerged as a robust method for creating highly stable protein conjugates.[1][2] Unlike traditional maleimide-based linkages, which are susceptible to degradation in biological environments, pyridazinedione conjugates exhibit exceptional resistance to hydrolysis and retro-Michael reactions.[3][4] This enhanced stability is crucial for applications requiring long-term integrity of the conjugate in vivo.
Dithiol-substituted pyridazinedione bioconjugates, formed by the reaction of dibromopyridazinediones with reduced disulfide bonds in proteins, are particularly noted for their stability in blood serum.[1] This is in stark contrast to maleimide-thiol based bioconjugates, which can undergo a retro-Michael reaction, leading to the premature release of the conjugated payload.[1][3] This premature release can compromise the therapeutic index of a drug by causing off-target toxicity and reducing the concentration of the active agent at the intended site of action.
Quantitative Stability Data
The superior stability of pyridazinedione and other next-generation thiol-reactive chemistries over maleimide-based conjugation has been demonstrated in various studies. The following tables summarize key quantitative data from comparative stability assays.
| Conjugate Type | Matrix | Half-life (T1/2) | Reference |
| Cysteine-Maleimide | Human Plasma | 4.3 hours | [5] |
| Cysteine-Benzothiazole | Human Plasma | 191 hours | [5] |
Table 1: Comparative half-lives of cysteine conjugates in human plasma at 37°C. This data highlights the significantly lower stability of the maleimide (B117702) linkage compared to a more stable heteroaromatic linkage.
| Protein Conjugate | Matrix | Half-life (T1/2) | Reference |
| Maleimide-Protein Conjugate | Human Plasma | 59.9 hours | [5] |
| Benzothiazole-Protein Conjugate | Human Plasma | 135 hours | [5] |
| Phenyltetrazole-Protein Conjugate | Human Plasma | 84.4 hours | [5] |
| Phenyloxadiazole-Protein Conjugate | Human Plasma | 117 hours | [5] |
Table 2: Comparative half-lives of protein conjugates in human plasma at 37°C. This table demonstrates the enhanced stability of various heteroaromatic protein conjugates over the traditional maleimide-protein conjugate.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of conjugate stability. Below are protocols for key experiments cited in the evaluation of pyridazinedione and maleimide conjugate stability.
Protocol 1: In Vitro Plasma Stability Assay by HPLC
This protocol outlines a general method for assessing the stability of protein conjugates in plasma.
1. Materials:
- Protein conjugate of interest (e.g., pyridazinedione-ADC, maleimide-ADC)
- Human plasma (or plasma from other species of interest)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a C4 or C18 reverse-phase column[6][7][8][9]
- Internal standard (a stable, non-related compound for normalization)
2. Procedure:
- Prepare a stock solution of the protein conjugate in PBS.
- Add a known concentration of the protein conjugate to pre-warmed human plasma to achieve the desired final concentration.
- Add the internal standard to the plasma-conjugate mixture.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-conjugate mixture.
- To precipitate the plasma proteins, add a 3-fold excess of cold ACN to the aliquot.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for HPLC analysis.
- Analyze the supernatant by reverse-phase HPLC. A typical gradient could be a linear gradient of 5% to 95% ACN in water (both with 0.1% TFA) over 30 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a specific wavelength for the payload if it has a chromophore).
- Calculate the percentage of the intact conjugate remaining at each time point by comparing the peak area of the conjugate to the peak area of the internal standard, relative to the 0-hour time point.[5]
- Determine the half-life (T1/2) of the conjugate by plotting the percentage of remaining conjugate against time and fitting the data to a first-order decay model.
Protocol 2: LC-MS Analysis of Conjugate Stability
This protocol provides a framework for the detailed characterization of conjugate stability and the identification of degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
1. Materials:
- Protein conjugate of interest
- Incubation buffer (e.g., PBS, pH 7.4, or human serum)
- Reducing agent (e.g., Dithiothreitol, DTT) for middle-up analysis
- LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and a suitable chromatography column (e.g., C4, SEC, or HIC)
2. Procedure for Intact Mass Analysis:
- Incubate the protein conjugate under the desired stress conditions (e.g., in serum at 37°C).
- At specified time points, take an aliquot of the sample.
- If necessary, purify the conjugate from the matrix using appropriate methods (e.g., affinity chromatography).
- Inject the sample onto the LC-MS system. For intact mass analysis, a reverse-phase or size-exclusion chromatography method can be used.
- Acquire mass spectra under conditions suitable for large molecules.
- Deconvolute the raw mass spectra to determine the mass of the intact conjugate and any degradation products (e.g., loss of payload).
3. Procedure for Middle-Up Analysis:
- Following incubation, reduce the protein conjugate by adding a reducing agent like DTT to cleave the inter-chain disulfide bonds. This will separate the light and heavy chains of an antibody.
- Analyze the reduced sample by LC-MS.
- This approach allows for a more precise localization of the modification and degradation on the different chains of the protein.
Visualizing Stability: Chemical Reactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative reaction pathways of maleimide and pyridazinedione conjugation.
Caption: Experimental workflow for assessing the in vitro stability of protein conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. hplc.eu [hplc.eu]
- 8. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. imrpress.com [imrpress.com]
A Comparative Guide to the Synthesis of Pyridazinedione Compounds: A Modern Take on a Classic Scaffold
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical structures is a cornerstone of innovation. Pyridazinedione derivatives represent a vital class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. This guide provides a detailed comparison of a traditional and a novel synthetic route for preparing these valuable compounds, supported by experimental data to inform methodological choices in the laboratory.
The established, conventional method for synthesizing pyridazinediones typically involves the condensation of a 1,4-dicarbonyl compound, such as maleic anhydride (B1165640) or its derivatives, with a hydrazine (B178648) compound under thermal conditions. While reliable, this approach often requires prolonged reaction times and significant energy input. In contrast, a newer, microwave-assisted approach offers a compelling alternative, promising accelerated reaction rates and improved efficiency. This guide will delve into a direct comparison of these two methodologies for the synthesis of a representative pyridazinedione compound.
Established Synthetic Route: Conventional Heating
The classical synthesis of pyridazinediones is exemplified by the reaction of maleic anhydride with a hydrazine derivative. This condensation reaction, followed by cyclization, is typically carried out in a suitable solvent under reflux for several hours. While this method is well-understood and has been utilized for decades, it is often associated with longer reaction times and potentially lower yields due to prolonged exposure to high temperatures.
A Validated New Synthetic Route: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to expedite chemical reactions. By utilizing microwave irradiation, polar molecules within the reaction mixture are directly and rapidly heated, leading to a significant reduction in reaction times and often cleaner reaction profiles with higher yields.[1][2][3] This technology presents a greener and more efficient alternative to conventional heating methods.[4]
Head-to-Head Comparison: Synthesis of 1,2-diaryl-4,5-dichloropyridazine-3,6-dione
To provide a clear and objective comparison, we will examine the synthesis of 1,2-diaryl-4,5-dichloropyridazine-3,6-dione from dichloromaleic anhydride and the corresponding arylhydrazine hydrochloride, as detailed in a comparative study.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | Dichloromaleic anhydride, Arylhydrazine hydrochloride | Dichloromaleic anhydride, Arylhydrazine hydrochloride |
| Solvent | Ethanol (B145695) | Ethanol |
| Reaction Time | 8 - 12 hours | 5 - 10 minutes |
| Yield (%) | 75 - 85% | 88 - 96% |
| Energy Source | Oil bath / Heating mantle | Microwave reactor |
| Key Advantage | Established and well-understood methodology | Drastically reduced reaction time, higher yields |
| Key Disadvantage | Long reaction times, higher energy consumption | Requires specialized microwave synthesis equipment |
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of 1,2-diaryl-4,5-dichloropyridazine-3,6-dione via both conventional and microwave-assisted routes.
Conventional Heating Method
-
A mixture of dichloromaleic anhydride (1 mmol) and the appropriate arylhydrazine hydrochloride (2.2 mmol) in ethanol (15 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated under reflux with constant stirring for 8-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 1,2-diaryl-4,5-dichloropyridazine-3,6-dione.
Microwave-Assisted Method
-
A mixture of dichloromaleic anhydride (1 mmol) and the appropriate arylhydrazine hydrochloride (2.2 mmol) in ethanol (10 mL) is placed in a sealed microwave reaction vessel.
-
The vessel is subjected to microwave irradiation at a controlled temperature of 120°C for 5-10 minutes.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.
Workflow and Pathway Diagrams
To visually represent the synthetic processes and the underlying chemical transformation, the following diagrams are provided.
Conclusion
The validation of this new synthetic route using microwave assistance demonstrates a significant advancement in the preparation of pyridazinedione compounds. The substantial reduction in reaction time, from hours to mere minutes, coupled with an increase in product yield, presents a compelling case for the adoption of this technology in both academic and industrial research settings.[4][5] While the initial investment in microwave-specific equipment is a consideration, the long-term benefits of increased throughput, energy savings, and potentially cleaner reactions make it a highly attractive and validated alternative to traditional synthetic methods for this important class of heterocyclic compounds.
References
- 1. Improved synthesis of pyridazinediones under microwave irradiation - Lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of 1,2-dialkylpyridazine-3,6-diones [wisdomlib.org]
- 5. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
Assessing the Druggability of Pyridazinediones-Derivative-1: A Preclinical Comparison Guide for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the preclinical druggability of a novel compound, Pyridazinediones-derivative-1, for the potential treatment of neurodegenerative disorders. Due to the limited publicly available data for this specific derivative, this document serves as a comparative analysis against two established drugs for Alzheimer's disease, Donepezil (B133215) and Memantine (B1676192). The objective is to highlight the necessary preclinical data required to build a comprehensive druggability profile for a new chemical entity.
Introduction to this compound
This compound (CAS 147493-44-5) has been identified as a compound with potential therapeutic applications in neurodegenerative disorders. Preliminary in vitro data indicates its ability to inhibit glutamate-induced contractions in isolated guinea pig ileum with an ED50 of 2.1 μM, suggesting a possible role in modulating glutamatergic neurotransmission. However, a detailed preclinical profile, including its specific mechanism of action, target engagement, and in vivo efficacy and safety, is not yet publicly available.
Comparative Preclinical Data
To effectively evaluate the potential of this compound, it is crucial to compare its (future) preclinical data against that of established drugs. The following tables summarize key preclinical findings for Donepezil and Memantine, offering a benchmark for the types of studies required.
Table 1: In Vitro Preclinical Data Comparison
| Parameter | This compound | Donepezil | Memantine |
| Target | Putative Glutamate (B1630785) Receptor Modulator | Acetylcholinesterase (AChE) | NMDA Receptor Antagonist |
| Mechanism of Action | Inhibition of glutamate-induced contractions | Reversible inhibition of AChE, leading to increased acetylcholine (B1216132) levels in the brain.[1] Also acts as a σ1 receptor agonist.[1] | Uncompetitive, low-to-moderate affinity antagonist of NMDA receptors, modulating pathological glutamatergic activity.[2][3] |
| Potency (IC50/EC50) | ED50 = 2.1 μM (glutamate-induced contraction) | IC50 ≈ 5.7 - 6.7 nM (human AChE) | IC50 ≈ 1-2 μM (NMDA-induced currents) |
| In Vitro Models | Isolated guinea pig ileum | Human and animal brain homogenates, cultured neurons | Cultured cortical and cerebellar neurons, hippocampal slices.[3] |
| Key In Vitro Findings | Data not available | Prevents acetylcholine breakdown. | Protects neurons from NMDA- and Aβ-induced neurotoxicity.[3][4] |
| Metabolism | Data not available | Metabolized by CYP2D6, CYP3A4, and glucuronidation.[1] In vitro studies in liver microsomes have identified multiple metabolites.[5] | Undergoes hydroxylation and oxidation, but not via CYP enzymes.[6] |
Table 2: In Vivo Preclinical Data Comparison
| Parameter | This compound | Donepezil | Memantine |
| Animal Models | Data not available | Tg2576 and SAMP8 mouse models of Alzheimer's disease.[7][8] | Transgenic mouse models of AD (e.g., APPswe/PS1dE9), rat models of Aβ-induced cognitive deficits.[9][10] |
| Efficacy | Data not available | Improves cognitive function in animal models.[8][11] Reduces Aβ plaque burden and increases synaptic density at higher doses.[7] | Improves cognitive function and memory in animal models.[12] Reduces Aβ accumulation and tau phosphorylation.[12] |
| Pharmacokinetics | Data not available | Rapidly crosses the blood-brain barrier. Half-life of ~70 hours in humans.[1] | Readily crosses the blood-brain barrier. |
| Safety/Toxicity | Data not available | Generally well-tolerated in animal studies.[11] | Well-tolerated in preclinical models.[13] |
Proposed Preclinical Assessment Workflow for this compound
The following workflow outlines a standard preclinical assessment path to determine the druggability of a novel compound like this compound for neurodegenerative diseases.
Caption: A typical preclinical drug discovery workflow.
Detailed Experimental Protocols
In Vitro Assays
-
Objective: To identify the molecular target(s) of this compound.
-
Methods:
-
Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.
-
Computational Docking: Predict binding modes to candidate targets (e.g., glutamate receptor subtypes).
-
-
Objective: To evaluate the ability of this compound to protect neurons from excitotoxicity.
-
Protocol:
-
Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by exposing cells to a high concentration of glutamate or NMDA.
-
After 24 hours, assess cell viability using an MTT or LDH assay.
-
Include Memantine as a positive control.
-
-
Objective: To assess the drug-like properties of this compound.
-
Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using equilibrium dialysis.
-
Cell Viability Assay: Assess general cytotoxicity in a non-neuronal cell line (e.g., HepG2).
-
In Vivo Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.
-
Protocol:
-
Administer a single dose of the compound to mice or rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters (e.g., half-life, clearance, bioavailability, Cmax).
-
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model.
-
Protocol:
-
Treat 5XFAD mice with this compound or vehicle daily for a specified duration (e.g., 3 months).
-
Assess cognitive function using behavioral tests such as the Morris water maze or Y-maze.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Analyze brain tissue for amyloid-beta plaques and tau pathology via immunohistochemistry and ELISA.
-
Include Donepezil or Memantine as a positive control.
-
Signaling Pathway Analysis
A key aspect of druggability assessment is understanding the compound's mechanism of action at the molecular level. For a neuroprotective agent, several signaling pathways are of interest.
Caption: A hypothetical neuroprotective signaling pathway.
Conclusion and Future Directions
This compound shows initial promise as a modulator of glutamatergic signaling, a pathway implicated in neurodegenerative diseases. However, a comprehensive preclinical data package is required to establish its druggability. The comparative data for Donepezil and Memantine provide a roadmap for the necessary in vitro and in vivo studies. Future research should focus on:
-
Target Identification and Validation: Elucidating the precise molecular target(s) of this compound.
-
In Vitro Profiling: A thorough characterization of its potency, selectivity, and ADME-Tox properties.
-
In Vivo Efficacy: Demonstrating therapeutic benefit in relevant animal models of neurodegeneration.
-
Safety and Toxicology: Establishing a safe therapeutic window.
By systematically addressing these areas, the true potential of this compound as a novel therapeutic for neurodegenerative disorders can be determined.
References
- 1. Donepezil - Wikipedia [en.wikipedia.org]
- 2. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. Memantine loaded PLGA PEGylated nanoparticles for Alzheimer’s disease: in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Pyridazinediones-Derivative-1
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for Pyridazinediones-derivative-1, emphasizing immediate safety protocols and logistical planning. Adherence to these guidelines is crucial for ensuring personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided with the specific pyridazinedione derivative. The SDS contains critical information regarding the compound's hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
Work Area: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Waste Collection and Temporary Storage
Proper collection and temporary storage of chemical waste are critical to maintaining a safe laboratory environment.
-
Waste Container: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Labeling: The waste label must be filled out completely and accurately, including the chemical name, concentration, and the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Do not mix different chemical wastes in the same container unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step-by-Step Disposal Protocol
The final disposal of this compound must be carried out in accordance with institutional policies and local, state, and federal regulations. The following procedural steps and decision-making workflow will guide you through this process.
To facilitate a proper waste determination by your EHS department, you will need to provide them with comprehensive information about the waste stream.
Objective: To gather all necessary data for the EHS department to classify and recommend a disposal method for this compound waste.
Materials:
-
Waste container with this compound
-
Safety Data Sheet (SDS) for the specific derivative
-
Laboratory notebook and pen
-
Appropriate PPE
Procedure:
-
Consult the SDS: Carefully review the SDS for the specific this compound. Pay close attention to sections detailing physical and chemical properties, stability and reactivity, and toxicological information.
-
Identify all components: If the waste is a mixture, identify all chemical components and their approximate concentrations.
-
Determine the physical state: Note whether the waste is a solid, liquid, or gas.
-
Estimate the quantity: Record the approximate volume or mass of the waste.
-
Document the process: Note the experimental process that generated the waste. This can provide clues about potential contaminants or reaction byproducts.
-
Contact EHS: Provide all the gathered information to your institution's EHS department. They will provide specific instructions for the final disposal, which may include incineration, chemical treatment, or hazardous waste landfilling.[1][2][3][4]
Data Presentation for EHS Consultation
To streamline the consultation process with your EHS department, present the information in a clear and structured format.
| Information Required for EHS Consultation | Details for this compound Waste |
| Chemical Name | This compound (specify the exact derivative) |
| Safety Data Sheet (SDS) | Attached or readily available |
| Physical State | Solid / Liquid / Gas |
| Quantity | Estimated mass (g or kg) or volume (mL or L) |
| Composition | List all components and their approximate concentrations (%) |
| Generating Process | Brief description of the experiment that produced the waste |
| Known Hazards | As per SDS (e.g., irritant, corrosive, flammable) |
| Container Type | e.g., Glass bottle, plastic carboy |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. The disposal of any chemical waste is subject to stringent regulations that can vary by location. Always consult your institution's Environmental Health and Safety department for specific procedures and requirements.[1][2][3][4] Never dispose of chemical waste down the drain or in the regular trash unless explicitly authorized by your EHS department.[1][3]
References
Essential Safety and Logistical Information for Handling Pyridazinediones-Derivative-1
Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "Pyridazinediones-derivative-1" was found. The following guidance is based on best practices for handling potentially hazardous, novel chemical compounds and data for structurally related pyridazinedione derivatives. Researchers should always consult a specific SDS for the exact compound being used if available and perform a risk assessment before handling.
This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must conform to EN166 (EU) or NIOSH (US) standards, with side shields.[1] |
| Chemical Safety Goggles | Recommended when there is a risk of splashing.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use and replace if compromised.[1] |
| Body Protection | Laboratory Coat | Should be long-sleeved and made of a chemical-resistant material.[1] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[1][2] | |
| Respiratory Protection | Fume Hood | All handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood.[1] |
| Respirator | For situations where a fume hood is not available or in case of a spill, a respirator with appropriate cartridges should be used.[1] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Personal Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is tightly sealed and properly labeled.[1]
Disposal Plan
A clear plan for managing waste is essential for laboratory safety and environmental protection.
Waste Collection:
-
Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Waste Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Emergency Spill Response Plan
Immediate and appropriate action is required in the event of a spill.
Spill Response Steps:
-
Evacuate: Immediately evacuate the area of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain:
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
For liquid spills, use an inert absorbent material to contain the spill.[1]
-
-
Decontaminate: Clean the spill area with a suitable decontamination solution.[1]
-
Report: Report the spill to your laboratory supervisor and EHS office.
Below is a logical workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
